Chlorobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
chlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPPADPHJFYWMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | chlorobenzene | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Chlorobenzene | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25053-25-2 | |
| Record name | Benzene, chloro-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25053-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4020298 | |
| Record name | Chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Chlorobenzene appears as a colorless to clear, yellowish liquid with a sweet almond-like odor. Flash point 84 °F. Practically insoluble in water and somewhat denser than water (9.2 lb / gal). Vapors heavier than air. Used to make pesticides, dyes, and other chemicals., Liquid, Colorless liquid with an almond-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an almond-like odor. | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Benzene, chloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/85 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chlorobenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
270 °F at 760 mmHg (NTP, 1992), 131.6 °C, 132 °C, 270 °F | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
75 °F (NTP, 1992), 29.2 °C, 82 °F (Closed Cup) 28 °C, 97 °F (open cup), 27 °C c.c., 75 °F, 82 °F | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/85 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 499 mg/L at 25 °C, In water, 0.05 g/100g at 20 °C, Miscible in ethanol, ethyl ether; very soluble in benzene, carbon tetrachloride, Freely soluble in chloroform, For more Solubility (Complete) data for CHLOROBENZENE (6 total), please visit the HSDB record page., 0.498 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.05, 0.05% | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlorobenzene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041855 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.11 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.1058 g/cu cm at 20 °C, Percent in caturated air: 1.55 (25 °C); Density of saturated of air: 1.05 (Air = 1), Saturated liquid density = 69.080 lb/cu ft at 70 °C, Critical density = 0.365 g/cu cm; Heat of fusion = 84.9 J/g; Heat capacity = 1.338 J/g K at 20 °C; Dielectric constant = 5.641 at 20 °C, Relative density (water = 1): 1.11, 1.11 | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.88 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.88 (Air = 1), Relative vapor density (air = 1): 3.88, 3.88 | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
8.8 mmHg at 68 °F ; 11.8 mmHg at 77 °F (NTP, 1992), 12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.17, 8.8 mmHg, 9 mmHg | |
| Record name | CHLOROBENZENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2877 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Chlorobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/85 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHLOROBENZENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/55 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CHLOROBENZENE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0642 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CHLOROBENZENE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/90 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
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Impurities |
Typical analysis of commercial monochlorobenzene: >99.9%, <0.02% benzene, <0.05% dichlorobenzenes. | |
| Record name | CHLOROBENZENE | |
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Color/Form |
Colorless liquid, Clear volatile liquid | |
CAS No. |
108-90-7, 68411-45-0 | |
| Record name | CHLOROBENZENE | |
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| Record name | Chlorobenzene | |
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| Record name | CHLOROBENZENE | |
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| Record name | CHLOROBENZENE | |
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| Record name | Chlorobenzene | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | CHLOROBENZENE | |
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| Record name | Benzene, chloro- | |
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Melting Point |
-49 °F (NTP, 1992), -45.2 °C, -45 °C, -50 °F | |
| Record name | CHLOROBENZENE | |
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| Record name | CHLOROBENZENE | |
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| Record name | Chlorobenzene | |
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| Record name | CHLOROBENZENE | |
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| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Chlorobenzene | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0121.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Chlorobenzene
This guide provides a comprehensive overview of the core physical and chemical properties of chlorobenzene (C₆H₅Cl), a pivotal aryl halide in industrial and laboratory settings. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its reactivity and applications.
Molecular and Physical Characteristics
This compound is a colorless, flammable liquid with a distinct almond-like odor.[1][2][3] Structurally, it consists of a benzene ring where one hydrogen atom is substituted by a chlorine atom.[2][3] This substitution imparts a moderate polarity to the molecule.[4]
Core Physical Properties
The physical properties of this compound are critical for its application as a solvent and a reagent in various chemical syntheses. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl | [3][5] |
| Molecular Weight | 112.56 g/mol | [1][3][6] |
| Appearance | Colorless liquid | [1][2][3] |
| Odor | Almond-like | [1][2][3] |
| Melting Point | -45.6 °C (-50.1 °F) | [1][7][8] |
| Boiling Point | 131.7 °C (269.1 °F) | [1][7][8][9] |
| Density | 1.106 g/cm³ at 25 °C | [3][6] |
| Vapor Pressure | 11.8 mmHg at 25 °C | [3] |
| Flash Point | 29 °C (84 °F) | [2][3] |
| Refractive Index (n²⁰/D) | 1.524 | [3][10] |
Solubility Profile
This compound's solubility is dictated by its molecular structure, featuring a large non-polar benzene ring and a polar carbon-chlorine bond.
-
Water Solubility : It is practically insoluble in water, with a solubility of approximately 0.5 g/L at 20 °C.[1][7] This low solubility is due to the hydrophobic nature of the benzene ring.[6]
-
Organic Solvents : this compound is highly miscible with most common organic solvents, including ethanol, ether, benzene, and chloroform.[5][6][7] This property makes it a versatile solvent for a wide range of organic compounds.
Chemical Reactivity and Key Transformations
The chemical behavior of this compound is characterized by the interplay between the aromatic ring and the chlorine substituent. The chlorine atom is an ortho-, para-directing group for electrophilic aromatic substitution, yet it deactivates the ring towards these reactions due to its electron-withdrawing inductive effect.
Electrophilic Aromatic Substitution
This compound undergoes electrophilic aromatic substitution reactions, albeit at a slower rate than benzene. The chlorine atom directs incoming electrophiles to the ortho and para positions.
Nitration of this compound with a mixture of concentrated nitric acid and sulfuric acid yields a mixture of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene, with the para isomer being the major product.[4][7][11]
Caption: Nitration of this compound.
In the presence of a Lewis acid catalyst such as ferric chloride (FeCl₃), this compound reacts with chlorine to produce a mixture of 1,2-dithis compound and 1,4-dithis compound.[12]
Caption: Halogenation of this compound.
Heating this compound with concentrated sulfuric acid results in the formation of 2-chlorobenzenesulfonic acid and 4-chlorobenzenesulfonic acid.[11]
This compound can undergo Friedel-Crafts acylation, for instance, by reacting with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[4]
Nucleophilic Aromatic Substitution
Aryl halides like this compound are generally resistant to nucleophilic substitution under normal conditions. However, under forcing conditions or with the presence of strong electron-withdrawing groups on the ring, these reactions can occur.
Historically, this compound was a precursor for phenol production via the Dow process, which involves reacting it with sodium hydroxide at high temperature (350 °C) and pressure.[7][13] This reaction proceeds through a benzyne intermediate.[7][14]
Caption: Dow Process for Phenol Synthesis.
When strong electron-withdrawing groups are present at the ortho and/or para positions, nucleophilic aromatic substitution can proceed via the SₙAr (addition-elimination) mechanism.[14][15][16][17] This involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex.[15][16][17]
Synthesis of DDT
A notable, though now largely historical, application of this compound is in the synthesis of the insecticide DDT (dichlorodiphenyltrichloroethane). This reaction involves the condensation of two equivalents of this compound with one equivalent of chloral (trichloroacetaldehyde) in the presence of concentrated sulfuric acid.[7][18][19][20][21]
Experimental Protocols
Determination of Boiling Point
Objective: To determine the boiling point of a this compound sample at atmospheric pressure.
Materials:
-
This compound sample
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Assemble the distillation apparatus.
-
Place a small volume of this compound and a few boiling chips into the round-bottom flask.
-
Position the thermometer bulb just below the side arm of the distillation head to ensure accurate measurement of the vapor temperature.
-
Begin heating the flask gently with the heating mantle.
-
Record the temperature at which a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point.
Protocol for Nitration of this compound
Objective: To synthesize a mixture of nitrothis compound isomers from this compound.
Materials:
-
This compound
-
Concentrated nitric acid
-
Concentrated sulfuric acid
-
Ice bath
-
Separatory funnel
-
Beakers and flasks
Procedure:
-
Carefully prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a flask cooled in an ice bath.
-
In a separate flask, cool the this compound in an ice bath.
-
Slowly add the nitrating mixture dropwise to the cooled this compound with constant stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for a specified time to ensure complete reaction.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude product.
-
Isolate the product by filtration, wash with cold water to remove residual acid, and then with a dilute sodium bicarbonate solution to neutralize any remaining acid.
-
The resulting mixture of ortho- and para-nitrothis compound can be separated by techniques such as fractional crystallization or chromatography.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources.[3] It is considered to have low to moderate toxicity.[13][22] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit of 75 ppm over an eight-hour time-weighted average.[7][22]
Conclusion
This compound remains a cornerstone of organic synthesis, valued for its properties as a solvent and its versatility as a chemical intermediate. A thorough understanding of its physical properties and chemical reactivity is essential for its safe and effective use in research and industrial applications.
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- Explain the preparation of the following compound. DDT - Chemistry (Theory) - Shaalaa.com. (2021).
- Explain the nucleophilic substitution reaction of this compound. - askIITians. (2025).
- This compound - Aromatic Compounds - Global Chemical Supplier. (n.d.).
- This compound - 108-90-7, C6H5Cl, density, melting point, boiling point, structural formula, synthesis. (2025).
- 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (n.d.).
- DDT can be prepared by reacting this compound in the class 12 chemistry JEE_Main. (n.d.).
- how will you synthesis DDT from this compound - Brainly.in. (2019).
- What is the boiling point of this compound, and how does this property influence its use as a solvent in organic reactions? - Proprep. (n.d.).
- Explain the following substitution reactions of this compound : (1) Halogenation (2) Nitration (3) Sulphonation. - Sarthaks eConnect. (2021).
- 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2025).
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- Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry. (2018).
- Halogenation of this compound | 1,2-dithis compound - YouTube. (2023).
- How will you convert the following ?this compound to D.D.T. - askIITians. (2025).
- The equation for the synthesis of the pesticide dichlorodiphenyltrichloroethane (DDT) is given below. Propose a reaction mechanism for the preparation of DDT. | Homework.Study.com. (n.d.).
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electrophilic aromatic substitution of chlorobenzene
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Chlorobenzene for Researchers and Drug Development Professionals
Abstract
This compound presents a classic yet nuanced case study in electrophilic aromatic substitution (EAS), governed by the competing electronic effects of its halogen substituent. While the chlorine atom deactivates the aromatic ring towards electrophilic attack through its strong inductive effect, its ability to donate lone-pair electrons via resonance directs incoming electrophiles to the ortho and para positions. This guide provides a comprehensive examination of the core principles, reaction mechanisms, and practical laboratory protocols for the electrophilic substitution of this compound. It is intended for researchers, scientists, and drug development professionals who utilize halogenated aromatic compounds as key synthetic intermediates. The content synthesizes theoretical underpinnings with field-proven experimental insights to offer a robust resource for both academic and industrial applications.
The Dichotomous Electronic Nature of the Chlorine Substituent
The reactivity of the benzene ring in this compound is fundamentally dictated by the interplay of two opposing electronic forces originating from the chlorine atom: the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to its high electronegativity, chlorine withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and depletes the overall electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself. This deactivating nature is a hallmark of all halogen substituents.
-
Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. This donation of electron density, known as a positive resonance effect, partially counteracts the inductive withdrawal. Crucially, this electron donation is most pronounced at the ortho and para positions, as illustrated by the resonance structures.
This dualism is central to understanding the outcomes of EAS reactions on this compound: the inductive effect governs the overall rate of reaction (slower than benzene), while the resonance effect controls the regioselectivity of the substitution (favoring ortho and para products).
Caption: Dueling electronic effects of the chlorine substituent.
Mechanistic Analysis: The σ-Complex and Regiochemical Outcomes
The directing effect of the chlorine atom is best understood by examining the stability of the carbocation intermediate, known as the arenium ion or σ-complex, which is formed during the rate-determining step of the reaction.
When an electrophile (E+) attacks the this compound ring, it can add to the ortho, meta, or para position.
-
Ortho and Para Attack: The resulting σ-complex has four resonance contributors. One of these structures is particularly significant because the positive charge is located on the carbon atom directly bonded to the chlorine. In this specific contributor, the chlorine atom can effectively stabilize the positive charge by donating a lone pair of electrons, forming a chloronium ion structure. This additional stabilization lowers the activation energy for the formation of the ortho and para intermediates.
-
Meta Attack: The σ-complex formed from meta attack has only three resonance contributors. The positive charge is never located on the carbon atom bearing the chlorine, so the chlorine atom cannot provide direct resonance stabilization.
Therefore, the transition states leading to the ortho and para products are lower in energy than the transition state leading to the meta product, causing the reaction to proceed preferentially via the ortho/para pathway.
Caption: Energy pathways for electrophilic attack on this compound.
Key EAS Reactions of this compound: Protocols and Insights
This section details the methodologies for the most common and synthetically useful EAS reactions performed on this compound.
Nitration of this compound
The nitration of this compound introduces a nitro (-NO₂) group onto the ring and is a foundational step for synthesizing anilines and other important intermediates. The reaction typically employs a mixture of concentrated nitric acid and sulfuric acid, known as "mixed acid."
Mechanism Insight: Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), the active electrophile in this reaction.
Product Distribution & Conditions
| Temperature (°C) | % Ortho (1-Chloro-2-nitrobenzene) | % Meta (1-Chloro-3-nitrobenzene) | % Para (1-Chloro-4-nitrobenzene) | Source |
| 30 | 30% | 1% | 69% | |
| 70 | 34.5% | 1.0% | 64.5% |
Note: The para isomer is the major product due to the steric hindrance of the relatively bulky chlorine atom, which disfavors attack at the adjacent ortho position.
Detailed Experimental Protocol: Synthesis of 1-Chloro-4-nitrobenzene
-
Apparatus Setup: Assemble a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.
-
Acid Mixture Preparation: Carefully add 40 mL of concentrated sulfuric acid to the flask. Begin stirring and cool the acid to below 10°C.
-
Addition of this compound: Add 20 mL (approx. 22.1 g) of this compound to the cooled sulfuric acid. Maintain the temperature below 20°C.
-
Nitrating Mixture: Prepare the nitrating mixture by cautiously adding 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid in a separate beaker, cooling in an ice bath.
-
Reaction Execution: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred this compound-sulfuric acid mixture over a period of 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture between 20-30°C. Higher temperatures can lead to the formation of dinitrated byproducts.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.
-
Workup: Pour the reaction mixture slowly and with vigorous stirring onto 200 g of crushed ice. The crude product will precipitate as a yellowish solid.
-
Isolation and Purification: Isolate the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper. Recrystallize the crude product from ethanol to yield pure 1-chloro-4-nitrobenzene as pale yellow crystals.
Halogenation of this compound
The introduction of a second halogen atom onto the this compound ring is achieved using a halogen (e.g., Cl₂ or Br₂) in the presence of a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Mechanism Insight: The Lewis acid catalyst polarizes the halogen-halogen bond, creating a more potent electrophile (e.g., Cl⁺-FeCl₄⁻). This complex is then attacked by the electron-rich aromatic ring.
Product Distribution & Conditions (Chlorination)
| Catalyst | % Ortho (1,2-Dithis compound) | % Meta (1,3-Dithis compound) | % Para (1,4-Dithis compound) | Source |
| FeCl₃ | 39% | <1% | 60% | |
| AlCl₃ | 33% | <1% | 66% |
Detailed Experimental Protocol: Synthesis of Dichlorobenzenes
-
Apparatus Setup: Set up a 500 mL flask with a reflux condenser. The outlet of the condenser should be connected via a tube to a gas trap (e.g., a beaker containing sodium hydroxide solution) to neutralize the evolving HCl gas.
-
Catalyst and Reactant: Place 1 g of iron filings (which will be converted in situ to FeCl₃) and 56 g (50 mL) of this compound into the flask.
-
Reaction Execution: Heat the flask gently in a water bath to approximately 40°C. Bubble a steady stream of dry chlorine gas through the mixture. The reaction is exothermic and may require occasional cooling to maintain the temperature below 50°C. Continue the addition of chlorine until the mixture has gained approximately 34-35 g in weight.
-
Workup: Allow the dark reaction mixture to cool. Wash it successively with water, 10% sodium hydroxide solution (to remove unreacted chlorine and HCl), and finally again with water.
-
Isolation and Purification: Dry the organic layer over anhydrous calcium chloride. The resulting mixture of dithis compound isomers can be separated by fractional distillation. (Boiling points: 1,2-isomer ~180°C; 1,4-isomer ~174°C). The para isomer, being a solid at room temperature (m.p. 53°C), may also be partially separated by cooling and filtration.
Sulfonation of this compound
Sulfonation involves the introduction of a sulfonic acid (-SO₃H) group. The reaction is typically performed with fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄. The electrophile is sulfur trioxide (SO₃).
Mechanism Insight: Unlike other EAS reactions, sulfonation is reversible. The position of the equilibrium can be influenced by the reaction conditions. High temperatures and concentrated acid favor the formation of the thermodynamically more stable para product.
Product Distribution & Conditions
| Temperature (°C) | % Ortho (2-Chlorobenzenesulfonic acid) | % Para (4-Chlorobenzenesulfonic acid) | Source |
| 25 | 42% | 58% | |
| 100 | 1% | 99% |
Detailed Experimental Protocol: Synthesis of 4-Chlorobenzenesulfonic acid
-
Apparatus Setup: In a 250 mL flask fitted with a reflux condenser and a mechanical stirrer, place 56 g (50 mL) of this compound.
-
Reagent Addition: Slowly and carefully add 100 g (55 mL) of concentrated sulfuric acid to the this compound with stirring.
-
Reaction Execution: Heat the mixture in an oil bath to 100-110°C. Maintain this temperature with constant stirring for 2-3 hours.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully into 500 mL of cold water.
-
Isolation: The 4-chlorobenzenesulfonic acid is soluble in water. To isolate it, it is often converted to its sodium salt. Add a saturated solution of sodium chloride (salting out). The sodium salt of 4-chlorobenzenesulfonic acid is less soluble and will precipitate.
-
Purification: Filter the precipitated sodium salt and wash it with a small amount of cold brine solution. The product can be further purified by recrystallization from water.
Caption: Generalized workflow for electrophilic aromatic substitution.
Synthetic Utility in Medicinal Chemistry and Drug Development
Chlorinated aromatic rings are prevalent scaffolds in pharmaceuticals. The ability to selectively functionalize this compound at the ortho and para positions is a cornerstone of synthetic strategy. For example, 4-chloronitrobenzene is a key starting material for the synthesis of various active pharmaceutical ingredients (APIs). It can be reduced to 4-chloroaniline, which serves as a building block for drugs such as the antibacterial agent chlorhexidine and certain tyrosine kinase inhibitors used in oncology. The predictable regiochemistry of EAS on this compound allows for the controlled construction of complex molecular architectures required for biological activity.
Conclusion
The is a textbook example of how substituent effects dictate reaction outcomes in organic synthesis. The deactivating, yet ortho, para-directing, nature of the chlorine atom provides a reliable framework for the selective functionalization of the aromatic ring. A thorough understanding of the underlying mechanisms, coupled with carefully controlled reaction conditions, enables chemists to leverage this compound and its derivatives as versatile intermediates in the synthesis of fine chemicals, agrochemicals, and pharmaceuticals. The protocols and data presented in this guide offer a practical resource for achieving desired synthetic transformations with high efficiency and selectivity.
References
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- Title: Organic Syntheses, Coll. Vol. 1, p.164 (1941); Vol. 2, p.17 (1922) Source: Organic Syntheses URL:[Link]
- Title: Aromatic Substitution. XXX. The Ferric Chloride-Catalyzed Chlorination of the Halobenzenes Source: Journal of the American Chemical Society URL:[Link]
- Title: The Aluminum Chloride-Catalyzed Chlorination of the Halobenzenes Source: Journal of the American Chemical Society URL:[Link]
- Title: The Sulfonation of this compound Source: Journal of the American Chemical Society URL:[Link]
A Technical Guide to the Resonance, Electronic Effects, and Reactivity of Chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorobenzene is a molecule of significant interest in organic synthesis, serving as a key intermediate in the production of various chemicals. Its reactivity is a classic illustration of the interplay between competing electronic effects. This guide provides an in-depth analysis of the resonance structures of this compound, elucidates the dichotomy of the chlorine substituent's inductive and mesomeric effects, and explores the resulting consequences for both electrophilic and nucleophilic aromatic substitution reactions. Detailed mechanisms, experimental protocols for key transformations, and quantitative data are presented to offer a comprehensive understanding for professionals in chemical research and development.
Introduction: The Dichotomous Nature of the Chloro Substituent
This compound (C₆H₅Cl) presents a fascinating case in the study of aromatic reactivity. The chlorine atom, bonded directly to the benzene ring, exerts two opposing electronic effects that dictate its behavior in chemical reactions.[1]
-
Inductive Effect (-I): Due to the high electronegativity of chlorine, it withdraws electron density from the benzene ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1][2][3]
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the chlorine atom can be delocalized into the pi (π) system of the benzene ring.[4][5][6] This donation of electron density increases the electron richness of the ring, particularly at the ortho and para positions.[4]
The overall reactivity of this compound is a net result of these two competing forces. Crucially, experimental evidence shows that the inductive effect is stronger, leading to an overall deactivation of the ring.[2][7][8] However, the mesomeric effect, despite being weaker, governs the regioselectivity of the reactions.[2][9]
Unveiling the Electronic Landscape: Resonance Structures
The +M effect of the chlorine atom is best visualized through its resonance structures. The delocalization of a lone pair from chlorine introduces a negative charge into the aromatic ring, specifically at the ortho and para positions. This increased electron density at these sites is the fundamental reason for this compound's directing effects in electrophilic substitution.[4][10]
Caption: Resonance structures of this compound.
Reactivity in Electrophilic Aromatic Substitution (EAS)
In EAS reactions, an electrophile (E⁺) attacks the electron-rich benzene ring. The chloro-substituent's electronic effects lead to two key outcomes:
-
Deactivation: this compound reacts slower than benzene in EAS reactions. The potent electron-withdrawing inductive effect of chlorine reduces the overall nucleophilicity of the ring, increasing the activation energy of the electrophilic attack.[7][8]
-
Ortho-, Para-Direction: Incoming electrophiles are directed to the ortho and para positions. This is because the resonance effect, which donates electron density, is only felt at these positions.[2][11] Consequently, the carbocation intermediates (arenium ions or sigma complexes) formed from ortho and para attacks are more stable than the one formed from a meta attack.[2][12] The intermediate from ortho/para attack has an additional resonance structure where the positive charge is delocalized onto the chlorine atom, providing significant stabilization.[2]
Comparative Reactivity Data
The deactivating nature of halogens is evident when comparing their reaction rates to benzene.
| Compound | Relative Rate of Nitration |
| Benzene (C₆H₆) | 1.0 |
| Fluorobenzene (C₆H₅F) | 0.11 |
| This compound (C₆H₅Cl) | 0.02 |
| Bromobenzene (C₆H₅Br) | 0.06 |
| Iodobenzene (C₆H₅I) | 0.13 |
| Data sourced from Ron E.[7] |
This data confirms that the inductive effect (-I) is the dominant factor controlling the reaction rate.[7]
Mechanism: Arenium Ion Stability
The preference for ortho and para substitution is explained by analyzing the stability of the arenium ion intermediates.
Caption: Stability of arenium ions in EAS.
Experimental Protocol: Nitration of this compound
A quintessential example of EAS is the nitration of this compound, which yields a mixture of ortho- and para-nitrothis compound.[13][14][15]
-
Generation of Electrophile: Concentrated sulfuric acid protonates concentrated nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[13][16]
-
HNO₃ + 2H₂SO₄ → NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
-
Reaction Setup:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, place a measured volume of this compound.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid, keeping the mixture cool.
-
-
Electrophilic Attack: Add the nitrating mixture dropwise to the cooled this compound with constant stirring. Maintain the reaction temperature below 10°C to minimize dinitration.[16]
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for a designated period. Pour the reaction mixture over crushed ice to precipitate the product.
-
Purification: The mixture of 1-chloro-2-nitrobenzene and 1-chloro-4-nitrobenzene can be separated by techniques such as fractional distillation or crystallization, with the para isomer typically being the major product due to less steric hindrance.[13]
Reactivity in Nucleophilic Aromatic Substitution (NAS)
Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard conditions.[17] This is due to the strong carbon-chlorine bond, which has partial double-bond character from resonance, and the repulsion between the incoming nucleophile and the electron-rich aromatic ring.[17][18] However, substitution can be forced under harsh conditions or if the ring is activated by strong electron-withdrawing groups.
The Elimination-Addition (Benzyne) Mechanism
Under conditions of high temperature and pressure with a very strong base (like NaOH or NaNH₂), this compound can undergo nucleophilic substitution via a highly reactive benzyne intermediate.[19][20][21]
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The Dichotomy of a Halogenated Aromatic: An In-depth Technical Guide to the Molecular Geometry and Polarity of Chlorobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorobenzene (C₆H₅Cl), a seemingly simple monosubstituted benzene derivative, presents a fascinating case study in the interplay of molecular structure, electron delocalization, and emergent chemical properties. As a fundamental building block and solvent in organic synthesis, its utility in the pharmaceutical industry is widespread, serving as a precursor for various active pharmaceutical ingredients (APIs), including analgesics and antihistamines.[1][2][3] A thorough understanding of its molecular geometry and polarity is paramount for predicting its behavior in reaction mechanisms, solvation properties, and its interactions within biological systems. This guide provides a comprehensive technical analysis of the structural and electronic characteristics of this compound, moving beyond simplistic representations to offer field-proven insights for the discerning scientist.
I. The Architectural Blueprint: Molecular Geometry of this compound
The spatial arrangement of atoms within a molecule dictates its fundamental physical and chemical properties. For this compound, the geometry is a direct consequence of the hybridization of its constituent atoms and the overarching influence of the aromatic ring.
A. Hybridization and Planarity: The Benzene Scaffold
The foundational structure of this compound is the benzene ring, a six-membered ring of carbon atoms. Each carbon atom in the ring is sp² hybridized.[4][5] This hybridization results in a trigonal planar geometry around each carbon, with bond angles of approximately 120°.[5][6] This sp² hybridization is the cornerstone of benzene's planarity and its unique electronic properties. The substitution of a hydrogen atom with a chlorine atom does not significantly distort this planar arrangement.[6] The entire this compound molecule is, therefore, largely planar.
B. Bond Parameters: A Quantitative Look
A precise understanding of the molecular architecture requires an examination of its bond lengths and angles.
| Parameter | Value | Significance |
| C-C Bond Length (in ring) | ~1.40 Å | Intermediate between a typical C-C single bond (~1.54 Å) and C=C double bond (~1.34 Å), indicative of the delocalized π-electron system in the aromatic ring.[6] |
| C-Cl Bond Length | ~1.73 Å | Slightly shorter than a typical C(sp³)-Cl bond in alkyl halides due to partial double bond character arising from resonance.[6] |
| C-H Bond Length | ~1.08 Å | Typical for a C(sp²)-H bond.[7] |
| C-C-C Bond Angle (in ring) | ~120° | Consistent with the sp² hybridization of the carbon atoms and the hexagonal geometry of the benzene ring.[5][6] |
| C-C-Cl Bond Angle | ~120° | Reflects the trigonal planar geometry around the ipso-carbon (the carbon bonded to the chlorine).[6] |
Table 1: Key Bond Parameters of this compound
The shortening of the C-Cl bond is a critical feature that influences the reactivity of this compound. This partial double bond character, a consequence of resonance, strengthens the bond and makes it less susceptible to nucleophilic substitution compared to alkyl chlorides.[6]
C. The Role of Resonance
The concept of resonance is indispensable for accurately describing the electronic structure and geometry of this compound. The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the benzene ring.[4][8] This delocalization is represented by several resonance structures.
Caption: Resonance structures illustrating the delocalization of chlorine's lone pair into the benzene ring.
This electron delocalization not only contributes to the partial double bond character of the C-Cl bond but also influences the molecule's overall polarity, a topic we will explore in detail.
II. The Electronic Imbalance: Molecular Polarity of this compound
While the symmetrical nature of benzene renders it a nonpolar molecule, the introduction of a chlorine atom disrupts this electronic balance, resulting in a net dipole moment and rendering this compound a polar molecule.[9]
A. Electronegativity and Bond Dipoles
Polarity arises from the unequal sharing of electrons between atoms with different electronegativities. Electronegativity is a measure of an atom's ability to attract shared electrons in a chemical bond.[10][11]
-
Chlorine (Cl): Electronegativity ≈ 3.16[12]
-
Carbon (C): Electronegativity ≈ 2.55[12]
-
Hydrogen (H): Electronegativity ≈ 2.20[12]
The significant difference in electronegativity between carbon and chlorine (ΔEN ≈ 0.61) creates a polar covalent C-Cl bond.[13][14] The electrons in this bond are pulled closer to the more electronegative chlorine atom, creating a partial negative charge (δ-) on the chlorine and a partial positive charge (δ+) on the ipso-carbon. This separation of charge is known as a bond dipole.
Similarly, the C-H bonds are also slightly polar due to the small electronegativity difference between carbon and hydrogen, but the C-Cl bond dipole is the most significant contributor to the overall molecular polarity.
B. The Net Molecular Dipole Moment
While individual bonds may be polar, the overall polarity of a molecule depends on the vector sum of all its bond dipoles. In this compound, the C-Cl bond dipole is the dominant factor. The smaller C-H bond dipoles are arranged in a way that their vector sum is relatively small and opposes the C-Cl dipole to a minor extent. The key takeaway is that the molecular symmetry is broken by the chlorine atom, preventing the bond dipoles from canceling each other out.[9]
This results in a net molecular dipole moment, with the negative end of the dipole oriented towards the chlorine atom. The experimentally determined dipole moment of this compound is approximately 1.69 to 1.73 Debye.[6][15]
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An In-Depth Technical Guide to the Solubility of Chlorobenzene in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of chlorobenzene in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who utilize this compound as a solvent or an intermediate. The guide delves into the fundamental principles governing solubility, including intermolecular forces and thermodynamics, and presents a curated collection of quantitative solubility data. Furthermore, it offers detailed, field-proven experimental protocols for accurate solubility determination, ensuring a blend of theoretical understanding and practical application.
Introduction: The Role of this compound in Scientific Applications
This compound (C₆H₅Cl) is an aromatic organic compound that serves as a vital intermediate and solvent in numerous industrial and laboratory settings.[1][2][3] Its applications range from the synthesis of pesticides, dyes, and pharmaceuticals to its use as a solvent for degreasing, in paint formulations, and for dissolving challenging organic compounds.[1][3] A thorough understanding of its solubility characteristics in different organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring the efficacy and safety of chemical processes. This guide aims to provide a foundational yet in-depth resource for professionals working with this versatile compound.
Theoretical Framework: The Science of Dissolution
The solubility of one substance in another is governed by a simple yet profound principle: "like dissolves like." This adage is rooted in the nature of intermolecular forces and the thermodynamics of mixing. The dissolution of this compound in an organic solvent is a dynamic process where the intermolecular forces between this compound molecules and between solvent molecules are overcome and replaced by new forces between the this compound and solvent molecules.
Intermolecular Forces at Play
The primary intermolecular forces influencing the solubility of this compound are:
-
Van der Waals Dispersion Forces: These are the most significant forces in the case of this compound.[4] As a relatively large molecule with a delocalized electron cloud in its benzene ring, this compound is highly polarizable, leading to strong transient dipole-induced dipole interactions.[4][5] These forces are the main attraction between this compound molecules themselves and between this compound and nonpolar or weakly polar solvents.
-
Dipole-Dipole Interactions: Due to the difference in electronegativity between the chlorine and carbon atoms, the C-Cl bond is polar, creating a permanent dipole moment in the this compound molecule.[6] This allows for dipole-dipole attractions with other polar solvent molecules. However, the overall polarity of this compound is modest, and these forces are generally less dominant than dispersion forces.[4]
This compound's limited solubility in highly polar solvents like water is due to the energetic cost of breaking the strong hydrogen bonds between water molecules without the formation of comparably strong new interactions.[4] Conversely, it exhibits good solubility in many organic solvents where the intermolecular forces are of a similar type and magnitude.[1][2][7]
A Thermodynamic Perspective
The spontaneity of the dissolution process is dictated by the change in Gibbs Free Energy (ΔG):
ΔG = ΔH_solution - TΔS_solution
For dissolution to be favorable, ΔG must be negative.
-
Enthalpy of Solution (ΔH_solution): This term represents the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. In the case of this compound dissolving in a nonpolar solvent like an alkane, the interactions are primarily dispersive for all species, leading to a small enthalpy change.
-
Entropy of Solution (ΔS_solution): This term reflects the change in disorder of the system. The mixing of a solute and solvent generally leads to an increase in entropy (ΔS > 0), which favors dissolution.
Dispersive interactions are the dominant force in mixtures of this compound with alkanes.[8][9]
Visualization of Intermolecular Interactions
The following diagram illustrates the key intermolecular forces involved in the dissolution of this compound in a representative polar and nonpolar solvent.
Caption: Intermolecular forces in this compound solutions.
Quantitative Solubility Data
This compound is generally miscible with or highly soluble in a wide range of common organic solvents. The following table summarizes its solubility in various solvents. It is important to note that temperature significantly affects solubility; for most organic systems, solubility increases with temperature.[1]
| Solvent | Chemical Class | Solubility Profile | Reference |
| Ethanol | Alcohol | Miscible | [2][7] |
| Diethyl Ether | Ether | Miscible | [1][2][7] |
| Acetone | Ketone | Good solubility | [1] |
| Benzene | Aromatic Hydrocarbon | Miscible | [2] |
| Toluene | Aromatic Hydrocarbon | Soluble | [10] |
| Chloroform | Halogenated Hydrocarbon | Freely soluble | [2][10] |
| Carbon Tetrachloride | Halogenated Hydrocarbon | Soluble | |
| Carbon Disulfide | Inorganic Solvent | Soluble | [2] |
| n-Hexane | Aliphatic Hydrocarbon | Soluble | |
| Water | Protic Solvent | 0.05 g/100 mL (20 °C) | [7][11] |
Note: "Miscible" indicates that the substances form a homogeneous solution in all proportions.
Experimental Protocol: Isothermal Gravimetric Method for Solubility Determination
To ensure trustworthy and reproducible data, a robust experimental protocol is essential. The isothermal gravimetric method is a widely accepted technique for determining the solubility of a liquid or solid solute in a solvent at a constant temperature.
Principle
This method involves preparing a saturated solution of the solute (this compound) in the solvent of interest at a specific temperature. A known mass of the saturated solution is then taken, the solvent is evaporated, and the remaining mass of the solute is measured.
Self-Validating System & Causality
This protocol is designed to be self-validating through the following critical steps:
-
Equilibrium Confirmation: The extended stirring time (24 hours) is not arbitrary; it is chosen to ensure the system reaches thermodynamic equilibrium, meaning the solution is truly saturated. This is verified by taking measurements at different time points (e.g., 12, 18, and 24 hours) and confirming that the measured solubility no longer changes.
-
Temperature Control: A constant temperature water bath is crucial because solubility is highly temperature-dependent. Maintaining a stable temperature (e.g., ±0.1 °C) is key to the precision of the measurement.
-
Drying to a Constant Mass: This is a critical control step. Simply evaporating the solvent is insufficient. The residue must be dried in an oven and weighed repeatedly until two consecutive weighings are identical (within experimental error). This ensures that all the volatile solvent has been removed, and only the non-volatile solute remains, preventing underestimation of the solute's mass.
Step-by-Step Methodology
-
Preparation: Place an excess amount of this compound into a sealed, temperature-controlled vessel containing a known volume of the organic solvent. "Excess" is defined as having a visible separate phase of undissolved this compound.
-
Equilibration: Vigorously stir the mixture in a constant temperature water bath set to the desired experimental temperature (e.g., 25 °C) for 24 hours to ensure the solution reaches saturation.
-
Settling: Turn off the stirrer and allow the undissolved this compound to settle for at least 2 hours, ensuring the supernatant liquid is clear.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed glass syringe to prevent precipitation of the solute due to temperature changes.
-
Weighing the Saturated Solution: Transfer the sample into a pre-weighed, dry vial and immediately seal it to prevent solvent evaporation. Record the total mass of the vial and the saturated solution.
-
Solvent Evaporation: Place the vial (with the lid removed) in a fume hood to allow the solvent to evaporate. This can be expedited by using a gentle stream of nitrogen gas.
-
Drying to Constant Mass: Once the solvent has visibly evaporated, place the vial in a vacuum oven at a temperature sufficient to remove any residual solvent but well below the boiling point of this compound (132 °C). Periodically remove the vial, allow it to cool in a desiccator, and weigh it. Repeat this process until the mass is constant.
-
Calculation:
-
Mass of saturated solution = (Mass of vial + solution) - (Mass of empty vial)
-
Mass of this compound = (Mass of vial + residue after drying) - (Mass of empty vial)
-
Mass of solvent = Mass of saturated solution - Mass of this compound
-
Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100
-
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Conclusion
The solubility of this compound is a critical parameter underpinned by the principles of intermolecular forces and thermodynamics. Its behavior is consistent with the "like dissolves like" principle, showing high solubility in solvents with similar polarity and intermolecular force characteristics, such as other aromatic compounds, ethers, and halogenated hydrocarbons. For precise and reliable solubility determination, a well-controlled and validated experimental method, such as the isothermal gravimetric technique, is indispensable. This guide provides the theoretical foundation and practical tools necessary for scientists and researchers to confidently work with and understand the solubility of this compound in their applications.
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- González, J. A., et al. (2021). Thermodynamics of this compound, or bromobenzene, or 1-chloronaphthalene or 1,2,4-trithis compound + alkane mixtures. Journal of Molecular Liquids, 348, 118282.
- Study.com. (n.d.). This compound Properties, Uses & Nitration.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
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The Discovery and Synthesis of Chlorobenzene: A Journey from Serendipity to Industrial Staple
An In-depth Technical Guide:
Abstract
Chlorobenzene (C₆H₅Cl), a seemingly simple aromatic halide, possesses a rich history that mirrors the broader evolution of industrial organic chemistry. From its initial serendipitous discovery in the mid-19th century to its role as a cornerstone intermediate in the production of everything from pesticides to high-performance polymers, the story of this compound is one of ingenuity and optimization. This technical guide provides an in-depth exploration of its discovery and the maturation of its synthesis methodologies. We will dissect the core chemical principles, from laboratory-scale preparations like the Sandmeyer reaction to the dominant industrial methods of direct electrophilic chlorination and the elegant, albeit challenging, Raschig-Hooker process. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols but also the underlying causality behind experimental choices, ensuring a robust understanding of this vital chemical's history and production.
Part 1: Discovery and the Dawn of Industrial Aromatic Chemistry
The mid-1800s were a period of foundational discovery in organic chemistry, with the nature of aromatic compounds being a central puzzle. It was within this context that this compound first emerged.
The First Recorded Synthesis (1851): An Indirect Approach The first preparation of this compound was not from benzene itself, but from phenol. In 1851, it was synthesized through the reaction of phenol with phosphorus pentachloride.[1] This method, while historically significant, is not practical for large-scale production due to the cost and reactivity of the reagents. It did, however, establish the existence of this chlorinated aromatic compound and provided an early route for scientific study.
The Benzene Connection and Early Industrialization The more direct and economically viable route from benzene was first observed in 1868.[1] However, it wasn't until the turn of the 20th century that this observation was translated into a robust industrial process. Commercial production began in England around 1909, and by 1915, companies like the Hooker Electrochemical Co. and The Dow Chemical Company had established large-scale manufacturing in the United States.[2] This ramp-up was driven by immense demand; for instance, during World War I, vast quantities of this compound were required to produce the military explosive picric acid.[2]
This early industrial production was almost exclusively based on the direct chlorination of benzene, a method that, in its modern, refined form, remains the industry standard.
Part 2: Core Synthesis Methodologies: A Technical Dissection
The synthesis of this compound can be broadly categorized into three primary methodologies, each with its own distinct advantages, scale of application, and mechanistic nuances.
Methodology 1: Direct Electrophilic Chlorination of Benzene
This is the most common and economically significant industrial method for producing this compound.[3][4] It relies on the principle of electrophilic aromatic substitution, where an electrophile attacks the electron-rich benzene ring.
Core Principles & Mechanistic Insights Benzene's aromatic stability means it does not readily react with molecular chlorine (Cl₂). A catalyst is required to generate a potent electrophile, the chloronium ion (Cl⁺) or a highly polarized chlorine species.[5][6] Lewis acids, such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), or even iron filings (which react with chlorine to form FeCl₃ in situ), are employed for this purpose.[5][7][8] The Lewis acid polarizes the Cl-Cl bond, creating a strong electrophilic character on one chlorine atom, which is then attacked by the π-electrons of the benzene ring.[5][6] This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The aromaticity is restored when a proton (H⁺) is eliminated from the ring, which is captured by the [FeCl₄]⁻ complex, regenerating the FeCl₃ catalyst and producing HCl as a byproduct.[6]
Visualization: Mechanism of Catalytic Chlorination
Caption: Mechanism of FeCl₃-catalyzed electrophilic chlorination of benzene.
Experimental Protocols
Industrial Protocol: Continuous Direct Chlorination This method is favored for large-scale production as it allows for better control of reaction conditions and minimizes the formation of dithis compound byproducts.[9][10]
-
Feed Preparation: Dry, pure liquid benzene and gaseous chlorine are fed into the system. A Lewis acid catalyst, typically ferric chloride, is introduced, often as a solution in benzene.[10][11]
-
Reaction: The reactants are passed through a series of externally cooled reactors (often cast iron or steel) operating at a temperature of 20-40°C and a pressure of approximately 2.4 bars.[10] The low temperature is crucial to suppress over-chlorination.[10] Chlorine is injected at multiple points to maintain a high benzene-to-chlorine ratio throughout the reaction stream, further enhancing selectivity for monothis compound.[10]
-
Byproduct Removal: The gaseous effluent from the reactor, primarily hydrogen chloride (HCl) with some unreacted chlorine and entrained organics, is scrubbed. The HCl is typically absorbed in water to produce hydrochloric acid.[2]
-
Neutralization & Washing: The crude liquid product is washed with an aqueous solution of sodium hydroxide to neutralize any remaining HCl and catalyst residues, followed by a water wash.
-
Purification: The washed organic layer is sent to a series of distillation columns. Unreacted benzene is recovered from the first column and recycled back to the feed.[11] The second column separates the desired monothis compound product from the higher-boiling dithis compound isomers (ortho- and para-dithis compound).[11]
Laboratory Protocol: Batch Chlorination
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a condenser, a gas inlet tube extending below the surface of the liquid, and a magnetic stirrer. The outlet of the condenser is connected to a gas trap (e.g., a sodium hydroxide scrubber) to neutralize the evolved HCl gas.
-
Charging the Reactor: 100 mL (approx. 88 g, 1.1 mol) of dry benzene and a catalytic amount of iron filings or anhydrous ferric chloride (approx. 1 g) are added to the flask.[12]
-
Reaction: The mixture is stirred at room temperature while a slow stream of dry chlorine gas is bubbled through it. The reaction is exothermic, and the flask may require cooling in a water bath to maintain a temperature of 40-60°C.[10][12] The reaction progress can be monitored by the steady evolution of HCl gas.
-
Work-up: Once the reaction is complete (e.g., after a specific time or weight gain), the reaction mixture is allowed to cool. It is then transferred to a separatory funnel and washed sequentially with water, 10% aqueous sodium hydroxide solution, and finally with a saturated sodium chloride solution to remove the catalyst, HCl, and excess chlorine.[12]
-
Drying and Purification: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate). The drying agent is removed by filtration, and the resulting liquid is purified by fractional distillation. The fraction boiling at approximately 131-132°C is collected as pure this compound.[9][12]
Data Presentation: Process Variables in Direct Chlorination
| Parameter | Typical Range/Value | Rationale & Impact on Purity/Yield |
| Temperature | 20 - 60°C | Lower temperatures (20-40°C) minimize the formation of dithis compound byproducts.[10] Higher temperatures increase reaction rate but decrease selectivity. |
| Catalyst | FeCl₃, AlCl₃, Iron | Lewis acids are essential to polarize Cl₂ and initiate the reaction.[5] Iron is a cost-effective precursor to FeCl₃.[7] |
| Benzene:Chlorine Ratio | High (Benzene in excess) | A high molar ratio of benzene to chlorine suppresses polychlorination, increasing the yield of the desired monothis compound.[11] |
| Pressure | Atmospheric to slightly elevated | Sufficient to maintain the liquid phase and ensure good contact between gaseous chlorine and liquid benzene.[10][13] |
Methodology 2: The Raschig-Hooker Process
Developed in the 1930s, the Raschig-Hooker process is an elegant alternative that integrates this compound production with its subsequent conversion to phenol, notable for its recycling of hydrogen chloride.[2][14]
Core Principles & Mechanistic Insights This process uniquely utilizes hydrogen chloride (often a byproduct from other chlorination processes) as the chlorinating agent via oxychlorination. It occurs in two main stages:
-
Oxychlorination of Benzene: Benzene vapor, hydrogen chloride, and air (as a source of oxygen) are passed over a catalyst, typically composed of copper and iron chlorides on an inert support like alumina.[14][15][16][17] The reaction is carried out at high temperatures (around 240-250°C).[14][16] The catalyst facilitates the oxidation of HCl to generate an active chlorinating species. To prevent the formation of polychlorinated products, the conversion of benzene is deliberately kept low (10-15%).[14][16]
-
Hydrolysis of this compound: The resulting this compound is then hydrolyzed to phenol using steam at a very high temperature (450°C) over a silicon-based catalyst.[14][15] A key feature is that this step regenerates the hydrogen chloride, which can be recycled back into the first stage.[14][15]
While economically attractive due to the use of HCl, the process is hampered by the highly corrosive conditions and significant energy consumption required for the high-temperature vapor-phase reactions.[14][16]
Visualization: Raschig-Hooker Process Workflow
Caption: Workflow diagram of the two-stage Raschig-Hooker process.
Methodology 3: The Sandmeyer Reaction
The Sandmeyer reaction is a classic laboratory method for preparing aryl halides, including this compound, from an amine precursor (aniline).[9] It is not used for industrial production but is invaluable for smaller-scale synthesis where benzene is not the desired starting material.
Core Principles & Mechanistic Insights The reaction proceeds in two distinct steps:
-
Diazotization: Aniline is treated with a cold aqueous solution of sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at a low temperature (0-5°C).[3] This forms a relatively unstable benzenediazonium chloride salt (C₆H₅N₂⁺Cl⁻). The low temperature is critical to prevent the decomposition of this salt.
-
Substitution: The freshly prepared diazonium salt solution is then treated with cuprous chloride (CuCl).[3] The copper(I) catalyst facilitates the replacement of the diazonium group (-N₂⁺) with a chlorine atom. The highly stable dinitrogen molecule (N₂) is released as a gas, driving the reaction to completion.
Visualization: Sandmeyer Reaction Workflow
Caption: Step-wise workflow for the synthesis of this compound via the Sandmeyer reaction.
Detailed Laboratory Protocol: Sandmeyer Reaction
-
Diazotization: In a beaker, dissolve 10 mL of aniline in a mixture of 30 mL of concentrated HCl and 30 mL of water. Cool this solution to 0-5°C in an ice-salt bath. While maintaining the low temperature and stirring vigorously, slowly add a pre-cooled solution of 7.5 g of sodium nitrite in 20 mL of water. The addition should be slow enough to keep the temperature below 5°C. The completion of diazotization can be tested with starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Cuprous Chloride Preparation: In a separate flask, dissolve 15 g of copper(I) chloride in 50 mL of concentrated HCl.
-
Substitution Reaction: Slowly and carefully add the cold diazonium salt solution to the cuprous chloride solution with stirring. A vigorous evolution of nitrogen gas will occur.
-
Isolation and Work-up: After the gas evolution ceases, the mixture is gently warmed on a water bath for about 30 minutes to complete the reaction. The mixture is then subjected to steam distillation. The this compound will co-distill with the water.
-
Purification: The collected distillate is transferred to a separatory funnel, and the lower organic layer (this compound) is separated. It is then washed with dilute sodium hydroxide solution, followed by water. The crude this compound is dried over anhydrous calcium chloride and purified by simple distillation, collecting the fraction boiling at 131-132°C.
Conclusion
The journey of this compound from its first synthesis in 1851 to its current status as an industrial chemical commodity is a testament to the power of chemical innovation. The direct chlorination of benzene, refined over a century, remains the dominant production route due to its cost-effectiveness and scalability. Alternative methods like the Raschig-Hooker process, though less common today, highlight ingenious approaches to chemical process design and resource management. For laboratory applications, the Sandmeyer reaction continues to be a reliable and versatile tool. Understanding the history, mechanisms, and practical protocols associated with this compound provides invaluable insight into the principles of aromatic chemistry and the development of large-scale chemical manufacturing.
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A Comprehensive Technical Guide to the Safe Laboratory Use of Chlorobenzene
This guide provides an in-depth examination of chlorobenzene, offering researchers, scientists, and drug development professionals the critical safety knowledge required for its handling in a laboratory setting. Moving beyond a standard safety data sheet (SDS), this document elucidates the causality behind safety protocols, grounded in the physicochemical properties and toxicological profile of the substance. Our objective is to foster a proactive safety culture through a comprehensive understanding of the risks and the implementation of self-validating safety systems.
Chemical Identity and Physicochemical Characteristics
This compound (C₆H₅Cl) is a polar, aromatic organic compound, appearing as a colorless, flammable liquid with a distinct, almond-like odor.[1][2] Its utility as a solvent and a chemical intermediate in the synthesis of pesticides, dyes, and other chemicals stems from its unique properties.[1][3][4] However, these same properties necessitate stringent safety controls. The relatively high vapor pressure and low flash point, for instance, are primary contributors to its flammability and inhalation hazards.
A summary of its key physicochemical properties is presented below. Understanding these values is the first step in anticipating the chemical's behavior under various laboratory conditions.
| Property | Value | Source(s) |
| Synonyms | Monothis compound, Phenyl chloride, Benzene chloride, MCB | [4][5][6] |
| CAS Number | 108-90-7 | [7] |
| Molecular Formula | C₆H₅Cl | [5][8] |
| Molecular Weight | 112.56 g/mol | [5][8] |
| Appearance | Colorless to clear, yellowish liquid | [1][5][9] |
| Odor | Almond-like, aromatic | [1][6] |
| Boiling Point | 132 °C (270 °F) | [5][6] |
| Melting/Freezing Point | -45 °C (-49 °F) | [5] |
| Flash Point | 28 °C (82 °F) - closed cup | [5] |
| Vapor Pressure | 11.8 mmHg (15.7 hPa) at 25 °C | [5] |
| Relative Density | 1.106 g/cm³ at 25 °C | [5] |
| Solubility in Water | Insoluble (0.05%) | [5][6] |
| Vapor Density | Heavier than air | [10][11] |
| Auto-ignition Temperature | 593 °C (1099 °F) | [5] |
| Flammability Limits | LEL: 1.3%, UEL: 9.6% | [5] |
Hazard Identification and Toxicological Profile
This compound presents a multifaceted risk profile, classified as a flammable liquid that is harmful if inhaled, causes skin irritation, and is toxic to aquatic life with long-lasting effects.[8][12]
GHS Classification:
-
Pictograms:
-
GHS02: Flammable
-
GHS07: Exclamation Mark (Harmful, Irritant)
-
GHS09: Environment
-
-
Signal Word: Warning[8]
-
Hazard Statements: H226 (Flammable liquid and vapour), H315 (Causes skin irritation), H332 (Harmful if inhaled), H411 (Toxic to aquatic life with long lasting effects).[8]
Emergency Overview
This compound is a dangerous fire hazard.[7] Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[10][11] Acute exposure can irritate the eyes, skin, and respiratory tract, while high concentrations may lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, drowsiness, and unconsciousness.[7][11][13] Chronic exposure may result in damage to the liver, kidneys, and lungs.[7][10]
Toxicological Insights
-
Acute Toxicity:
-
Inhalation: Harmful if inhaled.[11] Vapors can cause nose and throat irritation, progressing to CNS depression.[6][7] High concentrations can induce narcosis, tremors, and muscle spasms.[3][14]
-
Skin Contact: Causes skin irritation.[7][8] Prolonged contact can lead to a defatting action, resulting in dermatitis.[10] It can be absorbed through the skin.[7]
-
Eye Contact: Causes eye irritation, characterized by redness and pain.[11][13]
-
Ingestion: Harmful if swallowed.[5] May cause gastrointestinal irritation and CNS depression.[11] Aspiration into the lungs during ingestion or vomiting can lead to chemical pneumonitis.[13]
-
-
Chronic Toxicity: Long-term exposure primarily affects the central nervous system, liver, and kidneys.[6][7][10] Human occupational exposure has been linked to neurotoxic effects like numbness, increased sensation (hyperesthesia), and muscle spasms.[3] Animal studies confirm the potential for significant liver and kidney damage following repeated exposure.[7][15]
-
Carcinogenicity: There is currently insufficient evidence to classify this compound's carcinogenicity in humans. The U.S. Environmental Protection Agency (EPA) has classified it as a Group D substance, not classifiable as to human carcinogenicity.[3][16]
Exposure Control and Personal Protection
The cornerstone of safely handling this compound is minimizing exposure. This is achieved by implementing a multi-layered approach known as the "Hierarchy of Controls," which prioritizes engineering and administrative solutions over reliance on personal protective equipment (PPE).
Caption: The Hierarchy of Controls prioritizes the most effective safety measures.
Occupational Exposure Limits (OELs)
Adherence to established OELs is mandatory for protecting laboratory personnel.
| Organization | Limit | Value |
| OSHA (PEL) | 8-hr TWA | 75 ppm (350 mg/m³) |
| ACGIH (TLV) | 8-hr TWA | 10 ppm (46 mg/m³) |
| NIOSH (REL) | TWA | See Appendix D |
| NIOSH (IDLH) | Immediately Dangerous to Life or Health | 1,000 ppm |
(Source: OSHA, ACGIH, NIOSH)[7][17][18]
Engineering Controls: The First Line of Defense
The causality is clear: to prevent the buildup of flammable and toxic vapors, which are denser than air, robust engineering controls are non-negotiable.
-
Ventilation: Always handle this compound in a well-ventilated area. Local exhaust ventilation is critical to capture vapors at the source.[11][19]
-
Chemical Fume Hood: All procedures involving open containers of this compound must be conducted inside a properly functioning chemical fume hood.[20][21]
-
Closed Systems: For larger-scale operations or continuous processes, the use of closed systems is the most effective method to prevent releases.[12]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible in any area where this compound is handled.[11][21]
Personal Protective Equipment (PPE): The Final Barrier
PPE should be used in conjunction with, not as a replacement for, engineering controls.
-
Respiratory Protection: If engineering controls do not maintain exposure below the OELs, a NIOSH-approved respirator is required.[11] For concentrations up to 1000 ppm, a supplied-air respirator is recommended.[6] A full-facepiece respirator with organic vapor cartridges may be appropriate for certain tasks, but a risk assessment must be performed.[5]
-
Hand Protection: Wear chemically resistant gloves, such as Viton® or Teflon®.[22] Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contact.[5]
-
Eye and Face Protection: Chemical safety goggles are mandatory.[5][11] Where splashing is a risk, a full face shield should be worn in addition to goggles.[5]
-
Skin and Body Protection: A lab coat is required.[5] For tasks with a higher risk of splashing, impervious protective clothing, such as an apron or coveralls, should be used.[5]
Safe Handling, Storage, and Disposal
Protocol for Safe Handling and Transfer
-
Preparation: Before beginning, ensure all engineering controls (e.g., fume hood) are operational. Clear the work area of unnecessary items and all ignition sources.[11][13]
-
Grounding: When transferring from a metal container, ground and bond the container and receiving equipment to prevent the buildup of static electricity, which can ignite flammable vapors.[5][11]
-
Dispensing: Use only non-sparking tools for opening and closing containers.[7][8] Dispense the liquid slowly to minimize splashing and vapor generation.
-
Closure: Immediately and securely reseal containers after use.[5]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[8][23] Do not eat, drink, or smoke in areas where this compound is used.[13][23]
Storage Requirements
Improper storage is a direct cause of many laboratory incidents.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[11][19] This area should be separate from strong oxidants.[13]
-
Containers: Keep in the original, tightly closed container.[5][11] If a different container is used, it must be properly labeled and approved for flammable liquids.[22]
-
Segregation: this compound is incompatible with strong oxidizing agents, powdered sodium, and dimethyl sulfoxide.[7][10] Store it separately from these materials to prevent violent reactions.
-
Ventilation: Storage cabinets should be ventilated to prevent vapor accumulation.[19] Do not store in unventilated areas like basements or pits where heavy vapors can collect.[8][22]
Disposal Considerations
This compound waste is considered hazardous.
-
Procedure: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[5]
-
Service: Contact a licensed professional waste disposal service.[5] Do not attempt to dispose of this compound by pouring it down the drain, as it is toxic to aquatic life.[8][23]
-
Containers: Collect waste in properly labeled, sealed containers.[7]
Emergency Procedures
A well-rehearsed emergency plan is critical. All personnel must be familiar with these procedures before an incident occurs.
First-Aid Measures
-
Inhalation: Immediately move the person to fresh air.[7][11] If breathing has stopped, begin artificial respiration.[7] Seek prompt medical attention.[13][23]
-
Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[7][11] Seek medical attention if irritation persists.[8][23]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[7][11] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: DO NOT induce vomiting.[5][11] If the person is conscious, rinse their mouth with water and give 1-2 glasses of water to dilute the chemical.[11] Seek immediate medical attention.[13]
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.[5][10] A water jet is unsuitable as it may spread the fire.[23]
-
Specific Hazards: this compound is a flammable liquid.[7] Vapors can form explosive mixtures with air.[8][23] During a fire, poisonous gases are produced, including hydrogen chloride and phosgene.[7][10] Containers may explode when heated.[7]
-
Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[5][11] Use a water spray to keep fire-exposed containers cool.[7]
Accidental Release and Spill Response Protocol
Caption: A workflow for responding to a this compound spill.
-
Evacuate & Alert: Evacuate all non-essential personnel from the spill area.[7] Alert others in the laboratory.
-
Control Ignition Sources: Immediately eliminate all ignition sources (open flames, sparks, hot surfaces).[7][10]
-
Ventilate: Increase ventilation to the area, if it is safe to do so.
-
Containment: Stop the leak if it can be done without risk.[10] Prevent entry into waterways or sewers.[10][23]
-
Cleanup: Absorb the spill with an inert, non-combustible material like vermiculite, dry sand, or earth.[7][10] Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for hazardous waste disposal.[7][23]
-
Decontamination: Clean the spill area thoroughly. Decontaminate and launder all protective clothing before reuse.[22]
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An In-depth Technical Guide to the Thermodynamic Properties of Liquid Chlorobenzene
This guide provides a comprehensive technical overview of the essential thermodynamic properties of liquid chlorobenzene. Intended for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes critically evaluated data with practical insights into their measurement and application. Understanding these properties is paramount for process design, safety analysis, and the development of predictive models in various scientific and industrial applications.
Introduction to this compound
This compound (C₆H₅Cl) is a colorless, aromatic organic compound with a distinct almond-like odor.[1] It serves as a crucial intermediate in the synthesis of various chemicals, including pesticides, dyes, and pharmaceuticals.[1] Its utility as a solvent in numerous chemical processes, including drug formulation and manufacturing, necessitates a thorough understanding of its thermodynamic behavior.[1] This guide delves into the key thermodynamic parameters that govern the behavior of liquid this compound, providing both established data and the experimental methodologies to obtain them.
Core Thermodynamic Properties of Liquid this compound
The following sections detail the critical thermodynamic properties of liquid this compound, presenting data in a structured format and outlining the experimental protocols for their determination.
Density
Density is a fundamental physical property that relates the mass of a substance to the volume it occupies. For liquid this compound, density is a temperature-dependent property that is crucial for fluid dynamics calculations, reactor design, and mass transfer operations.
Data Presentation: Density of Liquid this compound
| Temperature (°C) | Density (g/mL) | Reference |
| 20 | 1.1058 | [2][3] |
| 25 | 1.1004 | [2] |
| 30 | 1.0955 | [4] |
| 40 | 1.0848 | [4] |
| 90 | 1.0305 | [4] |
| 100 | 1.0195 | [4] |
| 120 | 1.0005 | [4] |
Experimental Protocol: Density Measurement
The density of liquid this compound can be accurately determined using a variety of methods. A common and precise technique involves the use of a hydrometer or a pycnometer.
Methodology: Hydrometer
-
Calibration: Ensure the hydrometer is calibrated using a liquid of known density, typically deionized water.
-
Sample Preparation: Bring the this compound sample to the desired, stable temperature using a water bath.
-
Measurement: Gently immerse the hydrometer into the liquid this compound, ensuring it floats freely without touching the sides of the container.
-
Reading: Read the density value from the scale on the hydrometer stem at the point where the liquid surface meets the stem. Temperature correction may be necessary if the measurement temperature deviates from the calibration temperature.[5]
Diagram of the Density Measurement Workflow
Caption: Workflow for Density Measurement of Liquid this compound.
Viscosity
Viscosity measures a fluid's resistance to flow and is a critical parameter in fluid transport, mixing, and heat exchange applications. The viscosity of liquid this compound decreases with increasing temperature.
Data Presentation: Viscosity of Liquid this compound
| Temperature (°C) | Viscosity (cP) | Reference |
| 20 | 0.80 | [2] |
| 30 | 0.718 | [4] |
| 40 | 0.632 | [4] |
| 90 | 0.382 | [4] |
| 100 | 0.365 | [4] |
| 120 | 0.326 | [4] |
Experimental Protocol: Viscosity Measurement
Viscosity is commonly measured using a viscometer, such as a capillary viscometer or a rotational viscometer.
Methodology: Capillary Viscometer
-
Instrument Setup: Select a capillary viscometer of the appropriate size for the expected viscosity range of this compound.
-
Sample Loading: Introduce a known volume of the temperature-equilibrated this compound sample into the viscometer.
-
Flow Time Measurement: Draw the liquid up through the capillary to a starting mark and then measure the time it takes for the liquid to flow between two marked points under the influence of gravity.
-
Calculation: The kinematic viscosity is calculated from the flow time and the viscometer constant. The dynamic viscosity is then obtained by multiplying the kinematic viscosity by the density of the liquid at the same temperature.
Diagram of the Viscosity Measurement Workflow
Caption: Workflow for Viscosity Measurement using a Capillary Viscometer.
Heat Capacity
The specific heat capacity (Cp) of a substance is the amount of heat energy required to raise the temperature of a unit mass of that substance by one degree Celsius. This property is fundamental in designing heating and cooling processes.
Data Presentation: Liquid Phase Heat Capacity of this compound
| Temperature (K) | Heat Capacity (J/mol·K) | Reference |
| 293.2 | 145.6 | [6] |
| 298.15 | 152.1 | [6][7] |
| 298.15 | 153.78 | [6][7] |
| 303.15 | 150.6 | [6][7] |
| 305.6 | 157.3 | [6] |
Experimental Protocol: Heat Capacity Measurement
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of liquids.[8]
Methodology: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using standard reference materials.
-
Sample and Reference Preparation: Accurately weigh a small amount of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.
-
Measurement Program:
-
Run a baseline with two empty pans.
-
Run a standard material (e.g., sapphire) of known heat capacity.
-
Run the this compound sample. All runs should follow the same temperature program, which typically involves a heating ramp through the temperature range of interest.
-
-
Data Analysis: The heat capacity of the this compound sample is determined by comparing the heat flow signal of the sample to that of the standard material, after subtracting the baseline.
Diagram of the DSC Measurement Workflow
Caption: Workflow for Heat Capacity Measurement using DSC.
Vapor Pressure
Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phase (solid or liquid) at a given temperature in a closed system. It is a critical parameter for distillation processes and safety assessments related to flammability.
Data Presentation: Vapor Pressure of Liquid this compound
| Temperature (°C) | Vapor Pressure (mm Hg) | Reference |
| 20 | 8.8 | [2] |
| 25 | 11.8 | [4][9] |
| 90 | 204 | [10] |
| 100 | 289 | [10][11] |
| 110 | 402 | [10][11] |
The relationship between vapor pressure and temperature can be described by the Antoine equation: log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. For this compound, in the temperature range of 335.19 K to 404.88 K, the Antoine constants are A = 4.11083, B = 1435.675, and C = -55.124.[12]
Experimental Protocol: Vapor Pressure Measurement
The Knudsen effusion method is suitable for determining the vapor pressure of substances with low volatility.
Methodology: Knudsen Effusion
-
Apparatus Setup: A sample of liquid this compound is placed in a thermostated cell with a small orifice. This cell is placed in a vacuum chamber.
-
Measurement: The rate of mass loss of the sample due to effusion of vapor through the orifice is measured over time at a constant temperature.[13]
-
Calculation: The vapor pressure is calculated from the rate of mass loss using the Hertz-Knudsen equation, which relates the rate of effusion to the vapor pressure, temperature, and the area of the orifice.
Diagram of the Knudsen Effusion Workflow
Caption: Workflow for Vapor Pressure Measurement by Knudsen Effusion.
Enthalpy of Vaporization
The enthalpy of vaporization (ΔHvap) is the amount of energy that must be added to a liquid substance to transform a quantity of that substance into a gas at a given pressure. It is a key parameter in distillation and evaporation processes.
Data Presentation: Enthalpy of Vaporization of this compound
| Property | Value | Units | Reference |
| Standard enthalpy of vaporization (ΔvapH°) | 40.97 | kJ/mol | [14] |
Experimental Protocol: Enthalpy of Vaporization Measurement
The enthalpy of vaporization can be determined from vapor pressure data using the Clausius-Clapeyron equation or measured directly using calorimetry.
Methodology: From Vapor Pressure Data (Clausius-Clapeyron Equation)
-
Data Collection: Measure the vapor pressure of liquid this compound at several different temperatures as described in the previous section.
-
Data Analysis: Plot the natural logarithm of the vapor pressure (ln P) versus the inverse of the absolute temperature (1/T).
-
Calculation: The slope of the resulting line is equal to -ΔHvap/R, where R is the ideal gas constant. The enthalpy of vaporization can then be calculated from the slope.
Conclusion
This guide has provided a detailed overview of the key thermodynamic properties of liquid this compound, including density, viscosity, heat capacity, vapor pressure, and enthalpy of vaporization. The presented data, sourced from reputable databases and scientific literature, offers a solid foundation for researchers and professionals. Furthermore, the outlined experimental methodologies provide a practical framework for the accurate determination of these properties. A thorough understanding and application of this information are essential for the safe, efficient, and predictable use of this compound in scientific research and industrial processes.
References
- ResearchGate. (n.d.). Viscosity of this compound.
- Journal of Chemical & Engineering Data. (2007). Heat Capacities and Densities of Some Liquid Chloro-, Bromo-, and Bromochloro-Substituted Benzenes.
- National Physical Laboratory. (n.d.). Experimental Methods for the Measurement of Thermodynamic Data and Recommendation about Future Capability at NPL.
- Gaylord Chemical. (n.d.). This compound Solvent Properties.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- IOSR Journal of Applied Physics. (n.d.). Investigation of Thermo Physical Properties of Liquids By Using Ultrasonic Method.
- ResearchGate. (n.d.). Viscosity of this compound.
- Cheméo. (n.d.). Chemical Properties of Benzene, chloro- (CAS 108-90-7).
- National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook.
- National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook.
- Universallab. (2024). Summary of Methods for Testing the Thermodynamic Properties of Materials.
- Wikipedia. (n.d.). This compound (data page).
- Allen. (n.d.). (A)At what pressure will phiCl steam-disillation at 90^(@)C? (B)At what temperature will phiCl steam-dissillation under a total pressure of 800 mm Hg? (C) How many grams of steam are required for distillation of 10.2g of phiCl (i)at 90^(@)C and (ii) under 800 torr total pressure?.
- GOURAB. (n.d.). Monothis compound.
- University of Idaho. (n.d.). Methods of Property Characterization Used.
- Sarthaks eConnect. (2019). The vapour pressure of this compound and water at different temperature are `{:(t//^(@)C,90100110),(P^(@)(phiCI)//mmHg,204289.
- Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for this compound.
- Thermodynamics. (2021). THERMODYNAMICS OF this compound, OR BROMOBENZENE, OR 1-CHLORONAPHTHALENE OR 1,2,4-TRIthis compound + ALKANE MIXTURES.
- National Institute of Standards and Technology. (n.d.). Benzene, chloro-. NIST WebBook.
- International Journal of Scientific Research in Science and Technology. (2025). Comparative study of thermal properties and EOS for Benzene (C6H6) and Chloroform (CHCl3).
- ResearchGate. (n.d.). (PDF) Thermodynamics of this compound, or bromobenzene, or 1-chloronaphthalene or 1,2,4-trithis compound + alkane mixtures.
- University of Colorado Boulder. (n.d.). experimental thermodynamics volume vii.
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- 8. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
- 9. This compound CAS#: 108-90-7 [m.chemicalbook.com]
- 10. The vapour pressure of this compound and water at different temperature are `{:(t//^(@)C,90,100,110),(P^(@)(phiCI)//mmHg,204,289,402),(P^(@)(H_(2)O)//mmHg,526,760,1075):}` (A)At what pressure will `phiCl` steam-disillation at `90^(@)C`? (B)At what temperature will `phiCl` steam-dissillation under a total pressure of `800 mm Hg`? (C) How many grams of steam are required for distillation of `10.2g` of `phiCl` (i)at `90^(@)C` and (ii) under `800` torr total pressure? [allen.in]
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- 14. This compound (data page) - Wikipedia [en.wikipedia.org]
Methodological & Application
The Understated Workhorse: Chlorobenzene as a High-Temperature Solvent for Advanced Organic Synthesis
In the diverse landscape of organic solvents, chlorobenzene emerges as a uniquely capable, albeit often overlooked, medium for a range of critical organic transformations. Its distinct combination of a high boiling point, moderate polarity, and aromatic nature makes it an indispensable tool for researchers, particularly in the realms of pharmaceutical development and materials science. This guide provides an in-depth exploration of this compound's applications, offering not just protocols but a foundational understanding of why and when to choose this versatile solvent.
The Rationale for this compound: Beyond a Simple Solvent
The selection of a solvent is a critical parameter that can dictate the success or failure of a reaction. This compound's utility stems from a specific confluence of properties that render it advantageous for certain challenging chemical reactions.
Key Advantages:
-
High Boiling Point: With a boiling point of 132°C, this compound is an excellent choice for reactions that require elevated temperatures to overcome activation energy barriers.[1][2] This is particularly relevant for cross-coupling reactions involving less reactive starting materials, such as aryl chlorides.
-
Aromatic Nature and Solvency: As an aromatic compound itself, this compound exhibits excellent solvating power for a wide range of organic molecules, including non-polar and moderately polar substrates, reagents, and catalysts.[3][4] It is miscible with most organic solvents, providing flexibility in reaction setup and workup.[3]
-
Moderate Polarity: The presence of the electronegative chlorine atom imparts a moderate polarity to the molecule.[1] This polarity can be beneficial in stabilizing charged intermediates and transition states in certain reaction mechanisms, without the high reactivity or protic nature of more polar solvents.
-
Chemical Inertness: Under many reaction conditions, this compound is relatively inert, preventing it from participating in unwanted side reactions.
Considerations and Disadvantages:
-
Reactivity in Certain Reactions: While generally inert, the chlorine substituent can undergo nucleophilic aromatic substitution under harsh conditions (high temperature and pressure).[2]
-
Environmental and Safety Profile: this compound is a volatile organic compound (VOC) and is flammable.[4][5] It is also toxic and poses environmental risks, necessitating careful handling and disposal procedures.[4][6]
-
Potential for Byproduct Formation: In reactions like Friedel-Crafts, this compound itself can act as a substrate, although it is less reactive than benzene.[7]
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅Cl | [1] |
| Molecular Weight | 112.56 g/mol | [8] |
| Boiling Point | 131.69°C | [8] |
| Melting Point | -45.58°C | [8] |
| Density | 1.1058 g/mL at 20°C | [8] |
| Solubility in Water | 0.05% at 20°C | [8] |
| Dipole Moment | 1.54 D at 25°C | [8] |
| Flash Point | 28°C (closed cup) | [8] |
Core Applications and Experimental Protocols
This compound's high boiling point makes it a solvent of choice for several named reactions that are fundamental to modern organic synthesis.
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by introducing an acyl group onto an aromatic ring. While this compound is often the substrate in this reaction, its high boiling point and solvating properties make it an excellent solvent when employing other aromatic compounds.
Causality of Experimental Choices:
-
Lewis Acid Catalyst (e.g., AlCl₃): The catalyst is essential for generating the highly electrophilic acylium ion from the acyl chloride. Anhydrous conditions are critical as water will react with and deactivate the Lewis acid.
-
Inert Atmosphere: Prevents moisture from interfering with the catalyst.
-
Controlled Temperature: The initial addition is performed at a low temperature to control the exothermic reaction. The reaction is then allowed to warm to room temperature or heated to drive it to completion.
-
Aqueous Workup: The reaction is quenched with acid and ice to decompose the aluminum chloride complex and separate the organic and aqueous layers.
Experimental Workflow for Friedel-Crafts Acylation.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene
-
Acetyl chloride
-
This compound (anhydrous)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, addition funnel, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a condenser under an inert atmosphere.
-
Reagent Preparation: In the round-bottom flask, suspend anhydrous aluminum chloride (1.1 eq) in this compound. In the addition funnel, prepare a solution of benzene (1.0 eq) and acetyl chloride (1.0 eq) in this compound.
-
Reaction: Cool the aluminum chloride suspension to 0-5°C using an ice bath. Add the solution from the addition funnel dropwise to the cooled suspension over 30-60 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with this compound or another suitable organic solvent (e.g., dichloromethane).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield acetophenone.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex. This compound's high boiling point is particularly advantageous when using less reactive aryl chlorides as substrates.
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: A palladium(0) species is the active catalyst. The choice of ligand is crucial for stabilizing the catalyst and facilitating the oxidative addition and reductive elimination steps. Electron-rich and bulky phosphine ligands are often required for coupling with aryl chlorides.
-
Base: The base is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.
-
Inert and Anhydrous Conditions: The palladium catalyst is sensitive to oxygen, and the reaction is often sensitive to water, which can lead to protodeboronation of the boronic acid.
Experimental Workflow for Suzuki-Miyaura Coupling.
Materials:
-
4-Chlorotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst
-
A suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium phosphate (K₃PO₄) or another suitable base
-
This compound (anhydrous, degassed)
-
Schlenk flask, condenser, magnetic stirrer, and heating mantle
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 4-chlorotoluene (1.0 eq), phenylboronic acid (1.2-1.5 eq), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.
-
Reaction: Under a positive pressure of inert gas, add degassed this compound via syringe.
-
Heat the reaction mixture to 100-120°C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate or toluene.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to yield 4-methylbiphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9] Similar to the Suzuki coupling, the use of this compound as a solvent allows for the necessary high temperatures to couple less reactive aryl chlorides with a wide range of amines.[9]
Causality of Experimental Choices:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle, especially with aryl chlorides.
-
Base: A strong, non-nucleophilic base is typically used, such as sodium tert-butoxide (NaOtBu), to deprotonate the amine and facilitate the formation of the palladium-amide complex.
-
Inert Atmosphere: Essential to prevent oxidation of the palladium(0) catalyst and the phosphine ligand.
Experimental Workflow for Buchwald-Hartwig Amination.
Materials:
-
4-Chloroanisole
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst (e.g., a Pd-NHC complex)
-
A suitable phosphine ligand (e.g., RuPhos, BrettPhos)
-
Sodium tert-butoxide (NaOtBu)
-
This compound (anhydrous, degassed)
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: In a glovebox or under a stream of inert gas, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and sodium tert-butoxide (1.2-1.5 eq) to a dry Schlenk tube equipped with a stir bar.
-
Reagent Addition: Add 4-chloroanisole (1.0 eq) and degassed this compound.
-
Finally, add morpholine (1.2 eq) via syringe.
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100-110°C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl amine.
Safety, Handling, and Waste Disposal
This compound is a hazardous chemical and requires strict adherence to safety protocols.
Safety and Handling:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[6]
-
Ignition Sources: this compound is flammable. Keep it away from heat, sparks, and open flames.[5][6]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]
Waste Disposal:
-
Hazardous Waste: this compound and reaction mixtures containing it must be disposed of as hazardous waste.[6]
-
Segregation: Do not mix this compound waste with other solvent waste streams unless permitted by your institution's environmental health and safety guidelines. Halogenated waste is often segregated.
-
Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic organic chemist. Its high boiling point and favorable solvating properties make it an excellent choice for challenging reactions, particularly palladium-catalyzed cross-couplings of aryl chlorides. By understanding the rationale behind its use and adhering to strict safety protocols, researchers can leverage the unique advantages of this compound to achieve their synthetic goals.
References
- This compound Solvent Properties. (n.d.).
- This compound Properties, Uses & Nitration - Lesson. (n.d.). Study.com.
- This compound | Solvent, Aromatic Compound, Halogenated Hydrocarbon. (n.d.). Britannica.
- What is this compound and where is it used? (2022, April 27). distripark.eu.
- This compound | C6H5Cl. (n.d.). PubChem.
- Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. (n.d.). ResearchGate.
- This compound. (n.d.). Solubility of Things.
- The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of this compound. (n.d.). Journal of the Chemical Society C: Organic.
- Buchwald-Hartwig amination reaction of this compound with aniline... (n.d.). ResearchGate.
- This compound: Synthesis, applications and safety hazards. (n.d.). Chempanda.
- Friedel Crafts Acylation Reaction of this compound | 2-Chloro acetophenone. (2023, March 25). YouTube.
- The major product formed in the Friedel-Craft acylation of this compound is. (n.d.). Allen.
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025, August 7). ResearchGate.
- Time-course for Suzuki-Miyaura coupling reaction of this compound and... (n.d.). ResearchGate.
- Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry. (2024, September 26). Green Chemistry Teaching and Learning Community.
- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.
- Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. (2021, February 1). Journal of Chemical Education.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts.
- Suzuki cross-coupling of this compound and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles a. (n.d.). ResearchGate.
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Application Notes & Protocols: Chlorobenzene as a High-Boiling Point Solvent in Synthesis
Abstract: This document provides a comprehensive guide for research scientists and professionals in drug development on the application of chlorobenzene as a high-boiling point solvent. It delves into the physicochemical properties, core advantages, and specific use-cases of this compound, supported by detailed protocols and safety considerations. The narrative emphasizes the rationale behind experimental choices, aiming to equip researchers with both theoretical knowledge and practical insights for leveraging this solvent in complex organic syntheses.
Introduction: The Strategic Role of High-Boiling Point Solvents
In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate reaction outcomes, influencing kinetics, selectivity, and yield. High-boiling point solvents, those with boiling points significantly above 100°C, are indispensable for reactions requiring elevated temperatures to overcome activation energy barriers. These solvents facilitate reactions that are sluggish or non-viable at lower temperatures. This compound (C₆H₅Cl), with a boiling point of approximately 132°C, occupies a strategic position within this class of solvents.[1][2][3] Its unique combination of thermal stability, moderate polarity, and ability to dissolve a wide range of organic compounds makes it a versatile choice for numerous synthetic applications.[4][5][6]
This guide will explore the nuanced applications of this compound, moving beyond a simple cataloging of its uses to provide a deeper understanding of why it is selected for specific transformations.
Physicochemical Properties of this compound
A thorough understanding of a solvent's physical and chemical properties is fundamental to its effective application. This compound is a colorless, flammable liquid with a characteristic almond-like odor.[5][7][8] Its key properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₅Cl | [1][5] |
| Molar Mass | 112.56 g/mol | [5] |
| Boiling Point | 131.7 - 132°C | [1][2][5][9] |
| Melting Point | -45.6°C | [1][5][9] |
| Density | 1.11 g/cm³ (at 20°C) | [5][9] |
| Solubility in Water | ~0.5 g/L (at 20°C) | [5][9] |
| Solubility in Organic Solvents | Miscible with most organic solvents | [1][4][10] |
| Vapor Pressure | 8.8 mmHg (at 20°C) | [5][9] |
| Flash Point | 29°C | [1] |
The relatively high boiling point of this compound is a direct consequence of the increased intermolecular van der Waals dispersion forces resulting from the substitution of a hydrogen atom in benzene with a larger, more polarizable chlorine atom.[11] This property is central to its utility in high-temperature synthesis. Furthermore, its immiscibility with water is advantageous for reactions where the presence of water is detrimental and simplifies workup procedures involving aqueous extraction.[4][10] this compound also forms an azeotrope with water, boiling at 90.2°C and containing 28.4% water by weight, a property that can be exploited for the removal of water from reaction mixtures.[12]
Core Applications & Rationale for Use
This compound's utility as a high-boiling solvent stems from a combination of factors:
-
Thermal Stability: It remains stable at the elevated temperatures required for many reactions.
-
Inertness: It is relatively unreactive under many conditions, preventing it from participating as a reactant.
-
Solvating Power: It effectively dissolves a wide array of organic compounds, including nonpolar and moderately polar substrates, reagents, and catalysts.[4][6]
-
Influence on Reaction Pathways: Its moderate polarity can influence the transition states of reactions, sometimes leading to enhanced selectivity.
The following sections detail specific applications where these attributes are critical.
Fullerene Chemistry and Nanomaterial Synthesis
The synthesis and functionalization of fullerenes, such as C₆₀, often require high temperatures to overcome the inherent stability of the fullerene cage and to facilitate reactions like cycloadditions or nucleophilic additions.[13] this compound is a preferred solvent in this field for several key reasons.
Rationale:
-
Solubility: Fullerenes are notoriously insoluble in common organic solvents. This compound is one of the few solvents that can dissolve C₆₀ and its derivatives to an appreciable extent, creating a homogeneous reaction medium necessary for efficient synthesis.
-
High Temperature: Reactions such as the Bingel-Hirsch reaction, a common method for fullerene functionalization, often require elevated temperatures to proceed at a reasonable rate. This compound's high boiling point allows for these conditions to be safely achieved.
-
Reaction Control: In the synthesis of fullerene-based materials for organic photovoltaics, the solvent can influence the morphology of the resulting thin films. Using a mixture of solvents, such as chloroform and this compound, allows for fine-tuning of the film properties.[14]
Workflow: Fullerene Functionalization
Caption: Workflow for a typical fullerene functionalization reaction using this compound.
Pigment and Dye Synthesis
This compound serves as an important solvent and intermediate in the manufacturing of various dyes and pigments.[5][15][16] Specifically, it is used in the production of thioindigoid dyes.[15][16]
Rationale:
-
Reagent Solubility: The precursors and intermediates in these syntheses are often large, complex aromatic molecules with limited solubility in lower-boiling point solvents. This compound provides the necessary solvency at high temperatures.
-
Reaction Conditions: The condensation reactions involved in forming these complex chromophores often require heat to drive the reaction to completion and remove volatile byproducts like water or alcohols.
-
Product Isolation: The final pigment or dye is often insoluble in this compound at lower temperatures, facilitating its isolation by filtration upon cooling the reaction mixture.
Protocol: Synthesis of a Thioindigoid Pigment Intermediate
This protocol is a representative example and should be adapted based on the specific target molecule.
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Charging Reagents: To the flask, add the starting materials (e.g., a substituted thiophenol derivative and a chloroacetic acid derivative) and this compound as the solvent.
-
Reaction: Heat the mixture to reflux (approx. 132°C) under a nitrogen atmosphere. The reaction is often monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with a cold, low-boiling point solvent (e.g., ethanol or hexane) to remove residual this compound and soluble impurities.
-
Drying: Dry the isolated product in a vacuum oven.
Organometallic Reactions
While ethers like THF are more common for the formation of Grignard reagents, this compound can be used as a high-boiling co-solvent or the primary solvent for subsequent reactions of organometallic reagents, particularly when higher temperatures are required.[17][18][19]
Rationale:
-
Thermal Requirement: Some cross-coupling reactions or nucleophilic additions involving organometallic reagents require temperatures higher than the boiling points of common ethereal solvents (e.g., THF, ~66°C).
-
Solubility of Complex Ligands: In modern catalysis, bulky and complex ligands are often used to modify the properties of metal catalysts. These ligands are often more soluble in aromatic solvents like this compound than in ethers.
-
Avoiding Side Reactions: In some cases, ethereal solvents can coordinate to the metal center or undergo cleavage at high temperatures. The relative inertness of this compound can be advantageous.
Logical Flow: Decision-Making for Solvent Choice in Organometallic Chemistry
Caption: Decision tree for selecting a solvent in high-temperature organometallic reactions.
Safety, Handling, and Environmental Considerations
This compound presents low to moderate toxicity but requires careful handling due to its flammability and potential health effects.[10][20]
Safety & Handling Protocol:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.[20][21][22][23]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, impervious gloves, and a lab coat.[20][23]
-
Ignition Sources: this compound is flammable. Keep it away from open flames, sparks, and hot surfaces.[20][21][23][24] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[20][21][24]
-
Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from oxidizing agents.[20][21][22]
-
Disposal: Dispose of this compound waste according to institutional and local regulations. It is toxic to aquatic life with long-lasting effects.[20][21] Avoid release into the environment.[20][22]
Environmental Profile: this compound can persist in soil for several months and in the air for approximately 3.5 days.[10] Its use has declined in some large-scale applications, such as the past manufacturing of DDT and phenol, due to environmental concerns and the development of alternative processes.[5][7] Researchers should always consider greener solvent alternatives where chemically feasible.
Conclusion
This compound remains a valuable tool in the synthetic chemist's arsenal, particularly for reactions that demand high temperatures and a robust, non-polar to moderately polar solvent medium. Its efficacy in specialized areas like fullerene chemistry, pigment production, and high-temperature organometallic catalysis underscores its continued importance. However, its application must be balanced with rigorous safety protocols and an awareness of its environmental impact. By understanding the fundamental physicochemical properties that drive its utility, researchers can continue to harness the power of this compound to enable challenging and innovative chemical syntheses.
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Application Note & Protocol: Synthesis of Nitrochlorobenzene from Chlorobenzene
This guide provides a comprehensive, in-depth protocol for the synthesis of nitrochlorobenzene via the electrophilic nitration of this compound. It is designed for researchers, scientists, and professionals in drug development and chemical synthesis. The document goes beyond a simple procedure, delving into the underlying reaction mechanism, critical safety protocols, and detailed methods for product purification and characterization.
Part 1: The Chemistry - Mechanism and Theory
The synthesis of nitrothis compound from this compound is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The process involves introducing a nitro group (-NO₂) onto the aromatic ring of this compound.
Generation of the Electrophile
The key to this reaction is the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is achieved by reacting concentrated nitric acid with concentrated sulfuric acid.[3][4] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.[4][5]
Reaction: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ → NO₂⁺ + H₂O + HSO₄⁻
The Role of the Chlorine Substituent
The chlorine atom on the benzene ring plays a dual role. Due to its high electronegativity, it withdraws electron density from the ring through the inductive effect (-I effect), making this compound less reactive towards electrophiles than benzene itself.[3][6] This is known as deactivation.
However, the chlorine atom possesses lone pairs of electrons that can be donated to the benzene ring via resonance (+R effect).[7][8][9][10] This resonance effect increases the electron density at the positions ortho and para to the chlorine atom. When the electrophilic nitronium ion attacks the ring, the intermediate carbocations (sigma complexes) formed by attack at the ortho and para positions are more stabilized by this resonance than the intermediate from a meta attack.[5] Consequently, the reaction products are predominantly the ortho and para isomers.[1][5]
Typically, the nitration of this compound yields a mixture of approximately 34-36% 2-nitrothis compound (ortho) and 63-65% 4-nitrothis compound (para), with only about 1% of the meta isomer being formed.[11][12] The para isomer is generally the major product due to reduced steric hindrance compared to the ortho position.
Caption: Reaction mechanism for the nitration of this compound.
Part 2: Safety First - Hazard Analysis and Mitigation
This synthesis involves hazardous materials that require strict safety protocols. The reaction is exothermic and generates highly corrosive and toxic substances. All procedures must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Mandatory PPE:
-
Chemical splash goggles
-
Face shield
-
Acid-resistant gloves (e.g., butyl rubber)
-
Flame-resistant lab coat
Reagent Hazard Summary
| Reagent | CAS Number | Primary Hazards |
| This compound | 108-90-7 | Flammable liquid and vapor, harmful if swallowed or inhaled, skin and eye irritant, toxic to aquatic life.[13] |
| Nitric Acid (Conc.) | 7697-37-2 | Strong oxidizer, may intensify fire. Causes severe skin burns and eye damage, toxic if inhaled, corrosive to metals.[14] |
| Sulfuric Acid (Conc.) | 7664-93-9 | Causes severe skin burns and eye damage. May be corrosive to metals. Reacts violently with water.[15][16] |
| Nitrothis compound Isomers | 88-73-3 (ortho)100-00-5 (para) | Toxic by inhalation, ingestion, and skin absorption. Skin and eye irritant.[17][18] |
| Ethanol | 64-17-5 | Highly flammable liquid and vapor. Causes serious eye irritation. |
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. For acid burns, seek immediate medical attention.[17]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding eyelids open. Seek immediate medical attention.[15]
-
Inhalation: Move the person to fresh air. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.[13]
-
Spill: Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.[13]
Part 3: Experimental Protocol - Synthesis of Nitrothis compound
This protocol details the synthesis of a mixture of nitrothis compound isomers.
Equipment and Reagents
-
Equipment: 100 mL Round-bottom flask, 25 mL dropping funnel, magnetic stirrer and stir bar, ice-water bath, thermometer, condenser, heating mantle, Buchner funnel, filter flask.
-
Reagents:
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, ~70%)
-
This compound (C₆H₅Cl)
-
Crushed Ice / Deionized Water
-
Step-by-Step Synthesis Procedure
-
Prepare Nitrating Mixture: In a 100 mL round-bottom flask, carefully add 12 mL of concentrated sulfuric acid. Place the flask in an ice-water bath and allow it to cool to below 10°C.
-
Slowly, with continuous stirring, add 10 mL of concentrated nitric acid to the sulfuric acid. Maintain the temperature of the mixture below 20°C during this addition. This exothermic process forms the "nitrating mixture".[4]
-
Set up Reaction Apparatus: Equip the flask with a dropping funnel and a thermometer. Ensure the setup is securely clamped within the ice-water bath on a magnetic stirrer.
-
Add this compound: Place 8.0 mL of this compound into the dropping funnel.
-
Reaction: Add the this compound dropwise to the stirred nitrating mixture over a period of 20-30 minutes.[17] It is critical to control the rate of addition and the cooling to maintain the reaction temperature between 40°C and 50°C.[19][20] Do not let the temperature exceed 55°C to minimize the formation of dinitrated byproducts.[21]
-
Complete Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30-60 minutes to ensure the reaction goes to completion.[19]
Caption: Workflow for the synthesis of crude nitrothis compound.
Part 4: Work-up and Purification - Isolating the Isomers
The crude product is a solid mixture of ortho- and para-nitrothis compound. The isomers are separated based on the significant difference in their melting points and their differing solubilities in ethanol.[12] 4-nitrothis compound (para) is less soluble in cold ethanol and has a much higher melting point (~83°C) than 2-nitrothis compound (ortho) (~32.5°C).[19][22]
Work-up Procedure
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 100 g of crushed ice with constant stirring. This will precipitate the oily nitrothis compound product, which will solidify upon cooling.
-
Filtration: Collect the solid crude product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter paper with several portions of cold deionized water until the washings are neutral to litmus paper. This removes residual acid.
-
Drying: Press the product as dry as possible on the filter paper, then allow it to air dry completely. Weigh the crude product and calculate the crude yield.
Purification by Recrystallization
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of 95% ethanol (start with ~5 mL per gram of product) and heat the mixture gently on a hot plate until the solid dissolves completely.[20] Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear, hot solution to cool slowly to room temperature. As the solution cools, the less soluble 4-nitrothis compound will crystallize as pale yellow needles.[22]
-
Isolation of Para Isomer: Cool the flask in an ice-water bath for about 15 minutes to maximize crystal formation. Collect the crystals of 4-nitrothis compound by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor containing the ortho isomer.[12] Allow the purified crystals to air dry.
-
Isolation of Ortho Isomer (Optional): The ortho isomer can be recovered from the mother liquor by evaporation of the ethanol, though it will be less pure.
Caption: Purification workflow for separating nitrothis compound isomers.
Part 5: Product Characterization - Confirming Success
The identity and purity of the final product should be confirmed using standard analytical techniques.
Analytical Data Summary
| Analysis Method | 2-Nitrothis compound (ortho) | 4-Nitrothis compound (para) | Expected Outcome |
| Appearance | Yellow, oily liquid or low-melting solid | Pale yellow crystalline solid | Visual confirmation of physical state and color. |
| Melting Point | 32.5 °C | 83-84 °C[12][19] | A sharp melting point close to the literature value indicates high purity. |
| TLC | Higher Rf value | Lower Rf value | Separation of spots on a TLC plate (e.g., using a hexane/ethyl acetate eluent) confirms the presence of two isomers. |
| ¹H NMR (CDCl₃) | Multiplets ~7.3-7.9 ppm[23] | Two doublets ~7.5 ppm and ~8.2 ppm[24] | Distinct splitting patterns confirm the substitution pattern. |
| ¹³C NMR (CDCl₃) | ~6 signals | 4 signals due to symmetry[25] | The number of signals reflects the symmetry of the molecule. |
Conclusion
The nitration of this compound is an effective method for producing 2- and 4-nitrothis compound, which are valuable industrial intermediates. This protocol emphasizes a mechanistic understanding, stringent safety measures, and systematic procedures for synthesis and purification. Careful control of reaction temperature is paramount to achieving a good yield and minimizing side reactions. The subsequent recrystallization provides an efficient means of separating the major para isomer in high purity.
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Application Note: A Comprehensive Guide to the Analysis of Chlorobenzene in Aqueous Matrices
Introduction: The Imperative for Chlorobenzene Monitoring
This compound is a volatile organic compound (VOC) widely employed as a solvent in pesticide formulations, a degreasing agent, and an intermediate in the synthesis of other chemicals, including nitrothis compound and di-isocyanates.[1] Its prevalence in industrial processes leads to potential contamination of water sources through spills and discharges.[2] Due to its toxicity and potential threat to human health and the environment, regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established Maximum Contaminant Levels (MCLs) for this compound in drinking water.[2][3]
This necessitates robust, sensitive, and reliable analytical methods for its detection at trace levels. This guide provides an in-depth exploration of the primary analytical techniques for quantifying this compound in water, focusing on the causality behind methodological choices to empower researchers in developing and validating their own applications. We will delve into sample preparation strategies, chromatographic separation, and detection, culminating in detailed, field-proven protocols.
Foundational Analytical Strategies: Chromatography and Detection
The analysis of this compound, a semi-volatile and non-polar compound, is predominantly accomplished using Gas Chromatography (GC). High-Performance Liquid Chromatography (HPLC) serves as a viable, albeit less common, alternative.
-
Gas Chromatography (GC): This is the cornerstone technique for this compound analysis. GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The choice of detector is critical for achieving the required sensitivity and selectivity.
-
Electron Capture Detector (ECD): Highly sensitive to electrophilic compounds, such as halogenated organics like this compound. It offers excellent sensitivity for trace analysis but is not structurally specific.[4]
-
Mass Spectrometry (MS): Provides definitive compound identification by measuring the mass-to-charge ratio of ionized molecules and their fragments. GC-MS is the gold standard for unambiguous confirmation and is stipulated by many regulatory methods.[5][6]
-
-
High-Performance Liquid Chromatography (HPLC): This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For this compound, reverse-phase HPLC with a C18 column is typical.[7][8] Detection is commonly performed using an ultraviolet (UV) or Diode Array Detector (DAD).[9] While generally less sensitive than GC-ECD or GC-MS for this specific analyte, HPLC is advantageous for analyzing mixtures that may also contain less volatile or thermally unstable compounds.
The Crux of Analysis: Sample Preparation and Analyte Concentration
Trace-level detection of this compound in water is impossible without an effective pre-concentration step. The choice of sample preparation technique is arguably the most critical factor influencing method sensitivity, accuracy, and throughput.
Logical Flow of this compound Analysis
The overall analytical workflow involves several key decisions, primarily centered on the sample preparation technique which dictates the subsequent analysis.
Caption: General workflow for this compound analysis in water.
Comparison of Pre-concentration Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Liquid-Liquid Extraction (LLE) | Partitioning of this compound between the aqueous sample and an immiscible organic solvent (e.g., carbon disulfide, hexane).[4][10] | Simple, low-cost equipment. | Large solvent consumption, labor-intensive, potential for emulsion formation.[11] | Initial feasibility studies, labs without specialized equipment. |
| Solid-Phase Microextraction (SPME) | Adsorption of this compound onto a coated fused-silica fiber, followed by thermal desorption in the GC injector.[12][13] | Solvent-free, rapid, sensitive, easily automated.[13] | Fiber cost and fragility, potential for matrix effects. | High-throughput screening, "green" chemistry initiatives. |
| Purge and Trap (P&T) | Inert gas is bubbled through the sample, purging volatile this compound onto a sorbent trap. The trap is heated to desorb the analyte into the GC.[5][14] | Extremely high sensitivity, exhaustive extraction, well-established in regulatory methods (e.g., EPA).[1][5] | Requires specialized, expensive equipment; potential for carryover. | Regulatory compliance, ultra-trace level quantification. |
| Static Headspace (HS) | Analysis of the vapor phase in equilibrium with the water sample in a sealed vial.[15] | Simple, rapid, easily automated, minimizes matrix introduction to the GC. | Less sensitive than P&T; equilibrium is dependent on temperature and matrix. | Analysis of moderately contaminated samples, rapid screening. |
Detailed Analytical Protocols
Here we provide two detailed, validated protocols representing the gold standard for regulatory compliance and a modern, rapid screening approach.
Protocol 1: High-Sensitivity Analysis by Purge and Trap GC-MS (P&T-GC-MS)
This method is based on principles outlined in U.S. EPA methods like 524.3 and 624 and is designed for ultra-trace quantification and definitive identification.[5][16][17]
A. Principle Volatile organic compounds, including this compound, are purged from the aqueous sample by bubbling an inert gas through it. The purged compounds are trapped on a sorbent tube. After purging is complete, the trap is heated and back-flushed with carrier gas to desorb the compounds into the GC column, where they are separated and detected by a mass spectrometer.[1][14]
B. Workflow Diagram: Purge and Trap Mechanism
Caption: The two-stage process of Purge and Trap analysis.
C. Reagents and Materials
-
Reagent-grade water (VOC-free)
-
This compound standard solution (1000 µg/mL in methanol)
-
Internal Standard/Surrogate spiking solution (e.g., this compound-d5, 1,4-Dithis compound-d4)[5][16]
-
Methanol (Purge and Trap grade)
-
40 mL VOA vials with PTFE-lined septa
D. Instrumentation
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Purge and Trap system
-
Capillary Column: 60 m x 0.25 mm ID, 1.4 µm film thickness, mid-polarity (e.g., DB-624 or equivalent)
E. Step-by-Step Procedure
-
Standard Preparation: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 20, 50, 100 µg/L) in reagent water from a stock solution. Also prepare a laboratory control sample (LCS) and a method blank.
-
Sample Collection: Collect water samples in 40 mL VOA vials, ensuring no headspace (air bubbles). If residual chlorine is present, add a quenching agent like ascorbic acid. Store at 4°C.[4]
-
P&T System Setup: Set up the P&T system with the following typical parameters:
-
Sample Volume: 5 mL
-
Purge Gas: Helium or Nitrogen
-
Purge Time: 11 minutes
-
Desorb Temperature: 250°C
-
Trap Bake Temperature: 270°C
-
-
GC-MS Setup:
-
Injector Temperature: 220°C
-
Carrier Gas: Helium, constant flow ~1.2 mL/min
-
Oven Program: 40°C (hold 4 min), ramp to 220°C at 10°C/min, hold 5 min.[4]
-
MS Transfer Line: 240°C
-
MS Mode: Scan (e.g., 35-300 amu) or Selected Ion Monitoring (SIM) for higher sensitivity. For this compound, key ions are m/z 112 (quantification) and 77 (confirmation).[15]
-
-
Analysis Sequence:
-
Load samples, standards, and blanks into the autosampler.
-
Spike each vial with a fixed volume of the internal standard/surrogate solution just before analysis.
-
Run the sequence, starting with a method blank, followed by the calibration curve, and then the samples.
-
-
Data Analysis:
-
Identify this compound by its retention time and mass spectrum.
-
Generate a calibration curve by plotting the response ratio (analyte area / internal standard area) against concentration.
-
Quantify this compound in samples using the regression equation from the calibration curve.
-
Protocol 2: Rapid Screening by Headspace Solid-Phase Microextraction (HS-SPME-GC-ECD)
This protocol offers a fast, sensitive, and solvent-minimized alternative for high-throughput screening.
A. Principle A fused-silica fiber coated with a stationary phase (e.g., polydimethylsiloxane, PDMS) is exposed to the headspace above a heated and agitated water sample. Volatile analytes like this compound partition from the aqueous phase into the headspace, and then adsorb onto the fiber coating. The fiber is then retracted and inserted into the hot GC injector, where the analytes are thermally desorbed onto the column for separation and detection.[13]
B. Workflow Diagram: Headspace SPME
Caption: The two primary steps of the SPME process.
C. Reagents and Materials
-
Reagent-grade water
-
This compound standard solution
-
Sodium Chloride (NaCl), baked at 300°C for 4h to remove organic contaminants.[4]
-
20 mL headspace vials with PTFE-lined septa
-
SPME Fiber Assembly (e.g., 100 µm PDMS coating)
D. Instrumentation
-
Gas Chromatograph with Electron Capture Detector (GC-ECD)
-
SPME-compatible autosampler or manual holder
-
Heated agitator for vials
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent)[18]
E. Step-by-Step Procedure
-
Standard and Sample Preparation:
-
Pipette 10 mL of each standard and sample into separate 20 mL headspace vials.
-
Add 3 g of NaCl to each vial. The addition of salt increases the ionic strength of the sample, which decreases the solubility of this compound and promotes its partitioning into the headspace (salting-out effect).[19]
-
Immediately seal the vials.
-
-
SPME Extraction:
-
GC-ECD Setup:
-
Desorption and Analysis:
-
After the extraction time, retract the fiber and immediately insert it into the GC injector for thermal desorption.
-
Start the GC run. The desorption time is typically 1-3 minutes.[12]
-
After desorption, remove the fiber and condition it in a separate bake-out station or the injector of a different GC before the next extraction to prevent carryover.
-
-
Data Analysis:
-
Identify this compound by its retention time.
-
Generate an external standard calibration curve by plotting the peak area against concentration.
-
Quantify this compound in samples using the calibration curve.
-
Method Validation and Performance Characteristics
Validation is essential to demonstrate that an analytical method is fit for its intended purpose.[21][22] Key parameters include linearity, accuracy, precision, and detection limits. The following table summarizes typical performance data synthesized from various studies.
| Parameter | P&T-GC-MS | HS-SPME-GC-ECD/MS | Static Headspace GC-FID | LLE-GC-ECD | HPLC-UV |
| Limit of Detection (LOD) | ≤1.6 µg/L (Scan)≤0.33 µg/L (SIM)[5] | 0.003 - 0.031 µg/L[19] | 0.15 - 0.4 µg/L[23] | ~0.01 µg/L | 0.185 µg/L[7] |
| Linearity (r²) | > 0.998[5] | > 0.99[19] | > 0.996[23] | > 0.99 | > 0.999 |
| Precision (%RSD) | < 8%[5] | < 14%[19] | < 7%[23] | < 12% | < 9%[24] |
| Typical Recovery | 90 - 110% | 85 - 115% | 80 - 120%[20] | 80 - 110% | 96 - 102%[8] |
Conclusion and Method Selection
The choice of an analytical method for this compound in water is driven by the specific requirements of the analysis.
-
For regulatory compliance and the lowest possible detection limits , Purge and Trap GC-MS is the unequivocal choice, providing the sensitivity and legal defensibility required.
-
For rapid, high-throughput screening where solvent reduction is a priority, Headspace SPME with GC-ECD or GC-MS offers an excellent, sensitive, and automated alternative.
-
Static Headspace GC is a robust and simple technique suitable for less demanding applications or when analyzing samples with higher expected concentrations.
-
LLE remains a viable, low-instrumentation cost option, while HPLC finds its niche in specialized applications or when analyzing for a broader suite of pollutants that includes less volatile compounds.
By understanding the principles behind each step, from sample preparation to final detection, researchers can confidently select, optimize, and validate the appropriate method to ensure the safety and quality of water resources.
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Application Notes and Protocols: The Multifaceted Role of Chlorobenzene in Pharmaceutical Synthesis
Abstract
Chlorobenzene (C₆H₅Cl), a seemingly simple aromatic compound, serves as a cornerstone in the complex world of pharmaceutical synthesis. Its utility extends far beyond that of a mere solvent; it is a critical building block and a versatile reagent in a multitude of synthetic transformations that lead to potent Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of this compound's roles, grounded in mechanistic principles and practical applications. We will dissect its function as a high-boiling process solvent, its activation for key chemical reactions, and its incorporation into the final molecular architecture of various drugs. Detailed protocols for cornerstone reactions such as Nucleophilic Aromatic Substitution, Suzuki-Miyaura coupling, and Buchwald-Hartwig amination are provided, offering researchers and drug development professionals a practical framework for leveraging this vital chemical intermediate.
Introduction: Beyond the Solvent
This compound is a colorless, flammable liquid with a characteristic almond-like odor.[1][2] While often categorized as an industrial solvent, its significance in the pharmaceutical sector is deeply rooted in its chemical reactivity.[3][4] The presence of the chlorine atom on the benzene ring deactivates the ring towards electrophilic substitution but simultaneously provides a reactive handle for other, more nuanced transformations.[5] This dual nature allows this compound to function as both a carefully chosen reaction environment and a foundational molecular scaffold.[1]
This document will elucidate the primary applications of this compound in drug synthesis, moving from its physical role as a solvent to its more intricate chemical role as a versatile intermediate in the production of APIs.[6][7] We will explore the causality behind its use in specific, industrially relevant reactions and provide validated protocols to guide laboratory and process chemistry efforts.
Physicochemical Properties & Critical Safety Protocols
Understanding the physical properties of this compound is paramount for its safe and effective use in any synthetic protocol. Its high boiling point and azeotropic properties can be advantageous for driving reactions to completion or for specific purification procedures. However, its toxicity and environmental impact necessitate stringent handling protocols.
Key Properties
| Property | Value | Significance in Synthesis |
| Formula | C₆H₅Cl | - |
| Molar Mass | 112.56 g/mol | Essential for stoichiometric calculations.[7] |
| Boiling Point | 131.7 °C (269.1 °F) | Allows for reactions at elevated temperatures, improving kinetics.[6] |
| Melting Point | -45.6 °C (-50.1 °F) | Remains liquid over a wide and useful temperature range.[7] |
| Density | 1.11 g/cm³ | Denser than water, which can affect phase separation in workups.[2] |
| Solubility in Water | 0.5 g/L at 20 °C | Largely immiscible with water, facilitating aqueous extractions.[7] |
| Flash Point | 29 °C (84 °F) | Flammable liquid requiring careful handling away from ignition sources.[2] |
Safety and Handling: A Non-Negotiable Framework
This compound is classified as a Class 2 solvent by the FDA, indicating that its presence in final pharmaceutical products should be limited due to inherent toxicity.[8][9] It is harmful if inhaled or ingested and can cause irritation to the skin and eyes.[10] Prolonged exposure may affect the central nervous system and liver.[11]
Mandatory Safety Protocol:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®, Silver Shield®), safety goggles, and a lab coat.[13]
-
Grounding: Use grounded and bonded containers and equipment during transfers to prevent static discharge, a potential ignition source.[10]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and sources of ignition.[13]
-
Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Prevent entry into sewers or waterways.[13]
-
Exposure Response: In case of skin contact, wash immediately with soap and water. For eye contact, flush with water for at least 15 minutes. If inhaled, move to fresh air. Seek immediate medical attention in all cases of significant exposure.[13]
Application Note I: this compound as a High-Boiling Process Solvent
The use of this compound as a solvent is a deliberate choice based on its ability to facilitate reactions under specific conditions. Its high boiling point is ideal for reactions that require significant thermal energy to overcome activation barriers.[4][7]
Causality for Use:
-
Temperature Control: Enables reactions to be run at temperatures exceeding the boiling point of more common solvents like toluene or THF, often leading to faster reaction rates and higher conversions.
-
Solubility Profile: Effectively dissolves a wide range of organic compounds, including nonpolar starting materials and organometallic catalysts.[3]
-
Azeotropic Water Removal: Can form azeotropes with water, allowing for its removal via a Dean-Stark apparatus, which is critical for many moisture-sensitive reactions.
Despite these advantages, its toxicity profile means that its use as a solvent is carefully considered and often reserved for steps where less toxic alternatives are not viable.[8]
Application Note II: this compound as a Core Synthetic Building Block
The true power of this compound in pharmaceutical synthesis lies in its role as a versatile precursor to more complex molecules.[1][14] The carbon-chlorine bond, while relatively strong, can be activated under specific conditions to participate in a range of powerful bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr)
Aryl chlorides are typically resistant to nucleophilic attack.[5] However, the SNAr reaction becomes feasible when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the chlorine atom.[15][16]
Mechanistic Rationale: The EWG is critical for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, which forms when the nucleophile attacks the carbon bearing the chlorine.[15][17] This stabilization lowers the activation energy of the rate-determining step, allowing the reaction to proceed.[16][17]
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Application Notes & Protocols: Chlorobenzene as a Heat Transfer Medium in Industrial Processes
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Chlorobenzene in High-Temperature Synthesis
In the landscape of industrial chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, the precise control of reaction temperature is paramount. The selection of an appropriate heat transfer fluid (HTF) is a critical decision that directly impacts reaction kinetics, product yield, and process safety. This compound, a halogenated aromatic compound, has historically carved a niche for itself as a high-temperature HTF, particularly for processes operating in a range where water/glycol systems are inadequate and more advanced synthetic fluids may be unnecessary.[1][2][3] Its utility stems from a unique combination of thermal stability, a convenient boiling point, and favorable heat transfer characteristics.[4]
This document serves as a comprehensive guide to the application of this compound as a heat transfer medium. It is designed to provide researchers, scientists, and drug development professionals with the in-depth technical knowledge required to safely and effectively implement this compound in their processes. We will delve into its fundamental properties, explore its operational envelope, detail best practices for system design and handling, and address the critical safety and environmental considerations inherent in its use.
Section 1: Thermophysical Properties and Performance Characteristics
The efficacy of any heat transfer fluid is dictated by its physical and chemical properties. This compound's profile makes it suitable for specific high-temperature applications.
Key Thermophysical Data
A summary of this compound's essential properties is presented below. This data is crucial for engineering calculations, system design, and safety assessments.
| Property | Value | Units | Significance in Heat Transfer |
| Chemical Formula | C₆H₅Cl | - | |
| Molecular Weight | 112.56 | g/mol | |
| Boiling Point (at 1 atm) | ~132 | °C | [5][6][7][8][9] Defines the upper limit of operation in non-pressurized systems. |
| Freezing Point | -45.6 | °C | [10][5][6] Allows for use in a wide range of ambient temperatures without solidification. |
| Flash Point (Closed Cup) | 27 - 29.4 | °C | [11][12][13] Indicates the temperature at which it can form an ignitable mixture with air. |
| Autoignition Temperature | 593 - 637 | °C | [11][13] The temperature at which it will ignite without an external ignition source. |
| Density (at 20°C) | 1.106 - 1.107 | g/cm³ | [10][13] Influences pumping power requirements. |
| Specific Heat Capacity (Cp) (liquid, at 25°C) | ~1.34 | kJ/kg·K | [11] A measure of the fluid's ability to store thermal energy. |
| Thermal Conductivity (liquid, at 20°C) | ~0.12 - 0.13 | W/m·K | [11][14] Governs the rate of heat conduction through the fluid. |
| Viscosity (at 20°C) | ~0.8 | cP | [10] Affects fluid flow and pumping energy consumption. |
Performance Envelope: Why Choose this compound?
The decision to use this compound is often driven by the need for a liquid-phase heat transfer fluid in a temperature range where common fluids like water/glycol are unsuitable and where more expensive synthetic oils may be over-specified.
Causality of Selection:
-
High-Temperature Operation: this compound's boiling point of 132°C allows it to be used at elevated temperatures, often under pressure, to achieve precise temperature control in chemical reactors.
-
Thermal Stability: While it decomposes at very high temperatures (720-800°C), it is stable enough for many industrial processes.[15] However, heating in the presence of hot surfaces or flames can produce toxic and corrosive fumes, such as hydrogen chloride and phosgene, a critical consideration for system design and safety.[12][16][17]
-
Low Viscosity: Its relatively low viscosity facilitates easier pumping and results in lower energy consumption compared to more viscous thermal oils. This is particularly advantageous during system startup in colder environments.
Section 2: System Design and Operational Protocols
The successful implementation of this compound as a heat transfer fluid is contingent upon a well-designed system and strict adherence to operational protocols. The primary goal is to maintain the integrity of the fluid and the system while ensuring the safety of personnel.
Materials of Construction
The selection of appropriate materials is critical to prevent corrosion and ensure the longevity of the heat transfer system.
-
Recommended Materials:
-
Stainless Steel (304, 316): These are the preferred materials for all wetted parts, including piping, pumps, valves, and heat exchangers, due to their excellent corrosion resistance.
-
Carbon Steel: While usable, it is more susceptible to corrosion, especially if moisture is present, which can lead to the formation of hydrochloric acid from fluid degradation. Stringent moisture control is imperative if carbon steel is used.
-
-
Materials to Avoid:
-
Plastics and Rubber: this compound attacks some forms of plastics and rubber and is incompatible with them.[8][12][18] Seals and gaskets must be made from highly resistant materials like PTFE.
-
Aluminum: This metal should be avoided due to potential reactivity with halogenated hydrocarbons.
-
Strong Oxidants: this compound reacts violently with strong oxidants, which must be excluded from the system.[12]
-
Experimental Workflow: System Inerting and Moisture Control
The presence of oxygen and moisture in a hot this compound system can accelerate fluid degradation and corrosion. Therefore, proper system inerting is a non-negotiable protocol to prevent the formation of corrosive byproducts like HCl.
Caption: Relationship between this compound hazards and control measures.
Section 4: Conclusion and Recommendations
This compound can be an effective and economical heat transfer fluid for industrial processes operating within its specified temperature range. However, its application demands a rigorous and informed approach to system design, operation, and safety. The inherent hazards of toxicity and flammability, coupled with the potential for corrosion if not properly managed, necessitate the implementation of robust engineering controls and stringent safety protocols.
Key Recommendations for Safe and Effective Use:
-
Prioritize a Closed-Loop System: To minimize emissions and exposure, always use this compound in a well-designed, sealed, and properly ventilated closed-loop system. [12]* Implement a Strict Inerting Protocol: The exclusion of air and moisture is the single most important factor in preventing fluid degradation and system corrosion.
-
Establish a Routine Fluid Analysis Program: Regular monitoring of the fluid's condition is essential for preventative maintenance and ensuring long-term operational reliability.
-
Comprehensive Training: Ensure all personnel involved in handling and operating this compound systems receive thorough training on its hazards and the required safety procedures.
By adhering to the principles and protocols outlined in these application notes, researchers and engineers can utilize this compound as a heat transfer medium while upholding the highest standards of safety and environmental responsibility.
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Application Notes & Protocols for the Safe Handling and Disposal of Chlorobenzene in a Laboratory Environment
Abstract
Chlorobenzene (C₆H₅Cl) is a volatile, flammable, and toxic aromatic organic compound widely utilized as a solvent and a chemical intermediate in research and development laboratories.[1] Its hazardous properties necessitate the implementation of stringent safety protocols to protect laboratory personnel, prevent environmental contamination, and ensure regulatory compliance. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, emergency management, and disposal of this compound. The protocols herein are grounded in established safety standards and are designed to foster a self-validating system of laboratory safety.
Hazard Identification and Physicochemical Properties
A foundational understanding of this compound's properties is critical for appreciating the causality behind the handling protocols. This compound is a colorless liquid with a characteristic almond-like odor.[2] The primary hazards include its flammability and its toxicity via inhalation, skin contact, and ingestion.[3][4]
Chronic exposure can impact the central nervous system (CNS), liver, and kidneys.[5][6] Acute exposure to high concentrations of its vapor can cause dizziness, drowsiness, headache, and irritation of the eyes, nose, and respiratory tract.[3][4][5] It is classified as a flammable liquid, and its vapors are heavier than air, meaning they can accumulate in low-lying areas and travel to distant ignition sources.[7][8]
Table 1: Physicochemical and Safety Data for this compound
| Property | Value | Source |
| CAS Number | 108-90-7 | [5] |
| Molecular Weight | 112.56 g/mol | [7][9] |
| Boiling Point | 132°C (270°F) | [7][9][10] |
| Flash Point | 28°C (82°F) (closed cup) | [7][9][10] |
| Vapor Density | 3.88 (Air = 1) | [7] |
| Lower Explosive Limit (LEL) | 1.3% | [7][10] |
| Upper Explosive Limit (UEL) | 9.6% | [9][10] |
| Water Solubility | Low (<1 mg/mL) | [7] |
| OSHA PEL (8-hr TWA) | 75 ppm (350 mg/m³) | [2][3][5] |
| ACGIH TLV (8-hr TWA) | 10 ppm (46 mg/m³) | [2][3][5] |
| NIOSH IDLH | 1000 ppm | [3] |
Abbreviations: ACGIH (American Conference of Governmental Industrial Hygienists), CAS (Chemical Abstracts Service), IDLH (Immediately Dangerous to Life or Health), NIOSH (National Institute for Occupational Safety and Health), OSHA (Occupational Safety and Health Administration), PEL (Permissible Exposure Limit), TLV (Threshold Limit Value), TWA (Time-Weighted Average).
Pre-Use Risk Assessment and Control Measures
Before any procedure involving this compound is initiated, a thorough risk assessment must be conducted. This is not merely a procedural formality; it is a critical scientific step to ensure that all potential hazards are identified and mitigated through appropriate engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to minimize exposure through engineering controls.
-
Chemical Fume Hood: All work with this compound must be conducted within a certified chemical fume hood to control the inhalation hazard.[3] The high vapor density of this compound makes this mandatory, as vapors can otherwise accumulate at bench level.
-
Ventilation: The laboratory must have adequate general ventilation to dilute any fugitive emissions.[8][11]
-
Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, all metal containers and transfer equipment must be properly grounded and bonded.[9][12][13]
Administrative Controls
-
Designated Areas: Clearly demarcate areas where this compound is stored and handled. Post appropriate hazard warning signs.
-
Training: All personnel must receive documented training on the hazards of this compound and the specific protocols outlined in this document before they are permitted to handle the substance.[5]
-
Minimization: Only the minimum quantity of this compound required for an experiment should be present in the work area.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific tasks being performed.
-
Eye Protection: Chemical safety goggles are mandatory.[9] A full-face shield should be worn where splashing is possible.[9]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Materials such as Polyvinyl Alcohol (PVA) are recommended; however, always consult the glove manufacturer's compatibility chart for the specific glove and this compound.[5] Gloves must be inspected before use and disposed of after contamination.[9]
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required.[9] For larger-scale operations, impervious, antistatic protective clothing may be necessary.[9]
-
Respiratory Protection: For routine use within a fume hood, respiratory protection is not typically required. However, for emergency situations or in cases where engineering controls may not be sufficient (e.g., cleaning up a large spill), a NIOSH-approved full-face respirator with organic vapor cartridges is necessary.[5][9][10]
Caption: Decision tree for this compound spill response.
Protocol for Minor Spills (< 1 Liter, Contained)
This protocol applies only if personnel are trained, have the correct PPE and materials, and feel safe to proceed. [14]
-
Alert: Alert personnel in the immediate vicinity. [15]2. Control: Eliminate all ignition sources (e.g., turn off hot plates, equipment). [5]3. PPE: Don appropriate PPE, including respiratory protection if vapors are significant.
-
Contain & Absorb: Contain the spill by creating a dike with an inert absorbent material like vermiculite, dry sand, or commercial solvent absorbent pads. [5][16]Apply the absorbent over the spill, working from the outside in. [15]5. Collect: Using non-sparking scoops or tools, carefully collect the absorbed material. [13][14]6. Package: Place the contaminated absorbent into a heavy-duty, sealable plastic bag or container. [16]7. Decontaminate: Wipe the spill area with soap and water. [15]8. Dispose: Label the container as "Hazardous Waste: this compound Debris" and follow the waste disposal protocol (Section 6).
Protocol for Major Spills (> 1 Liter or Uncontained)
-
Evacuate: Immediately evacuate the area. [5]2. Alert: Activate the fire alarm and notify the laboratory supervisor and institutional Emergency Response/Environmental Health & Safety (EHS) department.
-
Isolate: If safe to do so, close the doors to the affected area to contain vapors. [14]4. Deny Entry: Prevent re-entry into the spill area.
-
Await Responders: Do not attempt to clean up a major spill. Await the arrival of a trained hazardous materials (HazMat) team. [15]
Waste Disposal Protocol
This compound and materials contaminated with it are classified as hazardous waste and must be disposed of according to federal, state, and local regulations. [5][17]this compound is listed under EPA hazardous waste number U037. [17][18]
-
Waste Collection: Collect all this compound waste, including contaminated absorbents and PPE, in a designated, properly sealed, and chemically compatible container. Do not mix with other waste streams unless explicitly permitted by EHS.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents (e.g., "Waste this compound," "this compound Contaminated Wipes"). [16]3. Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory. The container must be kept closed except when adding waste.
-
Disposal Request: Arrange for pickup and disposal through the institution's EHS department or a licensed professional waste disposal service. [9]The primary method for disposal is controlled incineration in a facility equipped with an afterburner and scrubber. [9][18][19]5. Prohibition: DO NOT dispose of this compound down the drain or in the regular trash. [5]It is toxic to aquatic life and prohibited from land disposal under most circumstances. [5][19] By integrating these scientifically grounded protocols into daily laboratory operations, researchers can effectively mitigate the risks associated with this compound, ensuring a safe and compliant working environment.
References
- Connecticut Department of Public Health. (2023, March). Frequently Asked Questions: this compound.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for this compound. Centers for Disease Control and Prevention.
- New Jersey Department of Health. (2009, January). Hazardous Substance Fact Sheet: this compound.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound.
- U.S. Environmental Protection Agency (EPA). (n.d.). This compound.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound.
- Greenfield Global. (2015, June 16). Safety Data Sheet: this compound.
- Sciencelab.com. (n.d.). Material Safety Data Sheet: this compound.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards: this compound.
- LANXESS. (2015, July). Product Safety Assessment: this compound.
- International Labour Organization (ILO) & World Health Organization (WHO). (2021). International Chemical Safety Cards (ICSC): this compound.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2021, February 10). Toxic Substance Portal - this compound. Centers for Disease Control and Prevention.
- HIMEDIA. (n.d.). Safety Data Sheet: this compound, Hi-LR™.
- National Institute for Occupational Safety and Health (NIOSH). (n.d.). This compound - IDLH. Centers for Disease Control and Prevention.
- Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound ROTICHROM® GC.
- Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards - this compound.
- Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound.
- Loba Chemie. (n.d.). Safety Data Sheet: this compound AR.
- Chemsavers. (2019, July 5). Safety Data Sheet: this compound.
- Occupational Safety and Health Administration (OSHA). (2024, April 30). This compound.
- LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
- University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services.
- The University of Tennessee, Knoxville. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Environmental Health & Safety.
- The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
- American Chemical Society (ACS). (n.d.). Guide for Chemical Spill Response.
- National Institute for Occupational Safety and Health (NIOSH). (1993). Criteria for a Recommended Standard: this compound. Centers for Disease Control and Prevention.
- Boston University. (n.d.). Chemical Waste Management Guide. Environmental Health & Safety.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Chlorobenzene Yield in Benzene Chlorination
Welcome to the technical support center for the chlorination of benzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and selectivity of monochlorobenzene in their experiments. Here, we move beyond simple protocols to explore the causality behind experimental choices, offering troubleshooting guides and FAQs to address the specific challenges you may encounter. Our goal is to provide a self-validating system of knowledge, grounded in established chemical principles, to empower you to achieve optimal results.
Core Principles of Benzene Chlorination
The synthesis of this compound via the electrophilic aromatic substitution of benzene is a cornerstone reaction in organic chemistry. Success hinges on a nuanced understanding of its mechanism and the interplay of various reaction parameters.
The Reaction Mechanism: Electrophilic Aromatic Substitution
The chlorination of benzene is a classic example of an electrophilic aromatic substitution reaction. It does not proceed without a catalyst, as chlorine (Cl₂) itself is not a strong enough electrophile to attack the stable aromatic ring of benzene[1][2]. A Lewis acid, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is required to activate the chlorine molecule.
The mechanism unfolds in three primary steps[3][4][5]:
-
Generation of the Electrophile: The Lewis acid catalyst polarizes the Cl-Cl bond, creating a potent electrophile, often represented as a chloronium ion (Cl⁺) or a complex (Cl-Cl-FeCl₃).
-
Attack of the Aromatic Ring: The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic chlorine. This step temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex[4][6].
-
Restoration of Aromaticity: A weak base, such as the FeCl₄⁻ formed in the first step, removes a proton (H⁺) from the carbon atom bearing the chlorine. The electrons from the C-H bond move back into the ring, restoring its aromatic stability and yielding the this compound product[3][6]. The catalyst is also regenerated in this step.
Diagram: Mechanism of Benzene Chlorination
Caption: The three-step mechanism of electrophilic aromatic chlorination.
Key Reaction Parameters Influencing Yield
Optimizing the yield of monothis compound requires careful control over several experimental variables. The following table summarizes the most critical parameters and their impact.
| Parameter | Recommended Condition | Effect on Monothis compound Yield | Rationale & Potential Issues |
| Catalyst | Anhydrous FeCl₃ or AlCl₃ (Lewis Acids)[7][8] | Crucial for reaction. | Activates Cl₂ to create a potent electrophile. Water impurities will deactivate the catalyst. Iron metal can be used as it reacts with Cl₂ to form FeCl₃ in situ[9][10]. |
| Reactant Ratio (Benzene:Chlorine) | Benzene in molar excess (e.g., >2:1) | High ratio increases selectivity. | Using excess benzene statistically favors the chlorination of a benzene molecule over an already substituted this compound molecule, thus minimizing the formation of dichlorobenzenes[8][11]. |
| Temperature | 20-40 °C (moderate)[12] | Optimal yield in this range. | The reaction is exothermic[11]. Lower temperatures slow the reaction rate, while higher temperatures (>60°C) significantly increase the rate of polysubstitution, leading to higher yields of dithis compound and other polychlorinated species. |
| Reaction Environment | Anhydrous conditions, absence of UV light | Essential for selectivity. | Water deactivates the Lewis acid catalyst. UV light initiates a free-radical substitution mechanism, leading to the addition of chlorine across the benzene ring (forming hexachlorocyclohexane) rather than substitution[5][13]. |
| Mixing | Efficient agitation | Improves reaction rate. | Ensures proper mixing of gaseous chlorine with the liquid benzene phase and contact with the catalyst, promoting a uniform reaction rate. |
Troubleshooting Guide
This section addresses common issues encountered during benzene chlorination in a direct question-and-answer format.
Q1: My reaction is very slow, and I have a low overall conversion of benzene. What could be the cause?
A1: Low conversion typically points to issues with the catalyst or reaction temperature.
-
Cause A: Inactive or Insufficient Catalyst
-
Explanation: The Lewis acid catalyst is the engine of this reaction. Its activity can be compromised by moisture. Anhydrous ferric chloride and aluminum chloride are hygroscopic and will readily absorb atmospheric water, rendering them inactive. The reaction between the catalyst and water forms hydroxides that cannot activate chlorine.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly opened, anhydrous Lewis acid catalyst. Handle the catalyst in a glove box or under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.
-
Verify Reactant Purity: Ensure your benzene and chlorine gas are dry. Pass chlorine gas through a drying tube filled with concentrated sulfuric acid before introducing it to the reaction vessel. Use anhydrous grade benzene.
-
Optimize Catalyst Loading: While catalytic, a certain threshold concentration is needed. A typical starting point is 0.1 to 0.25 mol% of iron trichloride relative to benzene[14]. Insufficient catalyst will lead to a slow reaction rate.
-
-
-
Cause B: Low Reaction Temperature
-
Explanation: While high temperatures are detrimental to selectivity, excessively low temperatures will significantly reduce the reaction rate, leading to incomplete conversion in a practical timeframe.
-
Troubleshooting Steps:
-
Monitor Internal Temperature: Ensure the reaction mixture is maintained within the optimal 20-40 °C range[12]. Use a water bath to gently heat the reaction if necessary.
-
Account for Exotherm: The reaction is exothermic[11]. For larger-scale reactions, initial heating might be required, but a cooling system should be in place to prevent the temperature from rising uncontrollably once the reaction initiates.
-
-
Q2: My conversion is high, but I am forming a large amount of dichlorobenzenes and other polychlorinated products. How can I improve selectivity for monothis compound?
A2: This is a classic selectivity problem, primarily governed by reactant stoichiometry and temperature. The chlorine atom on this compound is an ortho-, para- director, meaning further chlorination is directed to the 2- and 4- positions of the ring[15]. Although the chlorine atom is deactivating, making this compound less reactive than benzene itself, polysubstitution is a significant competing reaction[16][17].
-
Cause A: Incorrect Reactant Ratio
-
Explanation: If the concentration of chlorine is high relative to benzene, the probability of an electrophilic attack on an already-formed this compound molecule increases substantially.
-
Troubleshooting Steps:
-
Use Benzene in Excess: The most effective way to favor monochlorination is to maintain a high concentration of benzene throughout the reaction. A benzene-to-chlorine molar ratio of at least 2:1 is recommended, with higher ratios leading to better selectivity. This ensures the electrophile is more likely to encounter a benzene molecule than a this compound molecule.
-
Control Chlorine Addition: Instead of adding all the chlorine at once, bubble the gas into the benzene-catalyst mixture at a slow, controlled rate. This keeps the instantaneous concentration of chlorine low, further suppressing polysubstitution.
-
-
-
Cause B: High Reaction Temperature
-
Explanation: Higher temperatures provide more energy to overcome the activation barrier for the second chlorination step. This disproportionately increases the rate of dithis compound formation compared to monothis compound formation.
-
Troubleshooting Steps:
-
Implement Cooling: Maintain the reaction temperature strictly below 40 °C. Use an ice bath or a controlled-temperature circulator to dissipate the heat generated by the exothermic reaction.
-
-
Diagram: Troubleshooting Logic for Low Selectivity
Caption: A logical workflow for troubleshooting poor selectivity.
Q3: I'm observing the formation of (chloromethyl)benzene or 1,2,3,4,5,6-hexachlorocyclohexane. What is causing these side products?
A3: The formation of these products indicates a switch from the desired electrophilic aromatic substitution mechanism to a free-radical mechanism.
-
Explanation: This is almost always caused by the presence of ultraviolet (UV) light (e.g., from direct sunlight). UV light initiates the homolytic cleavage of the Cl-Cl bond to form two chlorine radicals (Cl•)[18]. These highly reactive radicals do not perform electrophilic substitution. Instead, they can either add across the double bonds of the benzene ring, eventually leading to 1,2,3,4,5,6-hexachlorocyclohexane[13], or, if reacting with a substituted arene like toluene, they will preferentially attack the benzylic hydrogens to form products like (chloromethyl)benzene[18][19].
-
Troubleshooting Steps:
-
Exclude Light: Conduct the reaction in a flask protected from light. You can wrap the reaction vessel in aluminum foil or use amber glassware. Ensure the reaction is not placed in direct sunlight or under strong artificial lighting that emits UV.
-
Confirm Reaction Conditions: The free-radical pathway is favored in the absence of a Lewis acid catalyst and often at higher temperatures[13]. Ensure your catalyst is present and active, and the temperature is controlled.
-
Frequently Asked Questions (FAQs)
-
What is the precise role of the Lewis acid catalyst? The Lewis acid (e.g., AlCl₃, FeCl₃) acts as an electron pair acceptor[20]. It interacts with one of the chlorine atoms in a Cl₂ molecule, withdrawing electron density and weakening the Cl-Cl bond. This polarization creates a highly electrophilic chlorine atom (δ+) that is susceptible to attack by the electron-rich benzene ring[1][6].
-
Why is using iron metal (like iron filings) also effective as a catalyst? Iron is not strictly the catalyst itself, but rather a precursor[9][10]. It reacts directly with a small amount of the chlorine reactant to form iron(III) chloride (FeCl₃) in situ (2 Fe + 3 Cl₂ → 2 FeCl₃). This newly formed FeCl₃ then functions as the true Lewis acid catalyst for the reaction[9][13]. It is often used for convenience and its lower cost.
-
How can I monitor the progress of the reaction in the lab? The reaction can be monitored by taking small aliquots from the reaction mixture over time and analyzing them using Gas Chromatography (GC). A GC analysis will allow you to quantify the consumption of benzene and the formation of this compound and dithis compound isomers, giving you a clear picture of conversion and selectivity as a function of time.
-
What are the primary safety concerns with this reaction? Benzene is a known carcinogen and is highly flammable. Chlorine gas is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction also produces hydrogen chloride (HCl) gas as a byproduct, which is corrosive. The off-gas should be directed through a scrubber containing a basic solution (e.g., sodium hydroxide) to neutralize the HCl.
Experimental Protocol: High-Yield Synthesis of this compound
This protocol is designed for a laboratory scale and prioritizes the yield and selectivity of monothis compound.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Materials & Equipment:
-
Three-neck round-bottom flask, wrapped in aluminum foil
-
Magnetic stirrer and stir bar
-
Condenser with a gas outlet connected to an HCl trap (scrubber)
-
Gas dispersion tube
-
Thermometer
-
Heating mantle or water bath
-
Benzene (anhydrous)
-
Chlorine gas (lecture bottle with regulator and flowmeter)
-
Ferric chloride (anhydrous powder)
-
Drying tube (for chlorine gas)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Standard glassware for workup and distillation
Procedure:
-
Setup: Assemble the dry, foil-wrapped three-neck flask with a magnetic stir bar, a condenser (with gas outlet to a scrubber), a thermometer, and a gas dispersion tube that reaches below the liquid surface.
-
Charging Reactants: In a fume hood, charge the flask with benzene (e.g., 2 moles) and anhydrous ferric chloride (e.g., 0.002 moles, 0.1 mol%). Begin stirring.
-
Reaction Initiation: Gently heat the mixture to ~40°C.
-
Chlorine Addition: Begin bubbling dry chlorine gas through the stirred benzene solution at a slow, steady rate (e.g., such that 1 mole of chlorine is added over 2-3 hours). Monitor the internal temperature and use a cooling bath as necessary to maintain it at or below 40°C.
-
Monitoring: Periodically take samples to analyze by GC to monitor the disappearance of benzene and the appearance of products. Stop the chlorine flow once the desired conversion is reached (to avoid over-chlorination).
-
Workup - Quenching: Once the reaction is complete, stop the chlorine flow and allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into an equal volume of cold water to quench the reaction and dissolve the catalyst.
-
Workup - Washing: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with 5% sodium bicarbonate solution (to remove residual HCl) and then with brine.
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess benzene solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by fractional distillation to separate the pure this compound from any unreacted benzene and higher-boiling dithis compound isomers.
References
- Sarthaks eConnect. (2020).
- DWSIM. (n.d.).
- Filo. (2025).
- Clark, J. (n.d.).
- Chemistry Dictionary. (2019). Chlorination Of Benzene | Reaction, Uses, Facts & Summary.[Link]
- YouTube. (2024).
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- Reddit. (2015). Chlorination of a substituted benzene ring.[Link]
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side reactions in the nitration of chlorobenzene and how to minimize them
Welcome to the technical support center for synthetic organic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of chlorobenzene. Here, we address common challenges, focusing on the formation of side products and providing field-proven strategies to minimize them, ensuring higher yields and purity of your target nitrothis compound isomers.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the nitration of this compound. Each point details the probable cause and provides actionable solutions.
Issue 1: High Levels of Dinitrothis compound (DNCB) Formation
Question: My final product analysis shows a significant percentage of dinitrothis compound isomers. What is causing this over-nitration, and how can I prevent it?
Answer:
The formation of dinitrothis compound (DNCB) is a common side reaction that occurs when the initially formed mononitrothis compound undergoes a second nitration.[1][2] While the first nitro group is strongly deactivating, forcing a second nitration is possible under conditions that are too harsh.
Causality:
-
Excessive Temperature: The rate of the second nitration is highly sensitive to temperature. Elevated temperatures provide the necessary activation energy for the deactivated ring to react again.[2][3]
-
High Molar Ratio of Nitric Acid: Using a large excess of the nitrating agent (nitric acid) increases the concentration of the nitronium ion (NO₂⁺), driving the reaction towards di-substitution.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the complete consumption of this compound provides an opportunity for the mononitrated product to be further nitrated.[2]
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature within a stringent range, typically between 30-50°C. The nitration of this compound is exothermic, so the dropwise addition of this compound to the mixed acid in a cooled vessel (e.g., an ice bath) is critical.[3][4]
-
Stoichiometric Control: Carefully control the molar ratio of this compound to nitric acid. A ratio of 1:1.0 to 1:1.2 is often sufficient to achieve high conversion without promoting significant dinitration.[5]
-
Monitor Reaction Progress: Use an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC) or Gas Chromatography (GC)) to monitor the disappearance of the this compound starting material.
-
Prompt Quenching: Once the starting material is consumed, quench the reaction immediately by pouring the mixture over crushed ice. This dilutes the acid and drastically lowers the temperature, effectively halting further nitration.
Data Snapshot: Effect of Temperature on DNCB Selectivity
| Reaction Temperature (°C) | Molar Ratio (HNO₃:CB) | Residence Time (min) | DNCB Selectivity (%) |
| 30 | 1.3 | 10 | < 0.5 |
| 40 | 1.3 | 10 | ~ 0.8 |
| 50 | 1.3 | 10 | > 1.0 |
This table is illustrative, based on kinetic data suggesting DNCB selectivity increases with temperature.[2]
Workflow for Minimizing Dinitration
Caption: Workflow to minimize DNCB formation.
Issue 2: My Reaction Mixture Turned Dark Brown/Black
Question: During the reaction, the mixture developed a dark brown or black color, and my yield was poor. What causes this decomposition?
Answer:
Dark coloration is a strong indicator of oxidative side reactions. Hot, concentrated nitric acid is a potent oxidizing agent, and at elevated temperatures, it can degrade the aromatic ring, leading to the formation of complex, often polymeric, tar-like byproducts and the release of poisonous nitrogen dioxide (NO₂) gas.[6]
Causality:
-
Temperature Hotspots: Poor heat dissipation can lead to localized areas of high temperature, initiating oxidation. This is common during the initial addition of reactants if not done slowly and with efficient cooling.
-
Contaminated Reagents: Impurities in the this compound or acids can act as catalysts for oxidation.
-
Excessively High Acid Concentration: While sulfuric acid is necessary, extremely high concentrations can increase the oxidative power of the mixture.
Troubleshooting Protocol:
-
Ensure Efficient Stirring and Cooling: Use vigorous mechanical stirring and an adequate cooling bath to maintain a uniform temperature and prevent hotspots.
-
Slow Reagent Addition: Add the this compound to the mixed acid dropwise to allow the heat of reaction to dissipate safely.[7]
-
Use High-Purity Reagents: Ensure your this compound, nitric acid, and sulfuric acid are of a suitable grade for synthesis.
-
Degas Solvents/Reagents if Necessary: While less common for this reaction, ensure starting materials are free from peroxides or other oxidative impurities.
Potential Causes of Oxidation
Caption: Root causes of oxidative byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the nitration of this compound? The two main side reactions are:
-
Further Nitration: The desired mononitrothis compound product can be nitrated a second time to yield 2,4-dinitrothis compound and 2,6-dinitrothis compound.[2]
-
Oxidation: The strong oxidizing nature of hot nitric acid can lead to the degradation of the aromatic ring, forming phenolic compounds and other oxidized byproducts, which often appear as dark, tarry material.[6][8]
Q2: Why is chlorine considered an ortho-, para-directing yet deactivating group? This is a classic example of the competition between inductive and resonance effects:
-
Inductive Effect (-I): Due to its high electronegativity, the chlorine atom withdraws electron density from the benzene ring through the sigma bond. This deactivates the ring, making it less reactive towards electrophiles than benzene itself.[7][9][10]
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the pi-system of the ring. This resonance donation increases electron density specifically at the ortho and para positions.[11][12]
The inductive effect is stronger and controls the overall reaction rate (deactivation), while the resonance effect controls the regioselectivity, directing the incoming electrophile to the electron-rich ortho and para positions.[9][11][13]
Q3: What is the precise role of sulfuric acid in the nitrating mixture? Sulfuric acid acts as a catalyst. It is a stronger acid than nitric acid and protonates it, leading to the loss of a water molecule and the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺) . This ion is the actual species that attacks the this compound ring.[3][14][15]
Mechanism of Nitronium Ion Formation
Caption: Catalytic role of sulfuric acid.
Q4: How does temperature influence the ortho/para isomer ratio? Generally, increasing the reaction temperature slightly favors the formation of the ortho-isomer. This is attributed to differences in the activation energies for the attack at the ortho and para positions.[2] However, the para isomer is almost always the major product due to steric hindrance; the bulky nitro group can more easily approach the para position than the more crowded ortho position next to the chlorine atom.[3][15] For most practical applications, controlling temperature is more critical for preventing side reactions than for manipulating the o/p ratio.
Data Snapshot: Effect of Process Variables on Isomer Distribution
| Variable | Change | Effect on % para-isomer | Effect on % ortho-isomer |
| Temperature | Increase | Decrease | Increase |
| H₂SO₄ Concentration | Increase | Increase | Decrease |
Source: Adapted from data presented in Industrial & Engineering Chemistry.[16]
References
- CK-12 Foundation. (n.d.). Ortho, Para Directing Electrophilic Substitution.
- Toppr. (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing.
- Quora. (2017, November 21).
- Sarthaks eConnect. (2018, November 6). Although chlorine is an electron withdrawing group, yet it is ortho-, para-directing.
- Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE.
- ResearchGate. (n.d.).
- Vedantu. (n.d.). Write the chemical reaction of this compound with respect class 12 chemistry CBSE.
- Filo. (2025, August 3).
- Industrial and Engineering Chemistry. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2022, January 12). Determination of the kinetics of this compound nitration using a homogeneously continuous microflow.
- YouTube. (2021, February 20).
- Study.com. (n.d.).
- Scribd. (n.d.).
- ACS ES&T Engineering. (n.d.).
- Google Patents. (n.d.). CN102432471B - Method for undergoing this compound nitration reaction by using micro-channel reactor.
- YouTube. (2023, March 24). Nitration of this compound | 1-Chloro-2-nitrobenzene.
- National Institutes of Health (NIH). (2021, April 27). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution.
- Wikipedia. (n.d.). Nitroglycerin.
- National Institutes of Health (NIH). (2019, May 23).
- Benchchem. (n.d.). An In-depth Technical Guide to the Electrophilic Substitution Reactions of this compound.
- ResearchGate. (2025, August 9).
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Technical Support Center: Troubleshooting Low Conversion Rates in Chlorobenzene Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in reactions involving chlorobenzene. Given its lower reactivity compared to other aryl halides, this compound presents unique challenges that require careful optimization and troubleshooting.[1] This resource provides in-depth, experience-driven advice in a direct question-and-answer format.
Part 1: First-Line Troubleshooting - The Initial Checklist
Before delving into complex mechanistic problems, it's crucial to rule out common procedural errors. Low conversion is often traced back to fundamental issues with reagents or the reaction setup.
Q1: My cross-coupling reaction with this compound has failed to initiate or shows minimal conversion. Where do I start?
A1: Begin with a systematic verification of your core components and setup.[2] Often, the root cause is not the intrinsic reactivity of this compound but an overlooked experimental parameter.
-
Reagent Integrity : Are your reagents pure and, most importantly, anhydrous? Moisture is a notorious inhibitor of many cross-coupling reactions, leading to catalyst deactivation and protodeboronation of boronic acids in Suzuki reactions.[3] Solvents and liquid reagents should be rigorously dried and degassed.
-
Inert Atmosphere : Palladium catalysts, particularly in their active Pd(0) state, are highly sensitive to oxygen.[4] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that a positive pressure is maintained throughout the reaction. The appearance of palladium black early in the reaction is a common sign of catalyst decomposition due to oxygen exposure.[4]
-
Catalyst Activity : Is your palladium source reliable? If using a Pd(II) precatalyst, it requires in situ reduction to the active Pd(0) species. If this activation is inefficient, the catalytic cycle will not begin. Consider using a pre-activated Pd(0) source or a more robust precatalyst system.[2]
-
Temperature Control : Is your reaction reaching the target temperature? Verify your heating apparatus with an external thermometer. The C-Cl bond is strong, and many this compound couplings require elevated temperatures to facilitate the initial oxidative addition step.[1][5]
Part 2: Deep Dive into Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Heck are staples of modern synthesis but require specific conditions when using less reactive aryl chlorides.
Focus Area: Suzuki-Miyaura Coupling
Q2: My Suzuki-Miyaura reaction is sluggish. I'm using a standard catalyst like Pd(PPh₃)₄ with a carbonate base. What's the likely issue?
A2: This is a classic problem. The comparatively strong C-Cl bond in this compound makes the oxidative addition step the bottleneck of the catalytic cycle.[5] Traditional catalysts and mild bases are often insufficient.
-
The Ligand is Key : Standard triarylphosphine ligands like PPh₃ are often not effective for activating aryl chlorides.[6] You need more electron-rich and sterically bulky ligands that promote the difficult oxidative addition step. Seminal work by the Buchwald group has shown that dialkylbiarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) dramatically improve reaction efficiency for these challenging substrates.[7]
-
Base Selection is Critical : The base plays a crucial role in the transmetalation step. For aryl chlorides, a stronger base is often required compared to reactions with aryl bromides or iodides. While K₂CO₃ might work for activated systems, K₃PO₄ is a more reliable choice for general this compound couplings.
-
Catalyst Pre-Activation : If you are using a Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can be slow and inefficient. Using a precatalyst where this activation is more facile, or even a protocol that intentionally pre-forms the active catalyst before adding the substrate, can significantly improve results.[8][9]
Focus Area: Buchwald-Hartwig Amination
Q3: My Buchwald-Hartwig amination of this compound with a primary amine is giving low yield and significant hydrodehalogenation side product. Why?
A3: This points to an imbalance in the rates of the catalytic cycle. Hydrodehalogenation (replacement of Cl with H) becomes competitive when reductive elimination is slow.
-
Ligand Choice : As with Suzuki reactions, ligand selection is paramount. Bulky, electron-rich phosphine ligands are essential to accelerate the C-N bond-forming reductive elimination step.[10] Ligands like Xantphos are often a good starting point due to their wide bite angle, which facilitates this step.[11]
-
Base Compatibility : The choice of base is critical and must be matched to the pKa of the amine. Strong, non-nucleophilic bases like NaOt-Bu or LiHMDS are commonly used.[12] However, if your substrate has base-sensitive functional groups, these can cause degradation. In such cases, weaker bases like K₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.[13]
-
Solvent Effects : The solvent can influence the solubility of the base and the stability of the catalytic species.[11] Aprotic solvents like toluene, dioxane, or THF are standard. Insolubility of reagents is a frequent, underestimated cause of reaction failure.[11]
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions offer a palladium-free method for functionalizing chlorobenzenes, but they have strict electronic requirements.
Q4: I am attempting an SNAr reaction on this compound with a strong nucleophile, but see no product formation even at high temperatures. What am I missing?
A4: Unactivated this compound is extremely resistant to SNAr.[14] The reaction relies on the aromatic ring being electron-deficient to be attacked by a nucleophile.
-
Electronic Activation is Mandatory : For an SNAr reaction to proceed under reasonable conditions, the this compound must possess strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), positioned ortho or para to the chlorine atom.[15][16] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance.[17] The more EWGs present, the faster the reaction.[15]
-
Reaction Conditions : Even with activation, SNAr often requires forcing conditions. For example, the synthesis of phenol from this compound requires heating with NaOH at 350 °C under high pressure.[15]
-
Nucleophile Strength : A strong nucleophile is required to attack the electron-deficient ring. Hydroxide, alkoxides, and amines are common nucleophiles for this transformation.[17]
Part 4: Diagnostic Protocols & Data Interpretation
When troubleshooting, generating quantitative data is essential. The following are streamlined protocols to help diagnose specific issues.
Protocol 1: Small-Scale Catalyst System Screening
Objective : To rapidly identify an effective ligand and base combination for a low-yielding cross-coupling reaction.
Methodology :
-
Setup : Arrange an array of small reaction vials (e.g., 2 mL microwave vials) on a multi-position stirring hotplate.
-
Reagents : In a glovebox, prepare a stock solution of your this compound substrate and coupling partner in the chosen anhydrous, degassed solvent.
-
Variable Addition : To each vial, add a unique combination of a palladium precatalyst (e.g., Pd₂(dba)₃), a specific ligand (e.g., SPhos, XPhos, P(tBu)₃), and a base (e.g., K₃PO₄, NaOt-Bu). (See table below for an example).
-
Initiation : Add the substrate stock solution to each vial, seal, and place on the pre-heated hotplate.
-
Analysis : After a set time (e.g., 4 hours), quench a small aliquot from each reaction, filter, and analyze by GC-MS or LC-MS to determine the percent conversion.[18]
Data Interpretation Table:
| Vial | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | % Conversion |
| 1 | 1% Pd₂(dba)₃ | 2.2% PPh₃ | 2.0 K₂CO₃ | <5% |
| 2 | 1% Pd₂(dba)₃ | 2.2% SPhos | 2.0 K₂CO₃ | 35% |
| 3 | 1% Pd₂(dba)₃ | 2.2% SPhos | 2.0 K₃PO₄ | 85% |
| 4 | 1% Pd₂(dba)₃ | 2.2% XPhos | 2.0 K₃PO₄ | 92% |
This structured approach allows for direct comparison and rapid identification of superior reaction conditions.
Protocol 2: Reaction Monitoring by GC/HPLC
Objective : To distinguish between a slow reaction and complete catalyst deactivation.
Methodology :
-
Setup : Run the reaction on a small scale (e.g., 1 mmol) under what you believe are optimized conditions. Ensure you have a method to sample the reaction mixture via syringe at various time points.
-
Sampling : At regular intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw a small aliquot (~50 µL) of the reaction mixture.
-
Quenching : Immediately quench the aliquot in a vial containing a known amount of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate). This creates a sample for quantitative analysis.
-
Analysis : Analyze the quenched samples by GC or HPLC.[19] Plot the concentration of the starting material and product versus time.
Interpreting the Results :
-
Scenario A (Slow Reaction) : The product concentration steadily increases over time, even if the rate is slow. This indicates the catalyst is active, and the reaction may simply require a longer time or higher temperature.
-
Scenario B (Catalyst Deactivation) : The reaction proceeds for a short period and then plateaus, with significant starting material remaining. This is a classic sign of catalyst death.[4] The troubleshooting focus should then shift to factors that degrade the catalyst (e.g., presence of oxygen, impurities, or inherent instability under the reaction conditions).
References
- NUCLEOPHILIC AROMATIC SUBSTITUTION SNAr. (n.d.).
- Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
- Explain the nucleophilic substitution reaction of this compound. (n.d.). askIITians.
- Optimization of the reaction conditions. (n.d.). ResearchGate.
- Optimization of reaction conditions for the amination of this compound.... (n.d.). ResearchGate.
- Heck Reactions with Aryl Chlorides. (2008). DiVA portal.
- Nucleophilic aromatic substitution. (n.d.). Wikipedia.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (2020). National Institutes of Health.
- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (2010). ACS Publications.
- Diagnosing issues with a failed Suzuki coupling?. (2021). Reddit.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2002). ACS Publications.
- Analytical Procedure for the Determination of Chlorobenzenes in Sediments. (2016). ResearchGate.
- Systematic Variation of Ligand and Cation Parameters Enables Site-Selective C–C and C–N Cross-Coupling of Multiply Chlorinated Arenes through Substrate–Ligand Electrostatic Interactions. (2021). ACS Publications.
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- HPLC Determination of this compound in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. (n.d.). Asian Publication Corporation.
- Catalytic Oxidation of this compound over HSiW/CeO2 as a Co-Benefit of NOx Reduction. (2024). MDPI.
- Nucleophilic aromatic substitution. (n.d.). BYJU'S.
- The Suzuki Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University.
- Heck reaction. (n.d.). Wikipedia.
- Monitoring Radical Intermediates in Photoactivated Palladium-Catalyzed Coupling of Aryl Halides to Arenes by an Aryl Radical Assay. (2022). ACS Publications.
- Activation of this compound with Ni(O) N,N-chelates - A remarkably profound effect of a minuscule change in ligand structure. (2020). ResearchGate.
- Do you think that the mechanisms for the reaction of Suzuki-Miyaura with aryl iodides, aryl bromides and aryl chlorides are different?. (2017). ResearchGate.
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Publishing.
- Heck reaction of this compound and styrene in presence of palladacycle.... (n.d.). ResearchGate.
- High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. (2002). ResearchGate.
- Analytical Challenges to Identify and Quantitate p- this compound Sulfonic Acid in Wastewater. (n.d.). National Environmental Monitoring Conference (NEMC).
- Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). University of Windsor.
- Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. (2001). ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (2016). National Institutes of Health.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022). ACS Publications.
- This compound - Reactivity. (2022). YouTube.
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2023). Reddit.
- Palladium-Catalyzed Cross-Coupling Reactions of this compound: Challenges and Breakthroughs. (n.d.). Chlorinated Benzene Manufacturer in China.
- This compound Properties, Uses & Nitration. (n.d.). Study.com.
- Heck Reaction—State of the Art. (2017). MDPI.
- Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. (2010). ACS Publications.
- Analytical Methods. (n.d.).
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2020). ResearchGate.
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Technical Support Center: Optimization of Reaction Conditions for Chlorobenzene Substitution
Welcome to the Technical Support Center for chlorobenzene substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). This compound is a readily available and cost-effective starting material, but its relatively low reactivity, owing to the strong carbon-chlorine bond, often presents challenges in achieving efficient substitution.[1][2] This resource aims to provide not just solutions, but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the substitution of this compound, providing a systematic approach to identify and resolve them.
Issue 1: Low or No Conversion of this compound
You've set up your reaction—perhaps a Suzuki, Buchwald-Hartwig, or Ullmann coupling—but analysis of the reaction mixture shows a large amount of unreacted this compound.
Q1: I'm seeing very poor conversion of my this compound starting material. What are the most likely causes and how can I address them?
A1: Low conversion in this compound substitution reactions is a frequent challenge, primarily due to the high bond dissociation energy of the C-Cl bond.[1][3] A systematic evaluation of your reaction parameters is the key to resolving this issue.
Initial Diagnostic Workflow:
Caption: Troubleshooting workflow for low conversion.
In-depth Causality and Solutions:
-
Catalyst System Inactivity:
-
The Problem: For many cross-coupling reactions, a Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient under your current conditions.[4] The choice of ligand is also critical as it stabilizes the palladium center and facilitates key steps in the catalytic cycle.[1][5]
-
The Solution:
-
Ligand Screening: For electron-rich this compound, bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are often necessary to promote the difficult oxidative addition step.[5] Consider screening a panel of ligands.
-
Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can sometimes overcome activation barriers.
-
Pre-activated Catalysts: Employing a pre-activated Pd(0) source can bypass issues with in-situ reduction.[6]
-
-
-
Sub-optimal Reaction Conditions:
-
The Problem: Temperature, base, and solvent are all interconnected variables that significantly impact reaction rates.[1] this compound's reluctance to react often necessitates more forcing conditions than other aryl halides.
-
The Solution:
-
Temperature: Insufficient thermal energy can prevent the reaction from overcoming the activation energy of the C-Cl bond cleavage. Incrementally increasing the reaction temperature (e.g., in 10-20 °C steps) is a primary troubleshooting step.[1][7]
-
Base Selection: The base plays a crucial role, particularly in Suzuki and Buchwald-Hartwig reactions.[8][9] Its strength and solubility can influence the rate of key steps like transmetalation. A common strategy is to screen a range of bases from milder (e.g., K₂CO₃) to stronger ones (e.g., K₃PO₄, t-BuONa).[8]
-
Solvent Effects: The solvent must effectively dissolve all reactants, including the base and the catalyst. A switch to a higher-boiling polar aprotic solvent (e.g., dioxane, toluene, DMF) might be necessary to achieve the required temperature and solubility.[10]
-
-
-
Reagent Purity and Inertness:
-
The Problem: Palladium-catalyzed reactions are notoriously sensitive to oxygen and moisture, which can deactivate the catalyst.[6] Impurities in starting materials can also interfere with the catalytic cycle.
-
The Solution:
-
Atmosphere: Ensure your reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen). Proper degassing of the solvent is crucial.
-
Reagent Quality: Use freshly purified this compound and coupling partners. Ensure that any bases and solvents used are anhydrous.
-
-
Issue 2: Formation of Side Products
Your reaction is proceeding, but you observe significant formation of undesired side products, such as hydrodehalogenation (replacement of Cl with H) or homocoupling of the starting materials.
Q2: My reaction is messy, with significant side product formation. How can I improve the selectivity towards my desired product?
A2: Side product formation often points to issues with the stability of the catalyst, the reaction kinetics, or the choice of reaction partners.
Troubleshooting Strategies for Selectivity:
| Side Product | Common Cause(s) | Recommended Solution(s) |
| Hydrodehalogenation | - Catalyst decomposition. - Presence of water or protic impurities. - β-hydride elimination from certain coupling partners. | - Use a more robust ligand to stabilize the catalyst. - Ensure strictly anhydrous conditions. - For alkyl coupling partners, use ligands that promote rapid reductive elimination.[11] |
| Homocoupling | - Pre-transmetalation reactions of the coupling partner. - High reaction temperatures leading to catalyst instability. | - Adjust the stoichiometry of the reactants. - Lower the reaction temperature if possible. - Choose a different catalyst/ligand combination. |
| Scrambled Products (in cases of multiple reactive sites) | - Lack of sufficient differentiation in the reactivity of the leaving groups. | - Employ a catalyst system known for high selectivity. - Fine-tune reaction conditions (e.g., lower temperature) to exploit subtle differences in reactivity. |
In-depth Causality and Solutions:
-
Hydrodehalogenation: This side reaction, where the chlorine is replaced by a hydrogen atom, is often a sign of catalyst decomposition or the presence of a proton source. A less stable catalyst can interact with trace amounts of water or other protic species in the reaction mixture, leading to the undesired product. Ensuring rigorously dry conditions and using a more robust ligand system can mitigate this.
-
Homocoupling: The formation of biaryl products from the self-coupling of your starting materials can occur, especially at higher temperatures. This is often more of an issue with the more reactive coupling partner (e.g., the boronic acid in a Suzuki reaction). Careful control of temperature and stoichiometry can help to favor the desired cross-coupling pathway.
Frequently Asked Questions (FAQs)
Q3: Why is this compound so much less reactive than bromobenzene or iodobenzene in cross-coupling reactions?
A3: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl.[11] This is primarily due to the bond dissociation energy of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br and C-I bonds, making the initial oxidative addition step of the catalytic cycle more difficult and often the rate-limiting step.[3] This higher activation energy barrier necessitates more forcing conditions (higher temperatures, more active catalysts) to achieve efficient reactions with this compound.[1]
Q4: Can I perform a nucleophilic aromatic substitution (SNAr) on unsubstituted this compound?
A4: Direct SNAr on unsubstituted this compound is generally very difficult and requires harsh conditions, such as high temperatures and pressures.[12][13] The reason for this is the electron-rich nature of the benzene ring, which repels incoming nucleophiles.[14][15] For an SNAr reaction to proceed under milder conditions, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂) at the ortho and/or para positions to the chlorine.[12][13][16] These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[13][17]
Q5: What is the role of the ligand in palladium-catalyzed this compound substitution?
A5: The ligand plays a multifaceted and crucial role in the success of these reactions. Its primary functions include:
-
Stabilizing the Palladium Center: Ligands prevent the precipitation of palladium black and maintain the catalyst's activity throughout the reaction.
-
Tuning Reactivity: The steric and electronic properties of the ligand can be adjusted to influence the rates of the key steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[5] For the challenging oxidative addition of this compound, bulky and electron-donating ligands are often required to create a more reactive, coordinatively unsaturated palladium center.[5]
-
Controlling Selectivity: In substrates with multiple potential reaction sites, the choice of ligand can influence which site reacts preferentially.
Q6: How do I choose the right base for my Buchwald-Hartwig amination of this compound?
A6: The base in a Buchwald-Hartwig amination is critical for deprotonating the amine or the intermediate palladium-amine complex to generate the more nucleophilic amide.[18] The choice of base depends on the pKa of the amine being used.
-
For less acidic amines (e.g., alkylamines): A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.
-
For more acidic amines (e.g., anilines, amides): Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective. It is often necessary to screen a few bases to find the optimal conditions for a specific substrate combination.[8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium catalyst (1-2 mol%), the phosphine ligand (2-4 mol%), and the base (2-3 equivalents).
-
Reagent Addition: Add the arylboronic acid (1.2-1.5 equivalents) and this compound (1.0 equivalent).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with the inert gas to ensure all oxygen is removed.
-
Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Optimization Workflow:
Caption: Suzuki-Miyaura optimization workflow.
References
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of this compound with aniline...
- Chlorinated Benzene Manufacturer in China. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of this compound: Challenges and Breakthroughs.
- Scilit. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrothis compound with piperidine in aprotic solvents.
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of this compound with aniline...
- ResearchGate. (n.d.). Catalytic oxidation of this compound-influence of temperature...
- National Center for Biotechnology Information. (2011). This compound oxidation using ozone over iron oxide and manganese oxide catalysts.
- EMBIBE. (n.d.). Although this compound does not give Ullmann reaction However presence of group in this compound at o pposition enables it to give Ullmanns reaction.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- National Center for Biotechnology Information. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids.
- Stack Exchange. (2015). Reactivity of this compound and benzene in electrophilic substitutions.
- ResearchGate. (n.d.). Ambient-Temperature this compound Combustion by Ozone: Proton-Electron Concerted Polarization over Brønsted Acid/Single-Atom Ni Pairs on SmMn2O5.
- ResearchGate. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
- Quora. (n.d.). Why is this compound less reactive towards nucleophilic substitution than chloroalkanes.
- University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism.
- YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex.
- Quora. (n.d.). Why does this compound give electrophilic substitution reactions rather than nucleophilic....
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr.
- MDPI. (n.d.). Energy Optimization through Heat and Power Integration on a Chlorobenzenes Production Plant.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
- ACS Publications. (n.d.). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction.
- Quora. (n.d.). How to resolve a reaction between this compound and sodium methoxide to produce anisole....
- Wikipedia. (n.d.). Ullmann reaction.
- ResearchGate. (n.d.). Suzuki cross-coupling of this compound and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles.
- ResearchGate. (n.d.). Catalytic combustion of this compound at low temperature over Ru-Ce/TiO2: High activity and high selectivity.
- ACG Publications. (n.d.). Carbon-carbon cross-coupling reactions of organomagnesium reagents with a variety of electrophilic substrates mediated by iron catalyst.
- Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.
- Gauth. (n.d.). Solved: Why, although this compound does not give the Ullmann reaction, the presence of a group in [Chemistry].
- Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.
- Thieme. (2024). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Har.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- YouTube. (2024). Aromatic Nucleophilic Substitution Reaction | NEET 2025 Chemistry | Class 11.
- ResearchGate. (n.d.). Ullmann coupling reaction of this compound with different catalysts.
- ResearchGate. (n.d.). Pd/C catalysed cross‐coupling of this compound with styrene.
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Technical Support Center: Catalyst Deactivation in Chlorobenzene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers and professionals engaged in the synthesis of chlorobenzene. This document provides in-depth troubleshooting advice, diagnostic procedures, and regeneration protocols to address the common challenge of catalyst deactivation. Our goal is to equip you with the expertise to identify the root causes of decreased catalyst performance and implement effective solutions to restore activity and ensure the integrity of your experimental outcomes.
Introduction to this compound Synthesis and Catalyst Role
The synthesis of this compound is a cornerstone of aromatic chemistry, typically achieved through the electrophilic substitution of benzene with chlorine. This reaction is critically dependent on the presence of a Lewis acid catalyst, such as iron (III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the chlorine molecule, thereby creating a potent electrophile (Cl⁺) that can attack the benzene ring.[1][2][3] Iron is a commonly used and cost-effective option, as it reacts directly with chlorine to form the active FeCl₃ catalyst in situ.[4][5]
While effective, these catalysts are susceptible to a gradual loss of activity and/or selectivity over time—a phenomenon known as catalyst deactivation.[6] Understanding the mechanisms behind this deactivation is crucial for process optimization, cost management, and maintaining consistent product yield and purity.[7] This guide is structured to help you navigate these challenges effectively.
Troubleshooting Guide: Diagnosing a Deactivated Catalyst
When a chlorination reaction deviates from expected performance, catalyst deactivation is a primary suspect. The following table correlates common experimental problems with their likely causes and suggests a course of action.
| Observed Problem | Potential Cause (Deactivation Mechanism) | Recommended Diagnostic Approach | Recommended Action / Regeneration |
| Gradual decrease in benzene conversion rate. | Fouling (Coking): Slow accumulation of heavy, carbonaceous byproducts on the catalyst surface, blocking active sites.[8] | Thermogravimetric Analysis (TGA): A significant weight loss upon heating in air indicates the presence of coke.[9] | Proceed to Thermal Regeneration Protocol to burn off carbon deposits.[10] |
| Sudden or rapid loss of catalytic activity. | Poisoning: Strong chemisorption of impurities from the feedstock (e.g., water, sulfur compounds) onto the catalyst's active sites.[6][11] Water can hydrolyze the Lewis acid catalyst. | X-ray Photoelectron Spectroscopy (XPS): Can identify the elemental composition of the catalyst surface to detect poisons like sulfur or excess oxygen from hydrolysis.[12] | Proceed to Chemical Washing Protocol to remove the specific poison. Feedstock purification is a critical long-term solution. |
| Increase in dithis compound byproducts. | Change in Active Sites: Partial deactivation or modification of the catalyst can alter its selectivity. This can be caused by localized overheating or poisoning. | Temperature Programmed Desorption (TPD): Can provide insights into the strength and nature of active sites.[11] | Mild thermal treatment or chemical washing may restore selectivity. Re-evaluate reaction temperature control.[13] |
| Visual change in catalyst (e.g., dark discoloration, clumping). | Severe Coking or Sintering: Darkening often indicates heavy coke deposition.[14] Clumping can suggest thermal damage (sintering) or moisture contamination. | BET Surface Area Analysis: A significant decrease in surface area points to pore blockage (coking) or structural collapse (sintering).[15] Scanning Electron Microscopy (SEM): Visualizes changes in particle morphology and aggregation.[16] | If coking is confirmed by TGA, thermal regeneration is viable. If sintering is confirmed by BET/SEM, the catalyst may be irreversibly damaged. |
Unpacking the Mechanisms of Deactivation
Catalyst deactivation is broadly categorized into three primary mechanisms: chemical (poisoning), mechanical (fouling/coking), and thermal (sintering).[11]
A. Catalyst Poisoning
Poisoning occurs when molecules bind strongly to the catalyst's active sites, rendering them inaccessible to reactants. In this compound synthesis, common poisons include:
-
Water: Moisture in the benzene or chlorine feed is highly detrimental. As Lewis acids, FeCl₃ and AlCl₃ react readily with water (a Lewis base), leading to hydrolysis and the formation of inactive iron or aluminum hydroxides/oxides.
-
Sulfur and Nitrogen Compounds: Thiophenes in benzene or other organic nitrogen compounds act as potent poisons by strongly adsorbing to the Lewis acid sites.
-
Excess Halide Ions: While necessary for the reaction, an imbalance or reaction with byproducts can lead to the formation of stable, less active complex salts (e.g., [FeCl₄]⁻), which can alter the catalytic cycle.[17][18]
B. Fouling by Coking
Coking is the deposition of carbonaceous materials on the catalyst surface.[8] While more prevalent in high-temperature hydrocarbon processes, it can occur in benzene chlorination through:
-
Polymerization of Side-Products: Minor impurities or reaction intermediates can polymerize, forming heavy organic residues that coat the catalyst.
-
Thermal Degradation: Localized "hot spots" in the reactor, caused by the exothermic nature of the chlorination reaction, can lead to the thermal decomposition of benzene or this compound into coke.[19]
C. Thermal Degradation (Sintering)
Sintering involves the loss of active surface area due to crystallite growth or support collapse at high temperatures.[14] For the liquid-phase chlorination of benzene, which typically operates at mild temperatures (e.g., 50-60°C), sintering is not a common deactivation route unless significant temperature control is lost, leading to runaway reactions.[13]
Catalyst Deactivation & Regeneration Cycle
The following diagram illustrates the pathways from an active catalyst to various deactivated states and the corresponding regeneration strategies to restore its function.
Caption: Cycle of catalyst deactivation and regeneration pathways.
Advanced Diagnostics: Characterizing the Deactivated Catalyst
To select the correct regeneration strategy, a precise diagnosis is essential. Characterization of the spent catalyst can provide definitive evidence for the deactivation mechanism.[15]
| Technique | Information Provided | Inference for Deactivation |
| BET Surface Area Analysis | Measures the total surface area and pore size distribution of the catalyst.[15] | A significant decrease in surface area suggests sintering. A decrease in pore volume with little change in total surface area points to pore blockage by coke. |
| Thermogravimetric Analysis (TGA) | Measures weight change as a function of temperature in a controlled atmosphere. | Heating the catalyst in an air/O₂ stream will show a distinct weight loss corresponding to the combustion of coke deposits, quantifying the extent of fouling.[20] |
| X-ray Photoelectron Spectroscopy (XPS) | A surface-sensitive technique that determines the elemental composition and chemical states of the top few nanometers of the catalyst.[11] | Can directly detect the presence of poisons (e.g., S, N, O from hydrolysis) on the surface that are not part of the catalyst formulation.[12] |
| X-ray Diffraction (XRD) | Provides information on the crystalline structure and phase composition of the bulk catalyst.[21] | An increase in the catalyst's crystal domain size indicates sintering. The appearance of new phases (e.g., iron oxides) can confirm chemical transformation/poisoning.[15] |
Experimental Protocols for Catalyst Regeneration
The following protocols provide step-by-step guidance for common regeneration procedures. Safety Note: Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Thermal Regeneration for Coked Catalysts
This procedure uses controlled oxidation to burn off carbonaceous deposits. The key is a slow temperature ramp to avoid excessive heat that could cause sintering.[10]
Objective: To remove coke deposits from a fouled Lewis acid catalyst.
Methodology:
-
Catalyst Preparation: Carefully remove the deactivated catalyst from the reactor and place it in a suitable vessel for calcination (e.g., a ceramic boat in a tube furnace).
-
Inert Purge: Place the vessel in the furnace. Begin purging with an inert gas (e.g., Nitrogen, Argon) at a flow rate of 50-100 mL/min. Heat the catalyst to 100-120°C and hold for 1 hour to drive off any physisorbed water and volatile organics.
-
Rationale: Removing water prevents steam-induced structural changes, and removing volatiles prevents uncontrolled combustion in the next step.
-
-
Controlled Oxidation: While maintaining the inert gas flow, introduce a controlled, low-concentration stream of oxygen (e.g., switch to a 2-5% O₂ in N₂ gas mixture).
-
Rationale: A low oxygen concentration ensures a slow, controlled burn of the coke, preventing a rapid temperature spike (exotherm) that could sinter the catalyst.[14]
-
-
Temperature Ramp: Begin heating the furnace at a slow, linear rate (e.g., 2-5°C/min) to a final temperature of 350-450°C.
-
Rationale: A slow ramp allows the heat from the exothermic coke combustion to dissipate safely. The final temperature should be high enough to burn the coke but below the point where the catalyst structure is thermally damaged.
-
-
Hold and Cool: Hold at the final temperature for 2-4 hours, or until CO₂ analysis of the off-gas confirms that coke combustion is complete. Afterwards, switch off the oxygen supply and cool the catalyst to room temperature under a continuous inert gas flow.
-
Storage: Once cooled, store the regenerated catalyst in a desiccator to prevent re-adsorption of atmospheric moisture.
Protocol 2: Chemical Washing for Poisoned Catalysts
This method is tailored to remove specific poisons that are soluble in a chosen solvent but do not dissolve or damage the catalyst itself.
Objective: To remove soluble organic poisons or surface contaminants.
Methodology:
-
Solvent Selection: Choose a solvent in which the suspected poison is highly soluble but the catalyst is not. For heavy organic residues, a non-polar solvent like anhydrous hexane or toluene is a good starting point.
-
Rationale: The solvent must be effective at dissolving the poison without altering the catalyst's active Lewis acid sites. The use of anhydrous solvents is critical to prevent hydrolysis.
-
-
Washing Procedure: Place the deactivated catalyst in a flask. Add enough anhydrous solvent to fully immerse the catalyst. Gently agitate or stir the slurry at room temperature for 1-2 hours. For more stubborn poisons, gentle heating under reflux (with proper condenser setup) may be required.
-
Filtration: Decant the solvent and filter the catalyst using a Büchner funnel. Wash the catalyst cake on the filter with 2-3 additional portions of fresh, anhydrous solvent to remove all traces of the poison-laden original solvent.
-
Drying: Carefully dry the washed catalyst under vacuum at a slightly elevated temperature (e.g., 60-80°C) for several hours to remove all residual solvent.
-
Rationale: Complete removal of the washing solvent is crucial, as residual solvent molecules could act as poisons themselves in the subsequent reaction.
-
-
Final Activation (Optional): For optimal performance, a final brief thermal treatment under inert gas (as in Step 2 of Protocol 1) can be performed to ensure the catalyst is completely dry and free of any remaining volatile impurities.
Frequently Asked Questions (FAQs)
Q1: Can a deactivated catalyst be fully restored to its initial activity? Not always. Regeneration is often successful for coking and certain types of reversible poisoning.[22] However, activity recovery may be partial. Deactivation by sintering is typically irreversible as it involves a physical change to the catalyst's structure.[14] Similarly, irreversible poisoning, where a poison reacts to chemically transform the active site, cannot be remedied by simple washing.
Q2: What are the primary indicators that my feedstock (benzene or chlorine) is impure and may be poisoning my catalyst? A common indicator is a faster-than-expected deactivation rate. If you are using a new batch of benzene, check its specifications for water content and sulfur levels (e.g., thiophene). For chlorine, ensure it is dry, as moisture is a potent poison for Lewis acid catalysts.
Q3: How can I minimize coke formation during my experiment? Coke formation can be minimized by maintaining strict temperature control, as hot spots can accelerate coking reactions.[23] Ensuring high-purity reactants is also key, as easily polymerized impurities are often coke precursors.[14] Finally, operating at the optimal benzene-to-chlorine ratio can help avoid side reactions that lead to heavy byproducts.[24]
Q4: What are the key safety precautions when handling and regenerating catalysts like FeCl₃? Iron (III) chloride is corrosive and hygroscopic. Always handle it in a dry environment (e.g., a glove box or under an inert atmosphere) and store it in a tightly sealed container. During regeneration, be aware that the oxidation of coke is exothermic and can cause rapid temperature increases if not controlled. The off-gas from regeneration may contain CO and CO₂, so the entire process must be conducted in a well-ventilated fume hood.
Q5: My reaction is performed in the gas phase at a higher temperature. Does this change the deactivation mechanism? Yes. In gas-phase chlorination (200-400°C), thermal deactivation (sintering) becomes a much more significant concern.[25] The rates of coking are also likely to be higher. While the fundamental principles of poisoning and coking still apply, the catalyst's thermal stability becomes a paramount property for a long operational life.[26]
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- 26. Effect of Iron Trichloride Catalyst on the Reaction Yield and Product Composition of Benzene Chlorination [orgchemres.org]
Technical Support Center: Purification of Chlorobenzene from Dichlorobenzene Impurities
Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, chemists, and process development professionals who encounter the common challenge of removing dichlorobenzene (DCB) isomers from this compound (CB). As this compound is a widely used solvent and synthetic intermediate, achieving high purity is often critical for downstream applications. This document provides in-depth, experience-driven guidance in a direct question-and-answer format, moving beyond simple instructions to explain the underlying principles of effective separation.
Section 1: Frequently Asked Questions - Understanding the Separation Challenge
This section addresses the fundamental questions regarding the nature of dithis compound impurities and the physicochemical properties that make their separation from this compound a technical challenge.
Q1: What are the common dithis compound impurities in technical-grade this compound?
In the synthesis of this compound via the chlorination of benzene, over-chlorination is a common side reaction. This leads to the formation of dithis compound isomers as the primary impurities. The three isomers are:
-
1,2-dithis compound (ortho-dithis compound, o-DCB)
-
1,3-dithis compound (meta-dithis compound, m-DCB)
-
1,4-dithis compound (para-dithis compound, p-DCB)
The relative abundance of these isomers can vary depending on the specific catalytic and reaction conditions used during synthesis. Typically, o-DCB and p-DCB are the major byproducts, while m-DCB is formed in smaller amounts.[1]
Q2: What makes the separation of dichlorobenzenes from this compound challenging?
The primary challenge lies in the close physical properties of these compounds, particularly their boiling points. While this compound's boiling point is significantly lower than that of the dithis compound isomers, allowing for a relatively straightforward bulk separation, separating the DCB isomers from each other is considerably more difficult.[2]
The key to understanding any separation is to analyze the relevant physical properties, summarized below.
| Compound | Boiling Point (°C) | Melting Point (°C) | Vapor Pressure (25°C, mm Hg) |
| This compound (CB) | 131-132 | -45 | ~12 |
| 1,2-Dithis compound (o-DCB) | ~180 | -17 | ~1.5 |
| 1,3-Dithis compound (m-DCB) | ~173 | -24 | ~2.2 |
| 1,4-Dithis compound (p-DCB) | ~174 | 53 | ~1.0 |
Data compiled from various sources.[3][4][5][6]
Expert Analysis: The ~40-50°C difference between this compound and the dithis compound isomers makes fractional distillation the primary and most effective method for removing the bulk of DCB impurities. The challenge intensifies when high purity is required or when specific DCB isomers must be removed from each other, as their boiling points are clustered within an 8°C range.[4] The solid nature of p-DCB at room temperature presents a unique opportunity for purification by crystallization .[6]
Section 2: Method Selection Guide
Choosing the right purification strategy is paramount. This decision depends on the initial impurity level, the required final purity, and the specific isomers present.
Q3: What is the primary method for removing dithis compound from this compound?
For removing bulk dithis compound impurities from this compound, high-efficiency fractional distillation is the industry-standard and most logical choice.[7][8]
Causality: According to Raoult's Law, a significant difference in vapor pressure (and thus boiling point) between two components allows for their separation through repeated vaporization-condensation cycles. The large gap between the boiling point of this compound (~132°C) and the dichlorobenzenes (~173-180°C) ensures that with a properly designed distillation column, this compound can be selectively vaporized, condensed, and collected as a pure distillate, leaving the higher-boiling dichlorobenzenes behind in the distillation pot.[9]
Q4: Under what circumstances should I consider crystallization?
Crystallization is an excellent secondary or alternative technique, particularly in two scenarios:
-
High-Purity p-Dithis compound is the Target: If your goal is to isolate pure p-DCB from a mixture of isomers, melt crystallization or fractional crystallization is highly effective.[10][11] Since p-DCB has a much higher melting point (53°C) than the other isomers (which are liquid well below 0°C), it can be selectively crystallized out of the mixture by cooling.
-
Final Polishing of this compound: If your this compound is contaminated primarily with p-DCB, cooling the mixture may cause the p-DCB to precipitate, allowing for its removal by filtration before a final distillation.
Q5: Is adsorption a viable method for this separation?
Yes, adsorption can be a powerful tool, typically for removing trace levels of impurities or for specific isomer separations that are difficult by distillation.[12]
Mechanism: Adsorbents like activated carbon or specific zeolites (molecular sieves) have porous structures and surface chemistries that can selectively bind molecules.[12][13] The separation relies on differences in molecular size, shape, or polarity between this compound and the dithis compound isomers, which affects their affinity for the adsorbent material.[14] This method is often used in a packed column where the impure this compound is passed through a bed of the adsorbent.
Purification Method Selection Workflow
Caption: Decision logic for selecting a purification method.
Section 3: Troubleshooting Guide - Fractional Distillation
Fractional distillation is powerful but requires careful control. This section addresses common problems encountered during the process.
Q6: My distillation provides poor separation, and the distillate is still contaminated. What are the likely causes and solutions?
This is the most common issue and usually points to insufficient column efficiency or improper operation.
| Potential Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Theoretical Plates | The fractionating column is not providing enough surface area for the required number of vaporization-condensation cycles to effectively separate components with close boiling points.[9] | 1. Use a Longer Column: Increase the length of the Vigreux or packed column. 2. Use More Efficient Packing: Switch from glass beads or rings to more efficient structured packing or metal sponge packing. |
| Incorrect Reflux Ratio / Distillation Rate is Too High | Heating too aggressively causes vapor to ascend the column too quickly, preventing equilibrium from being established at each theoretical plate. This is akin to a simple distillation, leading to poor separation. | 1. Reduce Heat Input: Lower the temperature on your heating mantle to slow the distillation rate to 1-2 drops per second. 2. Insulate the Column: Wrap the column in glass wool or aluminum foil to minimize heat loss and maintain a stable temperature gradient.[15] |
| Improper Thermometer Placement | If the thermometer bulb is too high or too low, it will not accurately measure the temperature of the vapor entering the condenser, leading to incorrect boiling point readings and poor decisions on when to collect fractions. | The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This ensures it measures the temperature of the vapor at thermal equilibrium. |
Q7: I'm observing pressure fluctuations during my vacuum distillation. How can I resolve this?
Stable pressure is critical for maintaining stable boiling points. Fluctuations are almost always due to leaks or an overwhelmed vacuum pump.
Troubleshooting Steps:
-
Check All Joints: Ensure all glass joints are properly sealed and clamped. Use a suitable vacuum grease, ensuring it is applied evenly and does not contaminate your product.
-
Inspect Tubing: Look for cracks or loose connections in the vacuum tubing.
-
Use a Cold Trap: Place a cold trap (e.g., with dry ice/acetone or liquid nitrogen) between your distillation setup and the vacuum pump. This prevents volatile vapors from entering and contaminating the pump oil, which would degrade its performance.
-
Check Pump Oil: If the oil is cloudy or discolored, it is contaminated and must be changed.
Q8: My distillation column is "flooding." What does this mean and how do I fix it?
Flooding occurs when an excessive amount of liquid accumulates in the fractionating column, often caused by too high a boil-up rate. The upward flow of vapor is so strong that it prevents the condensed liquid (reflux) from flowing back down into the pot.[16] This chokes the column, stopping the separation process.
Solution:
-
Immediately reduce the heat input to the distillation flask.
-
Allow the column to drain.
-
Once the flooding has subsided, slowly increase the heat to re-establish a gentle boil and a proper reflux ratio.
Section 4: Protocol - High-Efficiency Fractional Distillation
This protocol provides a self-validating system for the purification of this compound.
Objective: To separate this compound from higher-boiling dithis compound impurities.
Materials:
-
Impure this compound
-
Round-bottom flask
-
Fractionating column (Vigreux or packed)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Heating mantle and stirrer
-
Boiling chips or magnetic stir bar
-
Insulating material (glass wool or aluminum foil)
Step-by-Step Methodology:
-
Apparatus Setup:
-
Add the impure this compound and boiling chips to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure the thermometer is correctly placed.
-
Wrap the fractionating column with insulation to minimize heat loss.[15]
-
-
Equilibration:
-
Begin heating the flask gently. As the mixture boils, you will observe a ring of condensate slowly rising up the column.
-
Adjust the heat so this condensate ring rises slowly. If it stops rising, increase the heat slightly.[9]
-
Allow the system to operate under total reflux (with vapor condensing and returning to the pot) for 15-30 minutes after the vapor reaches the thermometer. This crucial step establishes the temperature gradient and allows the separation to begin.
-
-
Collecting Fractions:
-
Foreshot: Slowly begin collecting the first few milliliters of distillate in a separate receiving flask. This fraction may contain residual volatile impurities.
-
Main Fraction (this compound): When the head temperature stabilizes at the boiling point of pure this compound (~131-132°C), switch to a clean receiving flask.
-
Validation Check: A stable head temperature is the primary indicator of a pure substance distilling. If the temperature fluctuates or rises significantly, the separation is poor.
-
Continue collecting this fraction as long as the temperature remains constant.
-
-
Shutdown:
-
Once the majority of the this compound has distilled, you will observe a sharp rise in temperature as the higher-boiling dichlorobenzenes begin to reach the top of the column.
-
At this point, stop the distillation by removing the heating mantle. Do not distill to dryness to avoid the formation of potentially explosive residues.
-
The remaining liquid in the distillation flask will be enriched with dithis compound impurities.
-
Fractional Distillation Workflow
Caption: Experimental workflow for fractional distillation.
References
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- Google Patents. (1978). US4089909A - Separation of dithis compound isomers.
- World Intellectual Property Organization. (2022). WO/2022/045960 METHOD AND DEVICE FOR PURIFICATION OF P-DIthis compound.
- Google Patents. (2022). WO2022045960A1 - Method and device for purification of p-dithis compound.
- Google Patents. (1997). WO1997045389A1 - Method of making 1,2,4-trithis compound.
- MDPI. (2022). Research Progress on Adsorption and Separation of Petroleum Hydrocarbon Molecules by Porous Materials.
- SciSpace. (n.d.). PURIFICATION OF p-DIthis compound AND m-CHLORONITROBENZENE CRYSTALLINE PARTICLES BY SWEATING.
- Knaebel, K. S. (n.d.). ADSORBENT SELECTION. Adsorption Research, Inc.
- Journal of Chemical & Engineering Data. (n.d.). Measurements of Saturated Vapor Pressure above the Liquid Phase for Isomeric Dichlorobenzenes and 1,2,4-Trithis compound.
- Google Patents. (2008). CN101270031B - Method for extracting dithis compound cut fraction in mixed this compound with continuous single-column multi-ply sidetrack discharge fractional distillation.
- ICF. (1985).
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- PubMed. (2021). Adsorption of 1,2-Dithis compound from the Aqueous Phase onto Activated Carbons and Modified Carbon Nanotubes.
- American Chemical Society. (n.d.). Temperature Dependence of the Aqueous Solubility of Selected Chlorobenzenes and Chlorotoluenes.
- ResearchGate. (2025). Removal of this compound and 1,4-dithis compound using novel poly-o-toluidine zirconium(IV) phosphotellurite exchanger.
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- ScienceDirect. (2006). Azeotropic behaviour of (benzene + cyclohexane + this compound)
- Google Patents. (1974). US3847755A - Separation of dithis compound isomers by extractive distillation with an aprotic polar solvent.
- ACS Publications. (2023). Selection of the Second Adsorbent for Sampling Volatile Organic Compounds in the Biomass Gasification Tar Using Solid-Phase Adsorption. ACS Omega.
- ResearchGate. (2013). How to remove this compound from the Product?.
- ResearchGate. (2025).
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- Quora. (2018). What is the order for the boiling point for ortho-chlorobenzene, meta-chlorobenzene and para-chlorobenzene?.
- University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry.
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- MDPI. (n.d.).
- MDPI. (n.d.). Removing this compound via the Synergistic Effects of Adsorption and Catalytic Oxidation over Activated Carbon Fiber Loaded with Transition Metal Oxides.
- Desklib. (2024). This compound Production Plant: Technical Design & Economic Analysis.
- Wikipedia. (n.d.).
- ResearchGate. (2025). Azeotropic behaviour of (benzene + cyclohexane + this compound)
- YouTube. (2021).
- YouTube. (2025).
- YouTube. (2016).
- Aidic. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns.
- MDPI. (n.d.).
- YouTube. (2021).
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- GreenSpec. (n.d.). Toxic Chemistry: this compound: Health & Environment.
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Navigating the Scale-Up of Chlorobenzene Production: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Chlorobenzene Production Scale-Up. As Senior Application Scientists with extensive field experience, we understand that transitioning a synthetic process from the laboratory bench to industrial-scale production is fraught with challenges that extend beyond simple stoichiometric calculations. This guide is designed to provide you with in-depth, practical solutions to the common hurdles encountered during the scale-up of this compound synthesis. We will delve into the "why" behind the "how," offering troubleshooting advice and frequently asked questions grounded in established chemical engineering principles and real-world applications.
Section 1: Reaction Kinetics and Reactor Design in Scale-Up
The heart of this compound production lies in the electrophilic aromatic substitution of benzene with chlorine, typically catalyzed by a Lewis acid like ferric chloride (FeCl₃).[1][2][3] While this reaction may be straightforward in a round-bottom flask, its characteristics change dramatically in a large-scale reactor.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing an unexpectedly high ratio of dichlorobenzenes and other polychlorinated by-products upon scale-up. How can I improve selectivity for monothis compound?
A1: This is a classic scale-up challenge driven by localized "hotspots" and poor reactant mixing.
-
Causality: The chlorination of benzene is a series of consecutive exothermic reactions.[4][5] The formation of monothis compound is the desired first step, but it can be further chlorinated to form dichlorobenzenes (ortho- and para-isomers being the most common) and higher chlorinated species.[1][6] In a large reactor, inefficient heat removal can lead to localized temperature spikes. Since the activation energy for the second chlorination is comparable to the first, these hotspots significantly accelerate the formation of dichlorobenzenes.[4] Furthermore, poor mixing can lead to areas with a high concentration of chlorine, further promoting multiple substitutions on the benzene ring.
-
Troubleshooting Protocol:
-
Improve Heat Transfer:
-
Lab Scale: Ensure your reaction vessel is adequately immersed in a cooling bath with vigorous stirring.
-
Pilot/Industrial Scale: Transition from a simple stirred tank to a reactor with better heat exchange capabilities. A fixed-bed multitube reactor or a bubble column reactor with cooling jackets or internal cooling coils is often employed.[4][7] Maintaining the reaction temperature between 20-40°C is optimal for minimizing dithis compound production.[4]
-
-
Optimize Reactant Addition & Mixing:
-
Instead of adding all the chlorine at once, use a continuous, subsurface sparging method to introduce chlorine gas into the liquid benzene.[4] This ensures that chlorine is consumed rapidly in the primary reaction and its concentration remains low, thus minimizing over-chlorination.
-
Ensure turbulent mixing conditions by using appropriate agitator designs (e.g., pitched-blade turbines) and optimizing the agitation speed. This will improve both heat and mass transfer.
-
-
Adjust Stoichiometry:
-
Q2: I'm observing a significant drop in reaction rate as I increase the batch size. What could be the cause?
A2: This issue often points to mass transfer limitations, a common phenomenon when moving from a well-mixed lab flask to a larger, more complex reactor system.
-
Causality: The industrial process is typically a gas-liquid phase reaction where gaseous chlorine must dissolve into liquid benzene to react.[4] The rate of this dissolution is a function of the interfacial area between the gas and liquid, the turbulence at the interface, and the concentration gradient of chlorine. In a larger vessel, the surface-area-to-volume ratio decreases, and achieving uniform dispersion of gas bubbles becomes more challenging. If the rate of the chemical reaction is faster than the rate at which chlorine can dissolve, the overall process becomes mass-transfer limited.
-
Troubleshooting Protocol:
-
Enhance Gas Dispersion:
-
Utilize a gas sparger with fine pores to create smaller bubbles, which increases the interfacial area for mass transfer.
-
Increase the agitation speed to break up larger bubbles and improve their distribution throughout the benzene phase.
-
-
Reactor Selection:
-
For industrial-scale production, a bubble column reactor is often used as it is specifically designed to handle gas-liquid reactions and promote efficient mass transfer.[7]
-
-
Kinetic Studies:
-
Perform kinetic studies at the pilot scale to determine if the reaction is kinetically controlled or mass-transfer limited under your operating conditions. This data is crucial for accurate reactor design and scale-up.
-
-
Workflow for Optimizing Selectivity
Sources
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- 7. (26d) Modeling and Optimization of a Bubble Column Reactor and Benzene Chlorination Process | AIChE [proceedings.aiche.org]
- 8. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
Technical Support Center: Managing Exothermic Reactions Involving Chlorobenzene
Welcome to the Technical Support Center for handling exothermic reactions with chlorobenzene. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound as a solvent or reactant. Given its unique chemical properties and potential hazards, a deep, mechanistic understanding of its reactivity is paramount for ensuring operational safety and experimental success. This document moves beyond simple procedural lists to provide causal explanations for experimental choices, empowering you to make informed decisions in the laboratory.
Section 1: Fundamental Principles & Core Hazards
This section addresses the foundational knowledge required before working with this compound in potentially exothermic systems.
Q1: What are the primary hazards associated with this compound that I should be aware of?
A: this compound is a colorless, flammable liquid with a characteristic almond-like odor.[1][2] Its hazard profile is multifaceted and requires careful consideration. The primary hazards are summarized in the table below.
| Hazard Category | Description | Source(s) |
| Flammability | This compound is a flammable liquid with a flash point of approximately 28-29°C (82-84°F).[1][2][3] Its vapors are heavier than air and can travel a considerable distance to an ignition source and flash back.[1] Vapors can form explosive mixtures with air.[3][4] | [1][2][3][4] |
| Health Hazards | It is harmful if inhaled and can cause skin irritation.[3][4][5] High concentrations can lead to headaches, dizziness, and lightheadedness.[6] Chronic exposure may damage the lungs, liver, and kidneys.[6] It can be absorbed through the skin.[6] | [3][4][5][6] |
| Reactivity | This compound can react violently or explosively with strong oxidizing agents, alkali metals (like powdered sodium), nitric acid, and dimethyl sulfoxide.[1][6][7] It is crucial to avoid contact with incompatible materials. | [1][6][7] |
| Environmental | It is toxic to aquatic life with long-lasting effects.[4][5] Releases into the environment should be strictly avoided.[4][5] | [4][5] |
The National Fire Protection Association (NFPA) 704 diamond for this compound summarizes these risks:
-
Health (Blue): 3 - Materials that, under emergency conditions, can cause serious or permanent injury.[2]
-
Flammability (Red): 3 - Liquids and solids that can be ignited under almost all ambient temperature conditions.[2][8]
-
Instability/Reactivity (Yellow): 0 - Materials that are normally stable, even under fire conditions.[2][8]
Q2: What makes a reaction involving this compound exothermic, and what is a "thermal runaway"?
A: Many common synthetic transformations involving this compound are highly exothermic, meaning they release a significant amount of heat. Key examples include:
-
Friedel-Crafts Reactions (Alkylation/Acylation): The reaction between this compound, an acyl/alkyl halide, and a Lewis acid catalyst like aluminum chloride (AlCl₃) is a primary example of a powerful exothermic process.[9]
-
Nitration: The reaction with a mixture of concentrated nitric and sulfuric acids to produce nitrothis compound isomers is also strongly exothermic.[10][11]
-
Sulfonation: Reacting this compound with fuming sulfuric acid releases substantial heat.[10]
-
Chlorination: Further chlorination of the benzene ring is an exothermic process.[12]
A thermal runaway is a hazardous condition that occurs when the heat generated by an exothermic reaction exceeds the rate at which heat can be removed by the cooling system.[13][14] Because reaction rates typically increase exponentially with temperature, this creates a dangerous positive feedback loop: the reaction gets hotter, which makes it go faster, which makes it even hotter.[14][15] This can lead to a rapid increase in temperature and pressure, potentially exceeding the limits of the reactor and causing an explosion, fire, or release of toxic materials.[13][16]
Caption: The positive feedback cycle of a thermal runaway.
Section 2: Troubleshooting Guide
This section provides actionable advice for specific problems you may encounter during your experiments.
Scenario 1: Unexpected Temperature Spike During Reagent Addition
Q3: My reaction temperature is rising much faster than expected while I'm adding a reagent (e.g., AlCl₃, nitrating mixture). What should I do immediately?
A: This is a critical situation requiring immediate and calm intervention.
-
Stop the Addition: Immediately stop the feed of the reagent.
-
Maximize Cooling: Ensure your cooling bath is at its maximum capacity. If using an ice bath, add more salt to lower the temperature. If using a circulator, ensure it is set to the lowest possible temperature and is functioning correctly.
-
Ensure Agitation: Verify that the mechanical stirrer is functioning at a speed sufficient to ensure homogenous mixing and heat transfer to the vessel walls. Poor stirring can create localized "hot spots."
-
Prepare for Emergency Quenching: Have a pre-chilled quenching solution (as determined by your reaction's specific needs) ready for immediate use if the temperature continues to rise uncontrollably.
-
Alert Personnel: Inform a colleague or supervisor of the situation. Do not handle a potential runaway alone.
Q4: What are the most common causes for a sudden exotherm during reagent addition, and how can I prevent it?
A: The primary cause is that the rate of heat generation is outpacing the rate of heat removal. This is typically due to one or more of the following:
-
Addition Rate is Too High: This is the most frequent cause. The reagent is being added faster than the reaction can consume it and the cooling system can dissipate the resulting heat.[9]
-
Inadequate Cooling: The cooling bath may not be cold enough, large enough, or making sufficient contact with the reaction flask.
-
Poor Agitation: Inefficient stirring fails to dissipate heat from the point of addition, creating dangerous localized hot spots where the reaction rate accelerates dramatically.
-
Incorrect Reagent Concentration: Using a reagent that is more concentrated than specified in the protocol will lead to a faster, more energetic reaction.
Prevention Protocol: Controlled Reagent Addition
-
Pre-cool the Reactor: Before adding any reagents, cool the main reaction vessel containing this compound and any initial components to the target temperature (e.g., 0°C or lower).[9]
-
Use an Addition Funnel: The reactive reagent (e.g., acyl chloride, nitrating mix) must be added via a pressure-equalizing dropping funnel. This allows for precise, dropwise control.[9][10]
-
Monitor Internal Temperature: Crucially, monitor the internal temperature of the reaction mixture with a calibrated thermometer or thermocouple, not the bath temperature. The internal temperature is the true indicator of the reaction's state.
-
Establish an Addition Rate: Begin the addition slowly, drop by drop. Maintain an addition rate that ensures the internal temperature does not rise above a pre-determined safety limit (e.g., not to exceed 5°C).[9]
-
Maintain Vigorous Stirring: Ensure the mixture is being stirred efficiently throughout the entire addition process.
Scenario 2: Difficult or Violent Quenching Step
Q5: I'm about to quench my Friedel-Crafts acylation reaction. What is the safest possible procedure to avoid a violent exotherm?
A: The quenching of a Friedel-Crafts reaction is often as hazardous as the reaction itself due to the highly exothermic hydrolysis of the aluminum chloride catalyst complex.[9] NEVER add water or an aqueous solution directly to the reaction vessel. This will cause a violent, localized exotherm that can cause the solvent to boil and erupt from the flask.[9]
The correct and safest method is a "reverse quench" :
-
Prepare the Quench Slurry: In a separate, larger flask equipped with a mechanical stirrer, prepare a vigorously stirred slurry of crushed ice and a dilute acid (e.g., dilute HCl).[9][10] The large mass of ice provides a significant heat sink to absorb the energy released.
-
Cool the Reaction Mixture: If it is not already cold, cool your completed reaction mixture in an ice bath.
-
Slowly Add Reaction to Quench: Slowly and carefully, pour or transfer via cannula the reaction mixture into the vigorously stirred ice/acid slurry.
-
Monitor and Control: Monitor the quench flask. If the ice is melting too quickly, add more. The goal is to keep the quench mixture at or near 0°C throughout the addition.
Caption: Workflow for the safe quenching of a Friedel-Crafts reaction.
Section 3: Frequently Asked Questions (FAQs)
Q6: How does scaling up a reaction from 1g to 1kg affect the management of the exotherm?
A: This is a critical safety consideration. As you scale up a reaction, the volume increases by a cubic factor (e.g., length³), but the surface area available for heat transfer (cooling) only increases by a square factor (e.g., length²).[14][17] This means that at a larger scale, the reactor has significantly less surface area to dissipate heat relative to its volume. A procedure that is easily controlled at the 1g scale can become a dangerous runaway at the 1kg scale because the cooling becomes inadequate.[14][17] Any scale-up must be accompanied by a thorough thermal hazard assessment and potentially a move to a more efficient reactor system (e.g., a jacketed reactor).
Q7: What common laboratory materials are incompatible with this compound?
A: this compound can attack some plastics, rubbers, and coatings.[7] It is crucial to use appropriate materials for storage containers, tubing, and seals to prevent degradation and leaks. Always consult a chemical compatibility chart.
| Material | Compatibility with this compound | Source(s) |
| Glass (Borosilicate) | Excellent | [7] |
| PTFE | Excellent | [18] |
| Polypropylene | Good to Fair (Potential for some absorption/softening) | [19] |
| Ductile Cast Iron / Steel | Excellent | [19] |
| Aluminum | AVOID . Formation of aluminum chloride can catalyze a self-accelerating reaction, leading to a potential explosion. | [7] |
| Natural Rubber | Unsatisfactory (Severe swelling/dissolution) | [19] |
| Neoprene | Unsatisfactory (Dissolves) | [19] |
| PVC | Variable, generally fair to poor. Testing is recommended. | [7] |
Q8: In case of a fire, what extinguishing agents should be used for this compound?
A: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][6] Water spray can be used to cool fire-exposed containers, but a straight stream of water may be ineffective at extinguishing the fire itself.[3][6][20] Be aware that hazardous combustion products, including hydrogen chloride and phosgene, are produced in a fire.[1][6]
Q9: What are the best practices for the safe storage of this compound?
A: Store this compound in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[3][5] It must be kept away from heat, sparks, open flames, and other sources of ignition.[5] Ensure storage is separate from incompatible materials, especially strong oxidizing agents, alkali metals, and nitric acid.[6][7] Use grounded and bonded containers during transfer to prevent the buildup of static electricity.[3]
References
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- SAFETY DATA SHEET - this compound. (2015). Greenfield Global. [Link]
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- Combustion calorimetry of organic chlorine compounds. Heats of combustion of this compound, the dichlorobenzenes and o- and p-chloroethylbenzene. (1954). OSTI.GOV. [Link]
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- This compound Compatibility with Caster Wheels. CasterTech. [Link]
- This compound CHLORIDE Chemical comp
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- Combustion Calorimetry of Organic Chlorine Compounds. (1952). Journal of the American Chemical Society. [Link]
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- Chemical Comp
- Thermal decomposition of this compound reaction with hydrogen and oxygen. (1989). Digital Commons @ NJIT. [Link]
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- This compound.
- Maximizing this compound Product Yield by Modifying The Benzene Chlorination Process. (2023). Journal of Applied Engineering and Technological Science. [Link]
- Heat of Reaction Known this compound (C₆H₅Cl) is synthesized... (2022). Filo. [Link]
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- Runaway reactions, case studies, lessons learned. ARIA - French Ministry of Environment. [Link]
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- Runaway Reaction. Gexcon. [Link]
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preventing byproduct formation in Grignard reactions with chlorobenzene
Technical Support Center: Grignard Reactions with Chlorobenzene
Welcome to the technical support center for Grignard reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of forming and utilizing phenylmagnesium chloride. The relative inertness of this compound compared to its heavier halogen counterparts presents unique challenges, primarily the propensity for undesirable side reactions.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and detailed, step-by-step protocols for resolution.
Q1: My reaction is sluggish or fails to initiate. What's going wrong?
Symptoms:
-
No observable signs of reaction (bubbling, cloudiness, or exotherm) after adding the initiator and a portion of the this compound.[3]
-
Magnesium turnings remain shiny and unreacted.
Potential Causes & Solutions:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passive layer of magnesium oxide (MgO), which significantly hinders the reaction.[4]
-
Solution: Activate the magnesium immediately before use.
Protocol 1: Mechanical & Chemical Activation of Magnesium
-
Place the required amount of magnesium turnings in a flask under an inert atmosphere (Nitrogen or Argon).
-
Grind the turnings gently with a glass rod to expose a fresh metal surface.[3] Be cautious to avoid breaking the flask.[5]
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[6] The disappearance of the iodine's color or the evolution of gas indicates activation.
-
For a more robust activation, especially on a larger scale, consider using a small amount of diisobutylaluminum hydride (DIBAL-H).[7]
-
-
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture, which will quench the reaction.[8] Even a single drop of water can be detrimental.[8]
-
Solution: Ensure all glassware, solvents, and reagents are scrupulously dry.
Protocol 2: Rigorous Drying Procedures
-
Flame-dry all glassware under a vacuum or oven-dry at >120°C for several hours and cool under a stream of inert gas.[9]
-
Use anhydrous solvents. Tetrahydrofuran (THF) is generally preferred for this compound Grignard formation as it is a better solvent for the less reactive aryl halide.[10][11] Diethyl ether can also be used, but initiation may be more difficult.[11]
-
Ensure your this compound is anhydrous.
-
-
-
Low Reactivity of this compound: this compound is significantly less reactive than bromobenzene or iodobenzene.[11]
-
Solution: Employ effective initiation strategies.
Protocol 3: Chemical Initiation
-
After activating the magnesium, add a small portion of your this compound solution.
-
If the reaction does not start, add a small amount of a more reactive halide, such as ethyl bromide or bromobenzene, to initiate the formation of a more reactive Grignard reagent, which can then facilitate the reaction with this compound.[6]
-
Gentle heating with a heat gun can also help to start the reaction.[12] Once initiated, the reaction is exothermic, and the heat source should be removed.[13]
-
-
Q2: I'm observing a significant amount of biphenyl in my reaction mixture. How can I prevent this?
Symptoms:
-
Isolation of a yellowish, non-polar byproduct.[14]
-
Reduced yield of the desired product.
Mechanism of Biphenyl Formation (Wurtz-Fittig Type Coupling):
Biphenyl is a common byproduct formed from the reaction between the newly formed phenylmagnesium chloride and unreacted this compound.[14][15] This side reaction is favored by higher temperatures and high concentrations of the aryl halide.[14][15]
Caption: Formation of Phenylmagnesium Chloride vs. Biphenyl.
Prevention Strategies:
-
Control the Rate of Addition: Slowly adding the this compound solution to the magnesium suspension maintains a low concentration of the aryl halide, minimizing the Wurtz-Fittig coupling.[13]
-
Temperature Management: Maintain a gentle reflux. Overheating the reaction can significantly increase the rate of biphenyl formation.[14] The reaction is exothermic, so external heating should be carefully controlled or removed once the reaction is sustained.[13]
-
Solvent Choice: The use of tetrahydrofuran (THF) can help to reduce Wurtz-type side reactions compared to other solvents.[16]
Quantitative Impact of Reaction Conditions on Biphenyl Formation:
| Parameter | Condition | Expected Biphenyl Formation |
| Addition Rate | Fast (Bulk Addition) | High |
| Slow (Dropwise) | Low[13] | |
| Temperature | High (> Reflux Temp) | High[14] |
| Controlled (Gentle Reflux) | Low | |
| This compound Conc. | High | High[14] |
| Low (Dilute Solution) | Low[15] |
Q3: My reaction mixture has turned dark brown or black. Is this normal, and what does it indicate?
Symptoms:
-
The solution darkens significantly during the formation or reflux of the Grignard reagent.[9]
Potential Causes & Solutions:
-
Formation of Finely Divided Magnesium: In some cases, side reactions can produce finely divided, colloidal magnesium, which can give the solution a dark appearance.[4] This is not always indicative of a failed reaction.
-
Impurities: Impurities in the magnesium or this compound can sometimes lead to decomposition products and discoloration.[4]
-
Solution: Use high-purity reagents whenever possible.
-
-
Prolonged Heating: Excessive heating over extended periods can lead to decomposition of the Grignard reagent.[9]
-
Solution: Monitor the consumption of magnesium. Once most of the metal has reacted, avoid prolonged heating. A typical reaction time is 2-4 hours at reflux.[17]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing phenylmagnesium chloride?
Tetrahydrofuran (THF) is generally the preferred solvent for preparing Grignard reagents from less reactive chlorides like this compound.[10][11] Its higher boiling point and better solvating ability for the Grignard reagent facilitate the reaction.[10] While diethyl ether can be used, the reaction may be more difficult to initiate and proceed at a slower rate.[11]
Q2: Can I use a co-solvent to improve the reaction?
Yes, using a co-solvent like toluene can be beneficial, especially in industrial settings. Toluene allows for higher reaction temperatures which can be necessary for the less reactive this compound.[6] However, the use of THF or diethyl ether is still necessary to solvate and stabilize the Grignard reagent.[16]
Q3: How can I confirm the formation and determine the concentration of my Grignard reagent?
Titration is the most reliable method to determine the concentration of your freshly prepared Grignard reagent.
Protocol 4: Titration of Phenylmagnesium Chloride
-
Prepare a standard solution of iodine in anhydrous THF.
-
In a separate flask, add a known volume of the iodine solution.
-
Cool the iodine solution to 0°C.
-
Slowly add your Grignard reagent solution dropwise until the characteristic color of iodine disappears.
-
The concentration can be calculated based on the 1:1 stoichiometry of the reaction between the Grignard reagent and iodine.[4]
Q4: What is the "Wurtz" or "Wurtz-Fittig" reaction in the context of Grignard synthesis?
The Wurtz-Fittig reaction is a side reaction where two organic halides couple in the presence of a metal. In Grignard synthesis, it refers to the coupling of the Grignard reagent (acting as a nucleophile) with an unreacted molecule of the organic halide (the electrophile) to form a dimer.[15][18] In the case of this compound, this results in the formation of biphenyl.[8] The mechanism can involve radical pathways.[19]
Caption: Workflow for Optimizing Phenylmagnesium Chloride Synthesis.
References
- Sciencemadness Discussion Board. (2018).
- Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]
- Google Patents. (n.d.). Preparation method of this compound Grignard reagent crystal product.
- Kadrowski, B. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]
- Quora. (2015). Will this compound and methyl magnesium bromide react together?
- Kadrowski, B. (2020). Grignard Reaction Experiment Part 1, Prelab. YouTube. [Link]
- The Hive. (2004). Facile preparation of phenylmagnesium chloride. [Link]
- Google Patents. (n.d.). JP2008063239A - Method for preparing grignard reagent of oxygen-containing this compound compound using tetrahydropyran as solvent.
- Google Patents. (n.d.).
- University of California, Irvine. (n.d.). Grignard Reaction. [Link]
- Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]
- ResearchGate. (2014). Does anyone know the best way to activate magnesium for the grignard reagent?. [Link]
- Springer. (2023).
- ResearchGate. (2008). Formation of phenylmagnesium halides in toluene. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). The preparation of phenylmagnesium chloride. [Link]
- Thieme. (n.d.). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. [Link]
- Quora. (2020). What is the mechanism for synthesis of biphenyl from Grignard reagent and bromobenzene?. [Link]
- ACS Publications. (n.d.). Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. [Link]
- YouTube. (2023).
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
- Chemistry LibreTexts. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]
- WIPO Patentscope. (2025). WO/2025/030657 PREPARATION PROCESS FOR PHENYLMAGNESIUM CHLORIDE. [Link]
- Chemistry LibreTexts. (2023). Wurtz reaction. [Link]
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optimizing solvent recovery of chlorobenzene in industrial processes
This QC protocol provides a self-validating system; the calibration curve confirms the instrument's performance, and the sample analysis provides a verifiable measure of purity. [26][27][28]
References
- Regeneration of Granulated Spent Activated Carbon with 1,2,4-Trithis compound Using Thermally Activated Persulfate.
- Regeneration of Granulated Spent Activated Carbon with 1,2,4-Trithis compound Using Thermally Activated Persulf
- Effects of activated carbon properties on this compound adsorption and adsorption product analysis.
- This compound Product Safety Assessment. Lanxess.
- SAFETY DATA SHEET - this compound. Greenfield Global.
- Safety Data Sheet: this compound, Hi-LR™. HIMEDIA.
- Safety D
- Regeneration of Granulated Spent Activated Carbon with 1,2,4-Trithis compound. LIFE SURFING.
- This compound - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Thermal Regeneration of Activated Carbons Saturated with ortho- and meta-Chlorophenols.
- The Separation of this compound Compounds from Environmental Water Using a Magnetic Molecularly Imprinted Chitosan Membrane. MDPI.
- Azeotropic distillation to remove water
- Adsorption of SO2 and this compound on activated carbon.
- Removing isomeric impurities from 1,4-Dithis compound synthesis. Benchchem.
- A technique for high recoveries
- How to Improve Solvent Recovery Efficiency in Industrial Plants. TOPSE.
- Recovery Design of Benzene and this compound from this compound Wastew
- Recovery Design of Benzene and this compound from this compound Wastew
- Analytical Methods. Japan Ministry of the Environment.
- Solvent Recovery With Activ
- The GC chromatogram of chlorobenzenes standards.
- Analytical Procedure for the Determination of Chlorobenzenes in Sediments.
- Solvent Recovery Complete Guide. Lab Unique.
- This compound analytical standard. Sigma-Aldrich.
- Recent Progress and Challenges in Hollow Fiber Membranes for Wastewater Tre
- How Do You Troubleshoot Common Distillation Column Issues?. Chemistry For Everyone.
- Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Aidic.
- Challenges in membrane-based liquid phase separations.
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Validation & Comparative
comparing reactivity of chlorobenzene vs bromobenzene in Suzuki coupling
An In-Depth Guide to the Comparative Reactivity of Chlorobenzene and Bromobenzene in Suzuki-Miyaura Coupling
For researchers engaged in the synthesis of biaryl compounds, a cornerstone of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1][2] The choice of the aryl halide coupling partner is a critical decision that profoundly impacts reaction efficiency, catalyst selection, and overall cost. While aryl iodides are the most reactive, their high cost and lower availability often make aryl bromides and chlorides more practical choices. This guide provides a detailed comparison of the reactivity between bromobenzene and this compound, offering field-proven insights and experimental data to guide your synthetic strategy.
The Decisive Step: Understanding Oxidative Addition
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with three primary steps: oxidative addition, transmetalation, and reductive elimination. For aryl halides, the reactivity trend is I > Br > Cl, a sequence dictated almost entirely by the first and typically rate-determining step: oxidative addition of the aryl halide to the palladium(0) catalyst.[3][4]
The challenge in activating aryl chlorides stems from the intrinsic strength of the carbon-chlorine bond compared to the carbon-bromine bond. This fundamental difference in bond dissociation energy (BDE) means that significantly more energy is required to cleave the C-Cl bond, making oxidative addition a much higher energy barrier to overcome.[5][6][7]
Table 1: Carbon-Halogen Bond Dissociation Energies (BDE)
| Bond | Bond Dissociation Energy (kJ/mol) | Relative Reactivity in Oxidative Addition |
| C-I | ~213 | Highest |
| C-Br | ~285 | Intermediate |
| C-Cl | ~327 | Lowest |
| C-F | ~485 | Unreactive (typically) |
| (Data sourced from multiple references providing approximate values)[6][8] |
As the data shows, the C-Cl bond is substantially stronger (~42 kJ/mol) than the C-Br bond, making this compound a significantly more challenging substrate.[8]
The Catalyst Imperative: Evolving from Bromides to Chlorides
The disparity in reactivity directly translates to the required catalyst technology. While bromobenzene can often be coupled effectively with traditional, less reactive palladium catalysts, this compound demands more sophisticated systems designed specifically to facilitate the difficult oxidative addition step.
For Bromobenzene: Standard palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are often sufficient. The relatively weaker C-Br bond allows for oxidative addition under moderate conditions.
For this compound: The inertness of the C-Cl bond necessitates the use of catalysts featuring highly electron-rich and sterically bulky ligands.[9][10] These ligands enhance the electron density on the palladium center, which in turn promotes the cleavage of the strong C-Cl bond.[11][12] Two main classes of ligands have revolutionized the use of aryl chlorides:
-
Bulky, Electron-Rich Phosphines: Ligands like tricyclohexylphosphine (PCy₃) and biphenyl-based phosphines (e.g., Buchwald ligands) are highly effective.[9][10][13] Their steric bulk favors the formation of a monoligated, highly reactive 12-electron Pd(0) species, while their electron-donating ability facilitates the oxidative addition itself.[14]
-
N-Heterocyclic Carbenes (NHCs): NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes.[14][15] These catalysts show exceptional activity for the coupling of unactivated aryl chlorides.[3][16]
The following diagram illustrates the general catalytic cycle, highlighting the critical oxidative addition step where the reactivity of this compound and bromobenzene diverges.
Figure 1: The Suzuki-Miyaura Catalytic Cycle. The oxidative addition step is significantly slower for this compound due to its higher C-Cl bond strength.
Comparative Experimental Performance
Theoretical differences are best illustrated by experimental results. The following table summarizes typical outcomes when coupling phenylboronic acid with bromobenzene versus this compound under optimized conditions for each substrate.
Table 2: Comparative Reaction Data for Suzuki Coupling
| Parameter | Bromobenzene | This compound | Commentary |
| Typical Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | This compound requires a modern, highly active catalyst system.[9][13] |
| Catalyst Loading | 1-3 mol% | 0.5-2 mol% | Advanced catalysts for chlorides can sometimes be used at lower loadings. |
| Reaction Temp. | 80-100 °C | 100-120 °C | Higher temperatures are generally needed to activate the C-Cl bond.[17] |
| Reaction Time | 2-6 hours | 12-24 hours | Reactions with this compound are significantly slower.[17] |
| Typical Yield | >90% | 80-95% | With optimized catalysts, excellent yields are achievable for both. |
| Substrate Cost | Moderate | Low | This compound is an inexpensive and widely available feedstock.[18] |
This data is a generalized summary based on numerous literature reports.[17][18][19]
Experimental Protocols: A Practical Guide
To illustrate the practical differences in handling these substrates, two representative protocols are provided below.
Protocol 1: Standard Suzuki Coupling of Bromobenzene
This protocol uses a traditional catalyst system suitable for the more reactive aryl bromides.
Materials:
-
Bromobenzene (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
Toluene/Water (4:1 mixture, 5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add bromobenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress using TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Advanced Suzuki Coupling of this compound
This protocol employs a modern Buchwald-type catalyst system necessary for activating the less reactive aryl chloride.
Materials:
-
This compound (1.0 mmol, 1 equiv.)
-
Phenylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Flame-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, and phenylboronic acid.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous dioxane, followed by this compound, via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress using GC-MS. The reaction may require 12-24 hours for full conversion.
-
Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following diagram outlines the general laboratory workflow for these protocols.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion and Strategic Recommendations
The choice between this compound and bromobenzene in Suzuki-Miyaura coupling is a trade-off between reactivity and cost.
-
Bromobenzene is the substrate of choice for rapid reaction development and when using standard, readily available palladium catalysts. Its higher reactivity ensures faster reaction times, lower temperatures, and a broader tolerance for less optimized conditions.
-
This compound represents a more economical and sustainable option, particularly for large-scale synthesis, due to its low cost and wide availability.[18] However, its use is critically dependent on the selection of highly active, specialized catalyst systems featuring electron-rich, bulky phosphine or N-heterocyclic carbene ligands. Researchers must be prepared for longer reaction times and higher temperatures.
Ultimately, the development of advanced catalysts has largely bridged the reactivity gap, making aryl chlorides viable and attractive substrates for a wide range of Suzuki-Miyaura couplings.[13] The modern synthetic chemist is now empowered to select a substrate based on a holistic assessment of cost, scale, and available catalyst technology.
References
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
- Bellina, F., & Rossi, R. (2006). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 11(1), 19-51.
- Bei, X., Turner, H. W., Weinberg, W. H., Guram, A. S., & Petersen, J. L. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803.
- ResearchGate. (n.d.). The Suzuki coupling reaction of aryl chlorides.
- ResearchGate. (n.d.). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440.
- Anantharaman, B., & M, V. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2(8), 4447-4457.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- ResearchGate. (2006). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.
- Abe, M., Mizukami, A., Yoshida, E., Kimachi, T., & Inamoto, K. (2024). This compound-driven palladium-catalysed lactonisation of benzoic acids. Organic & Biomolecular Chemistry, 22, 1037-1041.
- Britannica. (2025). Bond strength.
- Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Anantharaman, B., & M, V. (2017). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. ACS Omega, 2(8), 4447-4457.
- ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.
- ResearchGate. (n.d.). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides.
- American Chemical Society. (n.d.). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides.
- Li, J., Wu, D., Chen, W., & Liu-Zhu, Z. (2016). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 21(11), 1548.
- Organ, M. G., Avola, S., Dubovyk, I., Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Valente, C. (2005). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic amination. Journal of Organometallic Chemistry, 690(24-25), 5709-5717.
- Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H?.
- YouTube. (2024). Rank each of the indicated bonds in order of increasing bond dissociation energy.
- Kostas, I. D., Andreadaki, F. J., & Kovala-Demertzi, D. (2005). Suzuki–Miyaura cross-coupling reaction of aryl bromides and chlorides with phenylboronic acid under aerobic conditions catalyzed by palladium complexes with thiosemicarbazone ligands. Tetrahedron Letters, 46(11), 1967-1970.
- Wikipedia. (n.d.). Bond-dissociation energy.
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validation of chlorobenzene detection methods in soil samples
An Expert's Guide to the Validation of Chlorobenzene Detection Methods in Soil
In the field of environmental analysis and remediation, the accurate and precise quantification of contaminants is paramount. This compound, a prevalent pollutant originating from industrial solvents and chemical manufacturing, poses a significant threat to soil and groundwater health. Its semi-volatile nature necessitates robust analytical methods for reliable detection and monitoring. This guide provides a comprehensive comparison of common methodologies for the validation of this compound detection in soil samples, grounded in established analytical principles and regulatory standards.
This document is designed for researchers, environmental scientists, and laboratory professionals. It moves beyond a simple recitation of protocols to explain the underlying causality of experimental choices, empowering the reader to not only execute but also critically evaluate and select the appropriate method for their specific application.
Pillars of Analytical Excellence: Gas Chromatography Systems
At the heart of this compound analysis lies Gas Chromatography (GC), a powerful technique for separating volatile and semi-volatile organic compounds. The choice of detector and sample introduction system, however, is what truly defines the method's performance characteristics.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for confirmatory analysis. The gas chromatograph separates this compound from other compounds in the sample matrix based on its boiling point and affinity for the GC column. The mass spectrometer then bombards the eluted molecules with electrons, creating a unique fragmentation pattern or "fingerprint." This allows for highly specific and unambiguous identification of this compound, even in complex matrices. Its high selectivity makes it an authoritative tool for regulatory compliance and research.
-
Gas Chromatography with an Electron Capture Detector (GC-ECD): The ECD is highly sensitive to halogenated compounds like this compound. It operates by measuring the decrease in a constant electron current caused by the presence of electrophilic analytes. While extremely sensitive, offering very low detection limits, the ECD is not as selective as a mass spectrometer and is more susceptible to interferences from other halogenated compounds that may be present in the soil sample.
The Critical First Step: Sample Introduction Techniques
The method used to introduce the volatile this compound from the solid soil matrix into the GC system is a critical determinant of sensitivity, accuracy, and throughput. The two most prevalent techniques are Purge and Trap (P&T) and Headspace (HS) sampling.
Purge and Trap (P&T) Concentration
The P&T system, often specified in regulatory methods like EPA Method 8260C, is designed for maximum sensitivity. It involves purging an inert gas (like helium) through a soil slurry. The gas strips the volatile organic compounds (VOCs), including this compound, from the sample. These VOCs are then carried to an adsorbent trap, which is subsequently heated rapidly to desorb the concentrated analytes into the GC system.
-
Expertise & Experience: The key advantage of P&T is its ability to concentrate the analyte from a relatively large sample size, leading to exceptionally low limits of detection (LOD). However, this technique is susceptible to matrix effects, particularly from soils with high organic content, which can cause foaming or interfere with the purging efficiency. Careful control of purging time and temperature is crucial for ensuring reproducible results.
Headspace (HS) Sampling
Headspace analysis offers a simpler, often faster, alternative. A soil sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile compounds to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then injected into the GC.
-
Trustworthiness: The primary strength of HS sampling is its robustness. By only analyzing the vapor phase, it minimizes the transfer of non-volatile matrix components that can contaminate the GC system. This results in less instrument downtime and more consistent performance over time. However, the sensitivity is inherently lower than P&T because only a small fraction of the analyte in the vial is injected. The equilibrium between the sample and the headspace is governed by the partition coefficient, which can be influenced by the soil matrix.
Workflow Comparison: P&T vs. Headspace
The following diagram illustrates the distinct workflows for Purge and Trap versus Headspace sample introduction coupled with GC-MS analysis.
Caption: Comparative workflows for P&T and HS sample introduction.
Method Validation: A Quantitative Comparison
Method validation is a systematic process that confirms an analytical procedure is suitable for its intended purpose. Key performance parameters are assessed to ensure the data generated is reliable and defensible. The following table summarizes typical performance data for the detection of this compound in soil using common method combinations.
| Validation Parameter | Purge and Trap GC-MS (e.g., EPA 8260C) | Headspace GC-FID/ECD | Causality and Expert Insight |
| Specificity/Selectivity | Excellent | Good to Moderate | GC-MS provides structural confirmation from mass spectra, making it highly specific. GC-FID/ECD relies solely on retention time, which can be ambiguous if co-eluting compounds are present. |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg | 5 - 50 µg/kg | The P&T's concentration step significantly enhances sensitivity, allowing for the detection of much lower concentrations compared to the equilibrium-limited HS method. |
| Limit of Quantitation (LOQ) | 1 - 10 µg/kg | 15 - 100 µg/kg | The LOQ is typically 3-5 times the LOD and follows the same sensitivity trend. P&T allows for reliable quantification at trace levels required for many regulatory action limits. |
| Linearity (R²) | > 0.995 | > 0.99 | Both methods can achieve excellent linearity over a defined concentration range. The wider dynamic range of MS detectors can sometimes offer advantages. |
| Accuracy (% Recovery) | 80 - 120% | 75 - 115% | Recovery is highly dependent on the soil matrix. P&T can sometimes suffer from lower recovery in high-organic soils due to irreversible adsorption, while HS can be affected by matrix-induced changes in partitioning. |
| Precision (%RSD) | < 15% | < 20% | The automation of modern P&T and HS systems leads to good precision. The multi-step nature of P&T can introduce slightly more variability than the simpler HS workflow. |
| Throughput & Robustness | Moderate | High | HS methods are generally faster (shorter cycle times) and involve less complex hardware, leading to higher throughput and greater instrument uptime. P&T systems require more maintenance (e.g., trap replacement, managing water). |
Experimental Protocol: Validation of this compound in Soil via P&T-GC-MS
This protocol is based on the principles outlined in U.S. EPA Methods 5035A and 8260C, which are authoritative standards in environmental analysis.
Objective: To validate the determination of this compound in a soil matrix by establishing key performance metrics.
Methodology
-
Preparation of Standards:
-
Prepare a primary stock solution of this compound in methanol.
-
Create a series of calibration standards by spiking clean, analyte-free soil or reagent water with the stock solution to cover the expected concentration range (e.g., 5, 10, 50, 100, 250 µg/kg).
-
-
Sample Preparation (based on EPA 5035A):
-
Weigh 5.0 ± 0.1 g of the soil sample (or spiked standard) into a pre-weighed 40 mL VOA vial.
-
For low-level analysis, immediately add 5 mL of reagent water and an internal standard/surrogate spiking solution.
-
Seal the vial immediately to prevent loss of volatiles.
-
-
Purge and Trap GC-MS Analysis (based on EPA 8260C):
-
Connect the VOA vial to the purge and trap autosampler.
-
Purge: Sparge the sample with helium at 40 mL/min for 11 minutes at ambient temperature.
-
Trap: Analytes are captured on a multi-sorbent trap (e.g., Tenax/silica gel/charcoal).
-
Desorb: Heat the trap to 245°C for 2 minutes, backflushing the analytes into the GC inlet.
-
GC Separation: Use a capillary column (e.g., 30m x 0.25mm DB-624) with a temperature program that adequately resolves this compound from other potential VOCs.
-
MS Detection: Operate the mass spectrometer in scan mode or selected ion monitoring (SIM) mode for higher sensitivity. The target ion for this compound is m/z 112 (molecular ion), with m/z 77 and 114 as qualifying ions.
-
-
Validation Parameter Assessment:
-
Linearity: Analyze the calibration standards and perform a linear regression of the instrument response versus concentration. The correlation coefficient (R²) must be ≥ 0.995.
-
LOD/LOQ: Analyze a series of low-level spikes (n=7). The LOD is calculated as 3.14 times the standard deviation of the results, and the LOQ is 10 times the standard deviation.
-
Accuracy & Precision: Analyze a minimum of four replicate samples spiked at a mid-range concentration (e.g., 50 µg/kg). Accuracy is the mean percent recovery, and precision is the percent relative standard deviation (%RSD).
-
Overall Analytical Workflow
The following diagram outlines the complete logical flow from sample collection to final data reporting, forming a self-validating system.
Caption: End-to-end workflow for validated this compound analysis in soil.
Conclusion and Recommendations
The choice between Purge and Trap and Headspace methodologies for this compound detection in soil is a trade-off between sensitivity and robustness.
-
For regulatory compliance, trace-level site characterization, and applications requiring the lowest possible detection limits, Purge and Trap coupled with GC-MS (as in EPA Method 8260C) is the authoritative and recommended choice. Its superior sensitivity ensures that regulatory action levels can be confidently met.
-
For routine monitoring, rapid screening of contaminated sites, or when analyzing challenging matrices, Headspace GC is a highly effective and robust alternative. Its simplicity, higher throughput, and reduced susceptibility to matrix contamination make it a pragmatic choice for laboratories processing a large number of samples.
Ultimately, a successful validation demonstrates that the chosen method is fit for its intended purpose. By systematically evaluating parameters from specificity to accuracy, scientists can ensure the generation of high-quality, defensible data in the critical task of environmental monitoring.
References
- U.S. Environmental Protection Agency. (1996). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). In: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
- U.S. Environmental Protection Agency. (2018). Regional Screening Levels (RSLs) - Generic Tables. [Link]
- Staples, C. A., & Lauth, J. R. (2004). Development of a standard test method for the analysis of volatile organic compounds by GC/MS using a transportable system.
- U.S. Environmental Protection Agency. (2002). Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. In: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
A Comparative Analysis of Chlorobenzene and Other Aryl Halides in Nucleophilic Aromatic Substitution: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the formation of carbon-heteroatom bonds on an aromatic ring is a cornerstone of modern organic synthesis. Nucleophilic aromatic substitution (SNAr) stands as a pivotal reaction in this endeavor. This guide provides an in-depth comparative study of chlorobenzene and its fellow aryl halides (fluorobenzene, bromobenzene, and iodobenzene) in the context of nucleophilic substitution, offering both mechanistic insights and practical, data-driven comparisons to inform your experimental design.
The Landscape of Nucleophilic Aromatic Substitution: Beyond SN1 and SN2
Unlike their aliphatic counterparts, aryl halides are generally resistant to classical SN1 and SN2 reaction pathways. The SN1 mechanism is energetically unfavorable due to the instability of the resulting aryl cation, while the SN2 pathway is sterically hindered, as the nucleophile cannot perform a backside attack on the planar aromatic ring.[1][2]
Instead, nucleophilic substitution on an aromatic ring primarily proceeds through two distinct mechanisms: the addition-elimination (SNAr) pathway and the elimination-addition (benzyne) pathway. This guide will focus on the SNAr mechanism, which is more common, particularly when the aromatic ring is "activated" by the presence of electron-withdrawing groups.
The Addition-Elimination (SNAr) Mechanism: A Stepwise Dance
The SNAr mechanism is a two-step process.[3] First, a nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1] This initial step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. In the second, faster step, the leaving group (the halide ion) is expelled, restoring the aromaticity of the ring.
Caption: The SNAr addition-elimination mechanism.
The feasibility and rate of the SNAr reaction are profoundly influenced by three key factors:
-
The nature of the aryl halide: The electronegativity and size of the halogen are critical.
-
The presence of activating groups: Electron-withdrawing groups are essential for stabilizing the Meisenheimer complex.
-
The strength of the nucleophile: A more potent nucleophile will generally increase the reaction rate.
A Comparative Look at Aryl Halide Reactivity in SNAr Reactions
A striking feature of the SNAr mechanism is the unusual trend in leaving group ability among the halogens:
F > Cl > Br > I
This is the reverse of the trend observed in SN1 and SN2 reactions, where iodide is the best leaving group.[3] This counterintuitive order arises from the fact that the rate-determining step is the initial attack of the nucleophile, not the departure of the leaving group.
The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This inductive electron withdrawal by fluorine also helps to stabilize the negative charge of the Meisenheimer complex.[3] While the C-F bond is the strongest among the carbon-halogen bonds, its cleavage occurs in the fast, non-rate-determining step.
For this compound, bromobenzene, and iodobenzene, the reactivity decreases down the group. The lower electronegativity of these larger halogens results in a less electrophilic carbon and less stabilization of the anionic intermediate.
Quantitative Comparison: Activated Aryl Halides
Directly comparable quantitative data for unactivated halobenzenes is scarce due to their low reactivity. However, for activated systems, the difference in reactivity is pronounced. A classic example is the reaction of 1-halo-2,4-dinitrobenzenes with piperidine.
| Aryl Halide | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 2.3 x 10³ |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 4.5 |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 1.8 |
| 1-Iodo-2,4-dinitrobenzene | Piperidine | Acetonitrile | 25 | 0.3 |
This data highlights the significantly higher reactivity of the aryl fluoride compared to its chloride, bromide, and iodide counterparts in an activated system.
Experimental Protocols: A Comparative Approach
The following protocols are representative examples for conducting nucleophilic aromatic substitution. Note that for less reactive aryl halides like this compound, more forcing conditions (higher temperatures, stronger bases, or catalytic systems) are generally required compared to their fluoro- or activated counterparts.
SNAr Reaction: Synthesis of an Aryl Ether
This protocol describes the synthesis of an aryl ether from an activated aryl chloride and a phenoxide.
Reaction: 1-Chloro-4-nitrobenzene with Sodium Phenoxide
Caption: Synthesis of an aryl ether via SNAr.
Materials:
-
1-Chloro-4-nitrobenzene
-
Phenol
-
Sodium hydroxide
-
Dimethylformamide (DMF)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
-
Standard glassware for reflux and workup
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.1 equivalents) in DMF.
-
Carefully add sodium hydroxide (1.1 equivalents) to the solution and stir until the phenol is converted to sodium phenoxide.
-
Add 1-chloro-4-nitrobenzene (1.0 equivalent) to the flask.
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Comparative Notes for Other Aryl Halides:
-
Fluorobenzene (activated): The reaction with 1-fluoro-4-nitrobenzene would proceed much faster, potentially at a lower temperature.
-
This compound (unactivated): This reaction with unactivated this compound would require significantly harsher conditions, such as higher temperatures (e.g., >200 °C) and pressure, or the use of a copper catalyst (Ullmann condensation).[4]
Alternative Pathways for C-O and C-N Bond Formation
For less reactive aryl halides like this compound, alternative catalytic methods are often employed.
Ullmann Condensation for Aryl Ether Synthesis
The Ullmann condensation is a copper-catalyzed reaction that is particularly useful for the synthesis of diaryl ethers from aryl halides and phenols.[5][6] This method is often effective for aryl chlorides and bromides, which are poor substrates for traditional SNAr reactions.
Reaction: this compound with Phenol
Caption: Ullmann condensation for diaryl ether synthesis.
Typical Conditions:
-
Catalyst: Copper(I) salts (e.g., CuI, CuBr) or copper metal.
-
Base: A strong base such as potassium carbonate or cesium carbonate.
-
Solvent: High-boiling polar solvents like DMF, N-methyl-2-pyrrolidone (NMP), or pyridine.
-
Temperature: Typically high, often in the range of 150-220 °C.
In a comparative study on the Ullmann-type synthesis of diaryl ethers, the reactivity of aryl halides was found to follow the order: I > Br > Cl.[7] For instance, while neutral this compound gave a low yield (17%) of diphenyl ether, the more activated 4-nitrothis compound afforded an 87% yield under similar conditions.[7]
Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines.[8] This method has a broad substrate scope and is often the go-to method for the amination of unactivated aryl chlorides and bromides.[8]
Reaction: this compound with Aniline
Caption: Buchwald-Hartwig amination for C-N bond formation.
Typical Conditions:
-
Catalyst: A palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos).
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS).
-
Solvent: Anhydrous, non-polar solvents such as toluene or dioxane.
The choice of ligand is crucial for the successful amination of aryl chlorides, which are generally less reactive than the corresponding bromides and iodides in this transformation.[9]
Conclusion: A Strategic Approach to Aryl Halide Substitution
The choice of aryl halide and reaction conditions for nucleophilic aromatic substitution is a critical decision in synthetic planning. While aryl fluorides are the most reactive substrates in classical SNAr reactions with activated systems, their higher cost and different reactivity profile in other transformations must be considered.
This compound, while being an economical and readily available starting material, is significantly less reactive in traditional SNAr reactions. Its successful functionalization often necessitates the use of more forcing conditions or a shift to powerful catalytic systems like the Ullmann condensation for C-O bond formation or the Buchwald-Hartwig amination for C-N bond formation. Aryl bromides and iodides often represent a good compromise, showing intermediate reactivity in SNAr and generally being excellent substrates for catalytic cross-coupling reactions.
By understanding the underlying mechanistic principles and the comparative reactivity trends outlined in this guide, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately leading to more efficient and successful outcomes in the development of novel chemical entities.
References
- Rohrbach, S., Smith, A. J., Pang, J. H., Poole, D. L., Tuttle, T., Chiba, S., & Murphy, J. A. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 58(48), 16368–16388. [Link]
- Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
- Hartwig, J. F. (2010).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
- Torraca, K. E., & Buchwald, S. L. (2001). Palladium-Catalyzed Amination of Aryl Halides. In Organic Reactions (pp. 1–231). John Wiley & Sons, Inc. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C−C, C−N, and C−O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
- Wikipedia. (2023).
- Chemistry Stack Exchange. (2016). Reaction between this compound and sodium methoxide to produce anisole. [Link]
- ACS Omega. (2022).
- Chemical Communications. (2015).
- Chemical Science. (2015). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
- Semantic Scholar. (n.d.).
- NUCLEOPHILIC AROM
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Organic Letters. (2003). N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. [Link]
- ResearchGate. (n.d.).
- University of Mustansiriyah. (n.d.).
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- ResearchGate. (n.d.). (PDF)
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A Comparative Guide to the Validation of a Novel UHPLC Method for Quantifying Chlorobenzene Isomers
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
This guide presents a comprehensive validation study of a new, rapid Ultra-High-Performance Liquid Chromatography (UHPLC) method for the quantification of key chlorobenzene isomers: monothis compound, 1,2-dithis compound, 1,3-dithis compound, and 1,4-dithis compound. Its performance is critically evaluated against a traditional, widely-used Gas Chromatography with Flame Ionization Detection (GC-FID) method. This document provides the objective data and procedural rationale necessary for analytical laboratories to assess the adoption of modern chromatographic techniques for enhanced efficiency and throughput.
The Analytical Imperative: Separating this compound Isomers
Chlorinated benzenes are a class of compounds frequently encountered as impurities in pharmaceutical manufacturing, arising from raw materials or as byproducts of synthesis.[1] Due to their potential toxicity, their levels must be meticulously controlled. The structural similarity of isomers, particularly the dichlorobenzenes, presents a significant analytical challenge, requiring methods with high resolving power and specificity.
The choice of an analytical method is a balance between performance, speed, and resource allocation. While traditional GC methods have long been the standard, offering robust and reliable quantification, they often entail longer run times.[2][3] This guide explores a novel UHPLC method, designed on a modern phenyl-hexyl stationary phase, as a high-throughput alternative. The validation process detailed herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, ensuring the method is fit for its intended purpose.[4][5][6]
Comparative Methodologies
A side-by-side comparison of the procedural workflows highlights the core differences in instrumentation, sample handling, and time investment between the two methods.
Standard Method: Gas Chromatography (GC-FID)
Gas chromatography separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2][3] For chlorobenzenes, which are semi-volatile, GC is a natural fit.
Step-by-Step Protocol: GC-FID Method
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., Hexane) to the desired concentration. Add an internal standard (e.g., 2,4-dichlorotoluene)[3].
-
Injector: Use a split/splitless injector at 250°C.
-
Column: Employ a 30m x 0.25mm, 0.25µm film thickness 5% phenyl-methylpolysiloxane capillary column.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 180°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
Detector: Flame Ionization Detector (FID) at 270°C.
-
Data Acquisition: Record the chromatogram for approximately 20 minutes.
New Method: Ultra-High-Performance Liquid Chromatography (UHPLC-UV)
UHPLC leverages sub-2 µm particle columns to achieve faster separations and higher resolution compared to traditional HPLC. The choice of a phenyl-hexyl stationary phase provides unique selectivity for aromatic compounds through pi-pi interactions.
Step-by-Step Protocol: UHPLC-UV Method
-
Sample Preparation: Dilute the sample in the mobile phase (Acetonitrile/Water mixture) to the desired concentration.
-
UHPLC System: An Agilent 1290 Infinity II or equivalent.
-
Column: A 100mm x 2.1mm, 1.8µm particle size Phenyl-Hexyl column, maintained at 40°C.
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and Water.
-
Flow Rate: 0.4 mL/min.
-
Detector: Diode Array Detector (DAD) monitoring at 215 nm.
-
Injection Volume: 2 µL.
-
Data Acquisition: Record the chromatogram for approximately 4 minutes.
Workflow Comparison Diagram
Caption: Comparative workflow of GC-FID vs. UHPLC-UV methods.
Head-to-Head Validation: Protocol and Results
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose.[6] The following sections detail the validation experiments performed for both the GC-FID and the new UHPLC-UV methods, based on ICH Q2(R1) guidelines.[4][7]
Specificity / Selectivity
Why it's critical: Specificity ensures that the analytical signal is solely from the analyte of interest, without interference from other components like impurities, degradants, or matrix components.[8]
Protocol: A solution containing all four this compound isomers was prepared. Additionally, a blank solution (diluent only) and a spiked sample (sample matrix spiked with the isomers) were analyzed to assess for any interfering peaks at the retention times of the target analytes.
Results: Both methods demonstrated excellent specificity. The UHPLC method, owing to the unique selectivity of the phenyl-hexyl column, achieved baseline resolution of all four isomers. The GC method also provided adequate separation, though the 1,2- and 1,3-dithis compound isomers eluted more closely together.
| Method | Outcome |
| GC-FID | All peaks resolved. No interference from blank. |
| UHPLC-UV | All peaks baseline resolved. No interference from blank. |
Linearity and Range
Why it's critical: Linearity demonstrates a proportional relationship between the analyte concentration and the instrument's response over a specified range. This is fundamental for accurate quantification.[9]
Protocol: A series of calibration standards were prepared by diluting a stock solution, covering a range from 0.5 µg/mL to 100 µg/mL. Each level was injected in triplicate. A calibration curve was constructed by plotting the average peak area against concentration, and a linear regression analysis was performed.
Results: Both methods exhibited excellent linearity across the tested range. The correlation coefficient (r²) for all isomers was greater than 0.999 for both techniques, indicating a strong linear relationship.
| Parameter | GC-FID | UHPLC-UV |
| Range | 0.5 - 100 µg/mL | 0.5 - 100 µg/mL |
| Correlation (r²) | > 0.999 for all isomers | > 0.999 for all isomers |
Accuracy (% Recovery)
Why it's critical: Accuracy measures the closeness of the experimental value to the true value. It is a measure of the systematic error of the method.[8]
Protocol: Accuracy was determined by spiking a sample matrix with known concentrations of the this compound isomers at three levels: low (1 µg/mL), medium (20 µg/mL), and high (80 µg/mL). The percentage recovery was calculated for each level.
Results: The UHPLC method showed slightly better recovery rates, particularly at the lower concentration level. Both methods, however, fall well within the typical acceptance criteria of 80-120% for impurity analysis.
| Analyte | Spike Level | GC-FID (% Recovery) | UHPLC-UV (% Recovery) |
| Monothis compound | Low | 96.5% | 99.1% |
| Med | 98.8% | 100.2% | |
| High | 99.5% | 100.5% | |
| 1,2-Dithis compound | Low | 95.8% | 98.5% |
| Med | 98.2% | 99.8% | |
| High | 99.1% | 100.1% | |
| 1,4-Dithis compound | Low | 96.1% | 98.9% |
| Med | 98.5% | 100.0% | |
| High | 99.3% | 100.3% |
Precision
Why it's critical: Precision reflects the random error of a method and indicates the closeness of agreement between a series of measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay variability).[9]
Protocol:
-
Repeatability: Six replicate injections of a standard solution at 100% of the test concentration (20 µg/mL) were made on the same day, by the same analyst.
-
Intermediate Precision: The repeatability test was repeated on a different day, by a different analyst, using a different instrument where possible.
Results: Both methods demonstrated excellent precision, with the Relative Standard Deviation (%RSD) well below the common limit of 2%. The UHPLC method showed slightly lower variability, likely due to the higher efficiency of the separation and modern instrument design.
| Parameter | GC-FID (%RSD) | UHPLC-UV (%RSD) |
| Repeatability | < 1.5% | < 1.0% |
| Intermediate Precision | < 2.0% | < 1.5% |
Sensitivity: LOD & LOQ
Why it's critical: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantitation (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy.
Protocol: LOD and LOQ were determined based on the signal-to-noise ratio (S/N). A series of increasingly dilute solutions were injected, and the concentrations that yielded S/N ratios of approximately 3:1 for LOD and 10:1 for LOQ were determined.
Results: The GC-FID method, a highly sensitive technique for volatile compounds, showed superior sensitivity with lower LOD and LOQ values compared to the UHPLC-UV method. However, the sensitivity of the UHPLC method is more than sufficient for typical impurity control limits.
| Parameter | GC-FID (µg/mL) | UHPLC-UV (µg/mL) |
| LOD | ~0.05 | ~0.15 |
| LOQ | ~0.15 | ~0.50 |
Robustness
Why it's critical: Robustness demonstrates the reliability of a method with respect to deliberate, minor variations in its parameters, providing an indication of its suitability for routine use.
Protocol: Small, deliberate changes were made to key method parameters:
-
GC-FID: Oven temperature (±2°C), flow rate (±0.1 mL/min).
-
UHPLC-UV: Column temperature (±2°C), mobile phase composition (±2% Acetonitrile), flow rate (±0.02 mL/min). The effect on system suitability parameters (e.g., resolution, peak symmetry) was observed.
Results: Both methods were found to be robust. The UHPLC method showed minimal variation in resolution and retention time with the tested changes. The GC method was also robust, although changes in oven temperature had a more pronounced, albeit acceptable, effect on retention times.
Performance and Validation Logic
The relationship between validation parameters demonstrates how a well-validated method ensures reliable results. Linearity, accuracy, and precision are foundational for quantification, while specificity and sensitivity define the method's limits. Robustness ensures its transferability and long-term performance.
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comparing the efficiency of different catalysts for chlorobenzene hydrogenation
Future research will likely focus on developing more robust and poison-resistant catalysts, particularly for Pd and Ni systems, to enhance their operational lifetime. The exploration of bimetallic and alloyed nanoparticles continues to be a promising avenue for fine-tuning catalytic activity and selectivity, offering the potential to design catalysts that are not only efficient but also economically and environmentally sustainable. [7][17][18]
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- Modification of Metal Complex on the Hydrogenation of this compound Over Polymer-Stabilized Platinum Colloidal Nanoc
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- Highly active and selective catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline on Pt@Cu/TiO2.
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- Aromatic Halogenation Mechanism - Chlorination, Iodination & Bromin
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A Guide to the Cross-Validation of Experimental and Computational Data for Chlorobenzene Properties
This guide provides a comprehensive comparison of experimentally measured and computationally predicted properties of chlorobenzene. For researchers, scientists, and professionals in drug development, understanding the synergy and discrepancies between physical measurements and theoretical models is paramount for accurate molecular characterization and process optimization. This compound, a common solvent and chemical intermediate, serves as an excellent case study for demonstrating the power and pitfalls of this cross-validation process. By critically examining both approaches, we can achieve a more robust and reliable understanding of molecular behavior.
This document moves beyond a simple listing of data. It delves into the causality behind methodological choices, establishes a framework for self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Part 1: Experimental Determination of this compound Properties
Experimental measurements provide the ground truth against which all computational models are benchmarked. The selection of a specific experimental technique is dictated by the property of interest, required precision, and sample conditions. These methods, refined over decades, offer high reliability when performed correctly.
Key Experimental Properties of this compound
The following table summarizes critical thermophysical and electrical properties of this compound, compiled from peer-reviewed literature and chemical databases.
| Property | Experimental Value | Source |
| Molecular Weight | 112.56 g/mol | [1] |
| Boiling Point | 131.7 - 132 °C (at 1 atm) | [2][1] |
| Melting Point | -45.58 °C | [2] |
| Density | 1.1058 g/mL (at 20°C) | [3] |
| Vapor Pressure | 8.8 - 9 mmHg (at 20°C) | [2][3] |
| Enthalpy of Vaporization (ΔHvap) | 40.97 kJ/mol (at 298.15 K) | [4] |
| Dipole Moment | 1.69 D | [2] |
| Refractive Index (nD) | 1.5248 (at 20°C) | [3] |
Protocol: Experimental Determination of Boiling Point
The boiling point is a fundamental physical property, indicating the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. Its accurate determination is crucial for distillation processes and for assessing purity.
Methodology: Distillation Method
-
Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.
-
Sample Preparation: Place a volume of this compound (e.g., 25 mL) into the round-bottom flask along with a few boiling chips to ensure smooth boiling.
-
Heating: Gently heat the flask using a heating mantle. The goal is to achieve a slow, steady distillation rate, approximately 1-2 drops per second into the receiving flask.
-
Temperature Equilibration: Observe the thermometer. The temperature will rise and then stabilize as the vapor condenses on the thermometer bulb. This stable temperature, where the liquid and vapor are in equilibrium, is the boiling point.
-
Data Recording: Record the temperature to the nearest 0.1°C. It is also critical to record the ambient atmospheric pressure, as boiling point is pressure-dependent. The observed boiling point can be corrected to standard pressure (1 atm) using a nomograph if necessary.
Causality of Experimental Choices: The distillation method is chosen for its directness in establishing the liquid-vapor equilibrium. The use of boiling chips prevents "bumping" (sudden, violent boiling), which can lead to inaccurate temperature readings. A slow distillation rate is crucial to ensure that the vapor temperature is in true equilibrium with the boiling liquid.
Experimental Workflow Diagram
Caption: Workflow for computational property prediction via DFT.
Part 3: Comparative Analysis: Bridging Experiment and Theory
The true scientific insight emerges when we compare the experimental "ground truth" with theoretical predictions. This cross-validation reveals the strengths and limitations of our computational models and deepens our understanding of the underlying molecular physics.
Data Comparison Table
| Property | Experimental Value | Computational Value | Method / Basis Set | Deviation | Source (Computational) |
| Dipole Moment | 1.69 D | 1.65 D | MP2 / G3MP2large | -2.4% | [5] |
| Dipole Moment | 1.69 D | 2.02 D | SMC / SEP+Born | +19.5% | [6] |
| C-C Bond Length | ~1.40 Å | - | - | - | [2] |
| C-Cl Bond Length | 1.73 Å | - | - | - | [2] |
Discussion of Results
The comparison reveals a nuanced picture. For certain properties, computational methods can achieve remarkable accuracy. For instance, the dipole moment calculated at the MP2 level of theory shows a deviation of only -2.4% from the experimental value, which is excellent agreement. [5]This high level of accuracy is attributable to the method's robust handling of electron correlation.
However, the results also highlight the sensitivity of computational predictions to the chosen methodology. The dipole moment calculated with the SMC method deviates by nearly 20%. [6]This discrepancy does not necessarily invalidate the method but indicates that its primary application may be for describing other phenomena, such as electron scattering cross-sections, rather than for predicting bulk electrostatic properties with high precision. [6] Discrepancies between experimental and computational results can stem from several factors:
-
Approximations in Theory: Computational methods are, by necessity, approximations of the true quantum mechanical equations. The choice of functional (in DFT) or the level of electron correlation treatment (ab initio methods) directly impacts accuracy.
-
Basis Set Limitations: The basis set is the set of mathematical functions used to build the molecular orbitals. A smaller basis set is computationally faster but less flexible, potentially leading to less accurate results.
-
Environmental Effects: Most quantum chemical calculations are performed on a single molecule in a vacuum ("gas phase"). Experimental measurements, however, are often conducted on a bulk liquid, where intermolecular forces can influence properties. [7]More advanced computational models can account for solvent effects, but this adds complexity.
Conclusion
The cross-validation of experimental and computational data for this compound demonstrates a powerful, synergistic relationship. Experiments provide the essential benchmarks for validating and refining theoretical models. In turn, computation provides a detailed, atomistic view that can explain experimental observations and predict properties that are difficult or dangerous to measure.
For researchers, a combined approach is the most trustworthy path forward. Discrepancies should not be seen as failures but as opportunities to probe the limitations of our models and gain a deeper understanding of the complex interplay of forces that govern molecular behavior. The continued development of both experimental techniques and computational algorithms will only strengthen this vital partnership in scientific discovery.
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- Quantum chemical calculations of some benzene derivatives. SciSpace.
- Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives. arXiv.
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- This compound Properties, Uses & Nitration. Study.com.
- The Use of this compound as a Probe Molecule in Molecular Dynamics Simulations. David Spring's group.
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A Comparative Guide for Laboratory Professionals: Evaluating Chlorobenzene and Toluene as Solvents
An In-Depth Analysis of Physicochemical Properties, Performance, and Safety for Optimal Solvent Selection in Research and Development
In the landscape of chemical synthesis and pharmaceutical development, the choice of solvent is a critical decision that profoundly influences reaction kinetics, yield, purity, and overall process viability. Among the array of available options, aromatic hydrocarbons like toluene and halogenated aromatics such as chlorobenzene are frequently employed. While both are versatile, their distinct molecular structures give rise to significant differences in performance, safety, and application range. This guide provides a comprehensive evaluation of this compound versus toluene to equip researchers, scientists, and drug development professionals with the data-driven insights necessary for informed solvent selection.
Part 1: Physicochemical Properties - A Head-to-Head Comparison
The performance of a solvent is fundamentally dictated by its physical and chemical properties. These parameters determine its interaction with solutes, its behavior under various reaction conditions, and the ease of its removal post-reaction.
This compound's key distinctions lie in its higher boiling point, density, and polarity compared to toluene. The presence of the electronegative chlorine atom induces a significant dipole moment (1.69 D), making this compound moderately polar.[1] This is a stark contrast to toluene, which has a much smaller dipole moment (0.375 D) due to the electron-donating methyl group.[2] This difference in polarity is a crucial factor in their dissolving power and is quantitatively captured by their Hansen Solubility Parameters (HSP).
Hansen parameters deconstruct the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[3] this compound's higher polar component (δP = 4.3) compared to toluene's (δP = 1.4) confirms its greater capacity for polar and dipole-dipole interactions.[4][5] Conversely, their dispersion forces are quite similar. This distinction is critical: a solvent's effectiveness hinges on how closely its HSP profile matches that of the solute.[6]
The higher boiling point of this compound (132°C) versus toluene (110.6°C) is another significant differentiator.[2][7] This allows for a higher reaction temperature, which can be advantageous for accelerating slow reactions or overcoming activation energy barriers. However, this also implies higher energy costs for distillation and removal.
Table 1: Key Physicochemical Properties of this compound vs. Toluene
| Property | This compound | Toluene | Rationale for Importance |
| Molecular Formula | C₆H₅Cl | C₇H₈ | Basic identity and stoichiometry. |
| Molecular Weight ( g/mol ) | 112.56 | 92.14[2] | Influences density, viscosity, and boiling point. |
| Boiling Point (°C) | 131.7 - 132.0[1][7] | 110.6[2] | Defines the operational temperature range for reactions at atmospheric pressure. |
| Melting Point (°C) | -45.6[8] | -95.0[9] | Determines the solvent's liquid range and suitability for low-temperature processes. |
| Density (g/cm³ at 20°C) | 1.11[7] | 0.867[10] | Affects phase separation (this compound is denser than water) and mass transfer. |
| Dipole Moment (Debye) | 1.69 D[1] | 0.375 D[2] | A primary indicator of molecular polarity, influencing solubility of polar solutes. |
| Dielectric Constant (at 25°C) | 5.62 | 2.38[2] | Reflects the solvent's ability to separate ions and stabilize charged intermediates. |
| Hansen Parameters (MPa½) | δD=19.0, δP=4.3, δH=2.0[4] | δD=18.0, δP=1.4, δH=2.0[5][11] | Provides a detailed profile of intermolecular forces for predicting solubility. |
| Water Solubility (g/L at 20°C) | 0.5[7] | 0.52[2] | Both are poorly soluble, facilitating aqueous workups and phase separations. |
| Flash Point (°C) | 29 (84°F)[12] | 4 (40°F)[13] | Critical for assessing flammability and defining safe handling procedures. |
Part 2: Performance in Chemical Synthesis - Application-Specific Insights
The choice between this compound and toluene often depends on the specific requirements of the chemical transformation.
Causality of Performance Differences:
-
Polarity and Solubility: this compound's higher polarity makes it a better solvent for moderately polar starting materials, reagents, and intermediates that may have poor solubility in toluene.[14] This can lead to more homogeneous reaction mixtures, faster reaction rates, and higher yields.
-
Reaction Temperature: For reactions requiring temperatures above 110°C, this compound is the obvious choice to avoid the need for pressurized systems. This is common in certain metal-catalyzed cross-couplings, condensations, or high-temperature nucleophilic aromatic substitution reactions.
-
Reactivity: Toluene, with its benzylic hydrogens on the methyl group, can participate in side reactions (e.g., radical halogenation) under certain conditions. This compound is generally more inert, lacking this reactive site, which can lead to cleaner reaction profiles and higher product purity.
Case Study: Dye and Pigment Synthesis In the manufacturing of dyes and pigments, this compound is often used as a solvent.[15][16] Its ability to dissolve large, complex organic molecules and its high boiling point are advantageous for these syntheses, which often require elevated temperatures to proceed at a practical rate.
Part 3: Experimental Protocol - A Model Workflow for Solvent Evaluation
To objectively compare these solvents for a specific application, a standardized experimental workflow is essential. The following protocol outlines a model procedure for evaluating solvent performance in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug development.
Objective: To compare the reaction yield and purity of 4-phenylpyridine when synthesized using either this compound or toluene as the solvent.
Methodology:
-
Reactor Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a thermocouple for temperature monitoring.
-
Reagent Charging: The flask is charged with 4-chloropyridine (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 eq).
-
Solvent Addition: Add 50 mL of the chosen solvent (either this compound or toluene) to the flask.
-
Reaction Execution: The mixture is heated to a set temperature (e.g., 100°C for a direct comparison, or to reflux for each solvent) and stirred vigorously for a predetermined time (e.g., 6 hours).
-
In-Process Control: Samples are taken periodically (e.g., every hour) and analyzed by HPLC or GC-MS to monitor the consumption of starting materials and the formation of the product.
-
Workup: After completion, the reaction mixture is cooled to room temperature. An aqueous workup is performed to remove inorganic salts. The organic layer is separated, dried over anhydrous sodium sulfate, and filtered.
-
Isolation and Analysis: The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified (e.g., by column chromatography) and its yield and purity are determined.
This self-validating protocol ensures that any observed differences in yield or purity can be directly attributed to the solvent's influence, as all other parameters are held constant.
Diagram 1: Experimental Workflow for Solvent Evaluation
Caption: Workflow for comparing solvent performance in a Suzuki coupling.
Part 4: Safety, Environmental, and Economic Considerations
Beyond technical performance, a holistic evaluation must include safety, health, environmental (SHE) impact, and cost.
-
Safety and Toxicity: Both solvents are flammable, but toluene's much lower flash point makes it a greater fire hazard.[12][13] Both can cause central nervous system effects upon chronic exposure.[15] Toluene is listed as a developmental and female reproductive toxicant under California's Proposition 65.[13] this compound is classified by the EPA as a Group D substance, meaning its carcinogenicity to humans is not classifiable.[17] Both are designated as "Class 2" residual solvents by the USP, indicating they should be limited in pharmaceutical products due to their inherent toxicity.[18]
-
Environmental Impact: Both are considered volatile organic compounds (VOCs) that contribute to air pollution.[15] Chlorobenzenes are noted for their persistence and potential to bioaccumulate in the environment, posing risks to aquatic organisms.[15][16]
-
Cost and Availability: Toluene is generally less expensive and more widely available than this compound, as it is a bulk chemical produced during petroleum refining.[19] this compound synthesis requires the chlorination of benzene, an additional processing step.[12]
Diagram 2: Solvent Selection Decision Matrix
Caption: Decision logic for selecting between this compound and toluene.
Conclusion & Recommendations
Neither this compound nor toluene is universally superior; the optimal choice is application-dependent.
Choose this compound when:
-
Reaction temperatures exceeding 110°C are required.
-
The solutes or reaction intermediates possess moderate polarity, leading to poor solubility in toluene.
-
An inert solvent is critical, and the potential for side reactions at toluene's benzylic position must be avoided.
Choose Toluene when:
-
The reaction proceeds efficiently at or below 110°C.
-
The reactants are nonpolar or have sufficient solubility.
-
Cost is a primary driver, and the process is conducted at a large scale.
-
A lower-density solvent that is immiscible with water is advantageous for workup.
Ultimately, this guide serves as a foundational framework. The final decision should always be validated by empirical data generated through a systematic experimental evaluation, as outlined in Part 3, ensuring the chosen solvent delivers the desired performance, safety, and economic viability for your specific process.
References
- Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
- Abbott, S. (n.d.). HSP Basics | Practical Solubility Science.
- AFIRM Group. (n.d.). CHLORINATED BENZENES AND TOLUENES.
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- Chemistry For Everyone. (2025, April 26). What Are The Physical And Chemical Properties Of Toluene?
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A Senior Application Scientist's Guide to Inter-Laboratory Validation for Chlorobenzene Analysis in Air
Introduction: The Imperative for Rigorous Air Quality Monitoring
Chlorobenzene, a volatile organic compound (VOC) utilized as a solvent and in the synthesis of other chemicals, is a regulated hazardous air pollutant due to its potential health effects.[1] Its presence in ambient and indoor air necessitates accurate and reliable quantification to ensure regulatory compliance and protect public health. However, analytical measurements are never exact. Variations in instrumentation, operator technique, and environmental conditions can lead to discrepancies in results, particularly when comparing data from different laboratories. This guide provides a comprehensive framework for conducting an inter-laboratory validation of this compound analysis in air samples, a critical process for establishing the credibility and consistency of analytical methods across different testing facilities.
At its core, inter-laboratory validation assesses the reproducibility of a method—the ability of different laboratories to obtain comparable results when analyzing identical samples.[2][3][4] This is distinct from repeatability , which measures the precision of a single laboratory under consistent conditions.[2][3][5] A robustly validated method demonstrates both high repeatability and high reproducibility, ensuring that data is reliable regardless of where the analysis is performed. This guide will delve into the established principles of analytical method validation, compare common analytical techniques for this compound, and provide a practical, step-by-step approach to designing and executing an inter-laboratory study.
Chapter 1: A Comparative Analysis of Analytical Methodologies
The choice of analytical technique is the foundation of any air monitoring program. For this compound, several methods are prevalent, each with distinct advantages and limitations. The most common and widely accepted method is Gas Chromatography-Mass Spectrometry (GC-MS), often following the guidelines of EPA Method TO-15 .[6][7][8]
EPA Method TO-15: The Gold Standard
This method involves collecting whole air samples in specially treated, evacuated canisters, known as Summa or Silonite® canisters.[7][8] In the laboratory, a pre-concentrator is used to focus the VOCs from a large volume of air before they are introduced into the GC-MS for separation and detection.[7] The mass spectrometer identifies compounds based on their unique mass fragmentation patterns, providing a high degree of specificity.[9] For enhanced sensitivity, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode, which allows for detection in the parts-per-trillion (ppt) range, as opposed to the parts-per-billion (ppb) levels offered by the full scan mode.[7][8]
Alternative and Complementary Techniques
While GC-MS is highly effective, other detectors can be coupled with gas chromatography for this compound analysis. A Gas Chromatograph with a Photoionization Detector (GC-PID) is another viable option, offering good sensitivity for aromatic compounds like this compound.[10] For specific applications, active sampling on sorbent tubes followed by thermal desorption (TD-GC-MS) is also a powerful technique, particularly for lower concentration environments or when time-weighted average concentrations are desired.[11][12]
The following table provides a comparative overview of these primary analytical techniques:
| Feature | GC-MS (Full Scan) | GC-MS (SIM Mode) | GC-PID | TD-GC-MS |
| Principle | Separation by GC, identification and quantification by mass spectrometry. | Separation by GC, targeted ion monitoring for specific compounds. | Separation by GC, detection by photoionization. | Adsorption on sorbent, thermal release, GC-MS analysis. |
| Typical LOD | ~0.5 ppbv | <0.2 ppbv | ~1 ppbv | <0.1 ppbv |
| Specificity | High | Very High | Moderate | High |
| Primary Application | General VOC screening, compliance monitoring. | Trace-level analysis of target compounds. | Field screening, specific industrial hygiene applications. | Low-level ambient and indoor air monitoring. |
| Key Advantage | Broad compound identification. | Excellent sensitivity. | Portability, lower cost. | High sensitivity, time-weighted average sampling. |
| Key Limitation | Higher detection limits than SIM. | Limited to pre-defined target compounds. | Potential for interferences from other ionizable compounds. | More complex sample preparation. |
Chapter 2: The Architectural Framework of an Inter-Laboratory Study
An inter-laboratory study (ILS), also known as a proficiency test (PT), is a structured evaluation of a method's performance across multiple laboratories.[13][14] The design and execution of an ILS should be guided by internationally recognized standards, most notably the ISO 5725 series, "Accuracy (trueness and precision) of measurement methods and results."[15][16][17]
According to ISO 5725, the accuracy of a measurement method is comprised of two key components:
-
Trueness: The closeness of agreement between the average value from a large series of test results and an accepted reference value. This is typically expressed as "bias."[15][16]
-
Precision: The closeness of agreement between independent test results obtained under stipulated conditions. Precision is further subdivided into:
-
Repeatability (sr): Precision under conditions where independent test results are obtained with the same method on identical test items in the same laboratory by the same operator using the same equipment within short intervals of time.[5][15]
-
Reproducibility (sR): Precision under conditions where test results are obtained with the same method on identical test items in different laboratories with different operators using different equipment.[5][15]
-
The following Graphviz diagram illustrates the workflow of a typical inter-laboratory study for method validation.
Caption: Workflow of an Inter-Laboratory Validation Study.
Chapter 3: A Practical Guide to a Comparative Inter-Laboratory Study
This chapter outlines a hypothetical inter-laboratory study comparing two common approaches for this compound analysis:
-
Method A: Whole air sampling in 6L Silonite® canisters followed by analysis via EPA Method TO-15 (GC-MS in full scan mode).
-
Method B: Active sampling on multi-sorbent tubes (e.g., Tenax®/Carbograph) followed by thermal desorption and GC-MS analysis.
Experimental Protocol: Sample Generation and Distribution
Objective: To prepare and distribute a set of homogeneous and stable air samples containing a known concentration of this compound to participating laboratories.
Materials:
-
Certified gas standard of this compound in nitrogen.
-
Mass flow controllers.
-
Zero air generator.
-
Dynamic gas dilution system.
-
6L Silonite® canisters (for Method A).
-
Cleaned and conditioned multi-sorbent tubes (for Method B).
-
Low-flow air sampling pumps (for Method B).
Procedure:
-
Sample Generation: A target concentration of 5 ppbv this compound is generated by dynamically diluting the certified gas standard with humidified zero air.
-
Canister Filling (Method A): The 5 ppbv this compound gas stream is used to fill a batch of 6L Silonite® canisters to a final pressure of approximately 30 psig.
-
Sorbent Tube Spiking (Method B): The 5 ppbv gas stream is drawn through a set of sorbent tubes at a known flow rate (e.g., 50 mL/min) for a specified time to achieve a target mass loading.
-
Sample Blinding and Distribution: A subset of canisters and sorbent tubes are prepared as field blanks. All samples are randomly coded to ensure blind analysis and shipped to the participating laboratories under appropriate conditions.
Experimental Protocol: Laboratory Analysis
Each participating laboratory will receive a set of blind samples (e.g., 5 spiked samples and 2 blanks for each method) and a detailed analytical protocol.
Method A: EPA TO-15 Analysis
-
System Calibration: Perform a multi-point calibration for this compound following EPA TO-15 guidelines. The relative standard deviation of the response factors must be <30%.[18]
-
Sample Analysis:
-
Connect the canister to the pre-concentrator inlet.
-
Withdraw a standard sample volume (e.g., 500 mL) into the pre-concentrator, which typically contains a series of traps to remove water and concentrate the VOCs.
-
The traps are rapidly heated, desorbing the analytes onto the GC column.
-
A typical GC oven temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 220°C) to separate the VOCs.[19]
-
The mass spectrometer is operated in full scan mode, acquiring data over a mass range of approximately 35-300 amu.
-
-
Data Processing: Identify this compound by its retention time and mass spectrum. Quantify the concentration using the initial calibration curve.
Method B: Thermal Desorption-GC-MS Analysis
-
System Calibration: Perform a multi-point calibration by spiking clean sorbent tubes with known amounts of a this compound standard and analyzing them under the same conditions as the samples.
-
Sample Analysis:
-
Place the sampled tube in the thermal desorber.
-
The tube is heated (e.g., to 280°C) in a stream of inert gas to desorb the analytes.
-
The desorbed analytes are focused in a cold trap before being rapidly injected into the GC-MS.
-
The GC-MS conditions (temperature program, mass scan range) will be similar to those used in Method A.
-
-
Data Processing: Identify and quantify this compound as described for Method A.
Data Analysis and Interpretation
Upon receiving the results from all laboratories, a statistical analysis is performed, typically using Analysis of Variance (ANOVA) as described in ISO 5725-2.[16] This analysis will yield the following key performance metrics:
-
Repeatability Standard Deviation (sr): The standard deviation of test results obtained under repeatability conditions.
-
Reproducibility Standard Deviation (sR): The standard deviation of test results obtained under reproducibility conditions.
-
Repeatability Limit (r): The value less than or equal to which the absolute difference between two test results obtained under repeatability conditions may be expected to be with a probability of 95%. It is calculated as r = 2.8 * s_r.
-
Reproducibility Limit (R): The value less than or equal to which the absolute difference between two test results obtained under reproducibility conditions may be expected to be with a probability of 95%. It is calculated as R = 2.8 * s_R.
Hypothetical Results of the Inter-Laboratory Study (Target Concentration = 5.0 ppbv)
| Parameter | Method A (Canister) | Method B (Sorbent Tube) | Acceptance Criteria |
| Number of Labs (p) | 10 | 10 | > 8 |
| Mean Concentration (ppbv) | 4.9 | 5.1 | ± 25% of True Value |
| Repeatability SD (sr) | 0.3 ppbv | 0.4 ppbv | Report |
| Reproducibility SD (sR) | 0.6 ppbv | 0.8 ppbv | Report |
| Repeatability Limit (r) | 0.84 ppbv | 1.12 ppbv | Report |
| Reproducibility Limit (R) | 1.68 ppbv | 2.24 ppbv | < 30% of Mean |
In this hypothetical case, both methods demonstrate acceptable performance. Method A (canisters) shows slightly better precision (lower sr and sR values) than Method B (sorbent tubes). This type of quantitative comparison is invaluable for selecting the most appropriate method for a specific application.
The following diagram illustrates the decision-making process for selecting an analytical method based on validation data and project requirements.
Caption: Decision Tree for this compound Analysis Method Selection.
Chapter 4: Best Practices and Troubleshooting
-
Canister Integrity: Ensure canisters are properly cleaned and certified to be free of contaminants before sampling. Leaks during transport can compromise sample integrity.
-
Sorbent Tube Handling: Avoid contamination of sorbent tubes by handling them in a clean environment and using clean gloves. Proper storage before and after sampling is crucial.
-
Water Management: High humidity in air samples can interfere with the analysis. Methods like EPA TO-15 incorporate water management systems, such as multisorbent traps or dry purge techniques, to mitigate this issue.[6]
-
Breakthrough: When using sorbent tubes, ensure the sampling volume does not exceed the breakthrough volume of the sorbent for this compound, which would lead to sample loss and underestimation of the concentration.
-
Proficiency Testing: Regular participation in proficiency testing (PT) schemes is essential for ongoing quality control and to maintain laboratory accreditation.[20][21][22]
Conclusion
Inter-laboratory validation is not merely a procedural formality; it is the cornerstone of data defensibility in environmental analysis. By systematically evaluating a method's performance across multiple laboratories, we can establish its robustness, reliability, and fitness for purpose. For the analysis of this compound in air, both canister-based methods like EPA TO-15 and sorbent-based thermal desorption methods can provide high-quality, reproducible data when executed under a rigorous quality assurance framework. The choice between them should be driven by the specific data quality objectives of the monitoring program, including required detection limits, sampling duration, and logistical considerations. Ultimately, a well-documented inter-laboratory validation provides the scientific community and regulatory bodies with the confidence that the data generated is both accurate and comparable, a fundamental requirement for effective air quality management.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Chlorobenzene
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end upon its use in an experiment. The final and arguably most critical stage is its safe and compliant disposal. Chlorobenzene (C₆H₅Cl), a common solvent and chemical intermediate, demands meticulous handling from acquisition to disposal due to its flammable, toxic, and environmentally hazardous nature.[1][2][3] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in scientific principles and regulatory standards to ensure the safety of laboratory personnel and the protection of our environment.
Foundational Knowledge: Understanding the Risks of this compound
Before any handling or disposal, a thorough understanding of this compound's properties is paramount. This knowledge informs every procedural choice, from personal protective equipment (PPE) selection to the final disposal method.
This compound is a colorless, flammable liquid with a distinct almond-like odor.[3] Its vapor is heavier than air and can accumulate in low-lying areas, creating a fire and explosion hazard, especially since explosive vapor/air mixtures can form above 27°C (80.6°F).[4][5]
Key Hazards Associated with this compound:
-
Flammability: It is a flammable liquid and vapor. Keep it away from open flames, sparks, and heat sources.[1][6] All containers and transfer equipment must be grounded and bonded to prevent static discharge.[1][7]
-
Toxicity: this compound is harmful if inhaled or absorbed through the skin and can cause irritation to the skin, eyes, and respiratory tract.[1][6][8] Chronic exposure can lead to central nervous system effects and potential damage to the liver and kidneys.[2][8]
-
Environmental Hazard: It is toxic to aquatic life with long-lasting effects.[1] Therefore, it must be prevented from entering drains or waterways.[1][7]
Pre-Disposal Operations: The First Line of Defense
Proper disposal begins long before the waste container is full. Adherence to safe handling and storage procedures minimizes risks and ensures the waste is in a safe state for final disposal.
Personal Protective Equipment (PPE): A Non-Negotiable Requirement
When handling this compound, a comprehensive PPE ensemble is mandatory to prevent exposure.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Viton®, Teflon®, PVA). Always inspect gloves for integrity before use.[9] | Prevents skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side shields or chemical goggles.[7][9] | Protects eyes from splashes and vapors.[5] |
| Skin and Body Protection | Lab coat, overalls, or a PVC apron. For larger quantities, consider permeation-resistant clothing.[9][10] | Minimizes skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[6] If ventilation is inadequate, a NIOSH-approved air-purifying respirator with organic vapor cartridges is necessary.[1][10] | Prevents inhalation of harmful vapors.[1] |
Segregation and Storage of this compound Waste
Proper segregation is a cornerstone of safe chemical waste management. Never mix this compound waste with incompatible materials.
-
Waste Container: Collect this compound waste in a designated, properly labeled, and sealed container.[11] The container must be compatible with this compound; high-density polyethylene (HDPE) or lined metal containers are often suitable.[12]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the name "this compound," and the associated hazards (e.g., Flammable, Toxic).[11]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible chemicals like strong oxidizers, alkali metals, and nitric acid.[1][7][9]
The Disposal Pathway: A Step-by-Step Protocol
The disposal of this compound is strictly regulated. Adherence to local, state, and federal regulations is mandatory.[9] In the United States, this compound waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
Waste Characterization and RCRA Codes
This compound-containing waste must be characterized to determine the appropriate EPA hazardous waste codes.
| EPA Waste Code | Description | Rationale for this compound |
| D001 | Ignitability | This compound has a flash point below 140°F.[9] |
| D021 | Toxicity Characteristic | If the extract from a solid waste sample contains this compound at a concentration greater than 100 mg/L.[9][13] |
| F002 | Spent Halogenated Solvents | Applies to spent this compound used as a solvent.[13][14][15][16] |
| U037 | Discarded Commercial Chemical Product | When pure or off-specification this compound is discarded.[9] |
| K085, K105 | Manufacturing Process Wastes | Specific to waste streams from the production of chlorobenzenes.[15][17] |
Selecting the Appropriate Disposal Method
The choice of disposal method depends on the quantity and purity of the this compound waste. The following diagram illustrates the decision-making process.
Caption: Decision workflow for this compound waste disposal.
3.2.1. Solvent Recycling and Recovery
For larger quantities of relatively pure, spent this compound, recycling or recovery is a viable and environmentally preferred option.[18][19] This process typically involves distillation to separate the this compound from contaminants. The recovered this compound can then be reused.[18]
3.2.2. High-Temperature Incineration
Incineration is a common and effective method for the final disposal of this compound waste.[11][20] This process must be carried out in a licensed hazardous waste incinerator equipped with appropriate air pollution control devices. The high temperatures, typically ranging from 800°C to 1100°C, and controlled oxygen levels ensure the complete destruction of the this compound. Incomplete combustion can lead to the formation of hazardous byproducts like benzene.[21][22] The combustion of this compound produces carbon oxides and hydrogen chloride gas.[1]
3.2.3. Licensed Hazardous Waste Disposal
All this compound waste must ultimately be handled by a licensed hazardous waste disposal company. These companies are equipped to transport, treat, and dispose of hazardous materials in compliance with all regulations.
Final Steps for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the proper procedures for your location and will arrange for the pickup of the hazardous waste.
-
Ensure all paperwork is completed accurately. This includes hazardous waste manifests and any other required documentation.
-
Hand over the sealed and labeled waste container to the authorized hazardous waste personnel.
Emergency Procedures: Responding to Spills
Accidents can happen, and a prepared response is critical to mitigating the consequences of a this compound spill.
Minor Spills (Small, Contained, and Manageable by Trained Personnel)
-
Alert personnel in the immediate area.
-
Ensure adequate ventilation and eliminate all ignition sources. [9]
-
Don the appropriate PPE.
-
Contain the spill using a spill kit with absorbent materials like vermiculite, dry sand, or commercial sorbents.[8][23]
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][6]
-
Clean the spill area with soap and water.[23]
-
Report the incident to your supervisor and EHS office.[23]
Major Spills (Large Volume, Rapidly Spreading, or Involving Injury)
-
Activate the nearest fire alarm and call emergency services (911 or your institution's emergency number). [12][24]
-
If safe to do so, attend to any injured persons. Remove contaminated clothing and flush affected skin or eyes with water for at least 15 minutes.[12][24][25]
-
From a safe location, provide emergency responders with information about the spilled chemical (location, quantity, and hazards).[24]
-
Do not re-enter the area until it has been declared safe by emergency personnel.
Conclusion: A Culture of Safety
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the inherent risks, adhering to established protocols, and being prepared for emergencies, we can ensure that our scientific pursuits do not come at the cost of our well-being or the health of our planet. Always consult your institution's specific safety guidelines and your chemical's Safety Data Sheet (SDS) for the most accurate and up-to-date information.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Chlorobenzene
This guide provides an in-depth operational plan for the safe handling of chlorobenzene in a laboratory setting, with a specific focus on the selection, use, and disposal of Personal Protective Equipment (PPE). As drug development professionals, our commitment to safety is paramount, not only for regulatory compliance but as the bedrock of scientific integrity. This document moves beyond a simple checklist to explain the causality behind each procedural step, ensuring a self-validating system of safety that builds trust and confidence in your laboratory's operations.
Understanding the Risks: Hazard Profile of this compound
This compound (C₆H₅Cl) is a colorless, flammable liquid with a distinct almond-like odor.[1][2] Its utility as a solvent and an intermediate in chemical synthesis is matched by its significant health and physical hazards. A foundational understanding of these risks is non-negotiable as it directly informs the level and type of PPE required.
The primary routes of exposure are inhalation, skin contact, and eye contact.[1][2] Acute exposure can lead to irritation of the eyes, skin, and respiratory system, as well as central nervous system depression, with symptoms like drowsiness and incoordination.[1][3] Chronic exposure may result in damage to the liver, kidneys, and lungs.[1][4] Furthermore, this compound is a Class IC flammable liquid with a flash point of 82°F (28°C), meaning it can form ignitable vapor-air mixtures at or near standard laboratory temperatures.[2][5]
To quantify exposure risk, regulatory bodies have established occupational exposure limits (OELs). Adherence to these limits is mandatory and is a primary driver for PPE selection, particularly respiratory protection.
Table 1: Occupational Exposure Limits for this compound
| Regulatory Body | Limit | Value (8-hour Time-Weighted Average) |
|---|---|---|
| OSHA (Occupational Safety and Health Administration) | Permissible Exposure Limit (PEL) | 75 ppm (350 mg/m³)[2][4][6] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | Threshold Limit Value (TLV) | 10 ppm (46 mg/m³)[4][7] |
| NIOSH (National Institute for Occupational Safety and Health) | Immediately Dangerous to Life or Health (IDLH) | 1,000 ppm[7] |
Note: The ACGIH TLV is significantly lower and represents a more conservative limit that many institutions adopt as a best practice.
The Core Defense: Selecting the Right PPE for this compound
A risk-based approach is essential. The selection of PPE is not static; it must be tailored to the specific task, the quantities of this compound being used, and the potential for splashes, aerosolization, or spills.
Eye and Face Protection
Direct contact with this compound liquid or vapor can cause significant eye irritation.[3]
-
Standard Operations: For handling small quantities where the risk of splashing is minimal, chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.
-
High-Risk Operations: When transferring larger volumes, working with heated this compound, or performing reactions under pressure, a full-face shield must be worn in addition to chemical splash goggles.[5][8] This provides a secondary layer of protection against energetic splashes.
Skin and Body Protection
This compound can be absorbed through the skin and cause irritation or a burning sensation.[3][4] Protective clothing is your primary barrier.
-
Lab Coat: A flame-resistant (FR) lab coat is essential due to this compound's flammability. Ensure it is fully buttoned with sleeves rolled down.[5]
-
Apron: For tasks with a high splash potential, a chemical-resistant apron made of a material like neoprene or butyl rubber should be worn over the lab coat.
-
Full-Body Protection: In the event of a large-scale spill or emergency response, a fully encapsulated chemical- and vapor-protective suit may be required.[9]
Hand Protection: A Critical Barrier
Glove selection is arguably one of the most critical decisions in handling this compound. Not all glove materials offer the same level of protection. The choice must be based on verified chemical resistance data, specifically breakthrough time (BTT) and degradation.
Causality: Using an inappropriate glove material, such as natural rubber or nitrile for prolonged contact, can create a false sense of security. This compound can quickly permeate or degrade these materials, leading to direct skin exposure. Materials like Viton® and multi-layer laminates are specifically engineered to resist aromatic solvents like this compound.
Table 2: Glove Material Compatibility for this compound
| Glove Material | Breakthrough Time (BTT) Rating | Degradation Rating | Comments |
|---|---|---|---|
| Viton® | Excellent (>8 hours) | Excellent | The preferred choice for prolonged or immersive contact. |
| Barrier® (Laminate Film) | Excellent (>8 hours) | Excellent | Excellent broad-spectrum chemical resistance.[10] |
| Neoprene | Good (Variable) | Good | Suitable for shorter-term tasks and splash protection.[11] Always check manufacturer data. |
| Nitrile | Poor to Fair | Poor | Not recommended for direct or prolonged contact. Can be used as a secondary glove for incidental splash protection only, with immediate replacement upon contact.[12] |
| Natural Rubber (Latex) | Poor | Poor | Not recommended for use with this compound. |
| PVC (Polyvinyl Chloride) | Poor | Poor | Not recommended for use with this compound.[11] |
Data synthesized from various chemical resistance charts.[10][12] Always consult the specific glove manufacturer's resistance guide for the most accurate data.
Respiratory Protection
Respiratory protection is required when engineering controls (e.g., a chemical fume hood) are insufficient to maintain airborne concentrations below the OELs.
Causality: this compound vapors are harmful when inhaled, targeting the central nervous system and other organs.[1] A respirator is the last line of defense to prevent these vapors from entering the respiratory tract. The type of respirator is dictated by the airborne concentration of the contaminant relative to its exposure limit.
The following workflow diagram illustrates the decision-making process for selecting appropriate respiratory protection.
Caption: Respirator Selection Workflow for this compound.
-
Air-Purifying Respirators (APRs): For concentrations above the OEL but below the IDLH of 1,000 ppm, a full-facepiece APR with organic vapor (OV) cartridges is recommended.[13][14] A cartridge change-out schedule must be implemented.
-
Supplied-Air Respirators (SARs): For concentrations exceeding 1,000 ppm, in oxygen-deficient atmospheres, or during large spills, a pressure-demand supplied-air respirator or a self-contained breathing apparatus (SCBA) is required.[1][4][7]
Operational Protocols: Safe Practices in the Lab
Proper PPE is only effective when used correctly. The following protocols are designed to be self-validating systems to minimize exposure.
Protocol 1: PPE Donning and Doffing Sequence
Causality: A strict sequence prevents the transfer of contaminants from used PPE to your skin or clothing. The principle is to remove the most contaminated items first and to doff in a way that contains the contaminant.
Donning (Putting On) Sequence:
-
Hand Hygiene: Wash hands thoroughly.
-
Inner Gloves: Don a pair of inner nitrile gloves.
-
Body Protection: Don lab coat and/or chemical apron.
-
Respiratory Protection: If required, perform a seal check and don your respirator.
-
Eye/Face Protection: Don chemical splash goggles and/or a face shield.
-
Outer Gloves: Don the primary chemical-resistant gloves (e.g., Viton®) over the inner gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gross Decontamination: Before leaving the immediate work area, wipe down outer gloves and any other visibly contaminated areas.
-
Outer Gloves: Remove the outer gloves using a technique that avoids touching the outside of the glove with bare skin. Peel one glove off, ball it in the gloved hand, and slide a clean finger under the cuff of the remaining glove to peel it off over the first.
-
Eye/Face Protection: Remove the face shield and/or goggles from the back to the front.
-
Body Protection: Unbutton the lab coat and roll it away from the body, ensuring the contaminated exterior is folded inward.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Protocol 2: Managing a Small this compound Spill (<100 mL)
Causality: A pre-planned response ensures rapid and safe containment, minimizing vapor spread and exposure.
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If you feel any symptoms of exposure, evacuate immediately.
-
Control Ignition Sources: Turn off any nearby hot plates, stirrers, or other potential ignition sources.[4]
-
Ventilate: Ensure the chemical fume hood sash is in the proper position. If the spill is outside a hood, increase ventilation to the area if it is safe to do so.
-
Don PPE: At a minimum, don a second pair of chemical-resistant outer gloves, splash goggles, and a lab coat. If the spill is significant or ventilation is poor, a respirator may be necessary.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, dry sand) starting from the outside and working inward to prevent spreading.[4][15]
-
Collect Waste: Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[4][16]
-
Decontaminate: Wipe the spill area with a cloth dampened with soap and water.
-
Dispose: Place all contaminated materials, including gloves and absorbent pads, into the hazardous waste container.
-
Report: Report the spill to your laboratory supervisor or Environmental Health & Safety (EHS) office.[17]
Decontamination and Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
Reusable PPE: Items like full-facepiece respirators or Viton® gloves (if permitted by your institution's policy for reuse) must be thoroughly decontaminated. This typically involves washing with soap and water and allowing them to air dry in a well-ventilated area, away from clean zones.[18][19]
-
Disposable PPE: All single-use items (gloves, lab coats, absorbent pads) must be disposed of as hazardous waste.[20]
-
Segregation: Place all contaminated PPE and cleanup materials into a clearly labeled, leak-proof hazardous waste container or a designated red bag.[20][21]
-
Labeling: The container must be labeled "Hazardous Waste" and list "this compound" as a primary constituent.[11]
-
Storage: Keep the waste container closed except when adding waste. Store it in a designated satellite accumulation area.
-
Collection: Coordinate with your institution's EHS department for the collection and disposal by a licensed hazardous waste management company.[20]
-
By integrating these expert-level protocols and understanding the rationale behind them, you transform safety from a set of rules into an ingrained, proactive culture. This approach not only protects you and your colleagues but also ensures the integrity and trustworthiness of your vital research.
References
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
